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  • Product: Methyl 5-bromo-3-fluoro-2-methylbenzoate
  • CAS: 1805501-44-3

Core Science & Biosynthesis

Foundational

Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3): Structural Dynamics and Synthetic Workflows in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the precision of molecular building blocks dictates the efficacy of downstream therapeutics. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 18055...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the precision of molecular building blocks dictates the efficacy of downstream therapeutics. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3) has emerged as a critical fluorinated scaffold in the design of next-generation oncology drugs[1]. It is most notably utilized in the synthesis of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), aimed at dismantling mutant Epidermal Growth Factor Receptors (EGFR) that drive treatment-resistant cancers[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies.

Physicochemical Profiling & Structural Causality

The utility of Methyl 5-bromo-3-fluoro-2-methylbenzoate lies in its highly specific 1,2,3,5-tetrasubstitution pattern. Each functional group serves a distinct, causal purpose in multi-step synthetic campaigns.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 1805501-44-3Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C9H8BrFO2Indicates a highly functionalized halogenated aromatic system[3].
Molecular Weight 247.06 g/mol Low molecular weight, ideal for fragment-based drug design[3].
InChI Key BIVRALFYMUTHBC-UHFFFAOYSA-NStandardized structural hash for chemoinformatics[3].
Storage Temp Controlled room temperatureEnsures stability of the ester and prevents premature halogen degradation[3].
Structural Dynamics
  • The Ester Group (C1): Acts as a protected carboxylic acid. It remains inert during harsh cross-coupling conditions but can be readily reacted with amines to form lactams during cyclization[2].

  • The Methyl Group (C2): Positioned ortho to the ester, this benzylic carbon is the primary site for radical functionalization. Once brominated, it becomes a highly reactive electrophile for intramolecular cyclization[2].

  • The Fluoro Group (C3): Fluorine's high electronegativity lowers the pKa of adjacent protons and increases the metabolic stability of the final drug by blocking cytochrome P450 oxidation at that site.

  • The Bromo Group (C5): Serves as a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C5–Br bond is weaker than the C3–F bond, palladium catalysts will selectively insert at C5, allowing for the attachment of complex target-binding moieties.

Synthetic Methodologies: The Wohl-Ziegler Benzylic Bromination

To utilize this building block in PROTAC synthesis, the C2-methyl group must first be activated. The standard approach is a Wohl-Ziegler radical bromination to form methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate, an intermediate that is subsequently cyclized into an isoindolinone core[2].

Step-by-Step Self-Validating Protocol

Based on the synthetic route detailed in patent WO2021127561A1 for EGFR degraders.

  • Reaction Setup & Initiation:

    • Action: Dissolve Methyl 5-bromo-3-fluoro-2-methylbenzoate (5.91 g, 23.9 mmol, 1.0 eq) in 100 mL of anhydrous trifluorotoluene[2].

    • Causality: Trifluorotoluene is chosen over traditional carbon tetrachloride due to its lower toxicity and higher boiling point (102°C), which is necessary to reach the thermal activation threshold of the radical initiator[2].

    • Validation: Ensure the solution is entirely clear and anhydrous; trace moisture will quench the radical propagation chain.

  • Reagent Addition:

    • Action: Add N-bromosuccinimide (NBS) (4.26 g, 23.9 mmol, 1.0 eq) and Azobisisobutyronitrile (AIBN) (393 mg, 2.39 mmol, 0.1 eq) at room temperature[2].

    • Causality: NBS provides a low, steady concentration of Br₂, preventing electrophilic aromatic substitution on the ring and favoring radical substitution at the benzylic position. Adding reagents at room temperature prevents uncontrolled exotherms.

  • Thermal Activation:

    • Action: Stir the mixture at 110°C for 3 hours[2].

    • Causality: At 110°C, AIBN rapidly decomposes to yield nitrogen gas and 2-cyanoprop-2-yl radicals, which abstract bromine from NBS to propagate the chain.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material ( m/z≈247 ) and the appearance of the mono-brominated product ( m/z≈326 ) confirm progression. Watch closely for over-bromination (dibromomethyl, m/z≈405 ), which indicates excessive heating.

  • Workup & Isolation:

    • Action: Cool the reaction mixture to room temperature, extract with water, and wash the organic layer twice with ethyl acetate. Dry the organic layers over sodium sulfate[2].

    • Causality: The aqueous wash efficiently removes the succinimide byproduct (which is water-soluble), leaving the highly reactive bromomethyl intermediate in the organic phase.

SynthWorkflow A Methyl 5-bromo-3-fluoro -2-methylbenzoate (Starting Material) B Wohl-Ziegler Bromination (NBS, AIBN, 110°C) A->B Radical Initiation C Methyl 5-bromo-2-(bromomethyl) -3-fluorobenzoate (Reactive Intermediate) B->C Benzylic Bromination D Amine Cyclization (Base, Heat) C->D Nucleophilic Substitution E Fluorinated Isoindolinone Core (PROTAC Scaffold) D->E Lactamization

Synthetic workflow from starting material to PROTAC scaffold via benzylic bromination.

Applications in Targeted Protein Degradation (EGFR PROTACs)

The isoindolinone core derived from Methyl 5-bromo-3-fluoro-2-methylbenzoate is heavily utilized in the synthesis of bifunctional molecules designed to degrade mutant EGFR (e.g., L858R, T790M, C797S)[2].

Traditional ATP-site kinase inhibitors (like osimertinib) often fail due to acquired resistance mutations[4]. PROTACs circumvent this by recruiting an E3 ubiquitin ligase (such as Cereblon) to the target protein. The proximity induced by the PROTAC causes the E3 ligase to tag the mutant EGFR with polyubiquitin chains, signaling the 26S proteasome to completely destroy the protein[2]. The fluorinated isoindolinone core provides the rigid, metabolically stable geometry required to optimize the spatial distance between the target and the ligase.

PROTAC EGFR Mutant EGFR (Target Protein) PROTAC Bifunctional Degrader (PROTAC) Isoindolinone Core (EGFR Binder) Linker E3 Ligase Binder EGFR->PROTAC:f1 Target Engagement Ub Polyubiquitination PROTAC->Ub Proximity-Induced Transfer E3 Cereblon (CRBN) E3 Ubiquitin Ligase E3->PROTAC:f3 Ligase Recruitment Proteasome 26S Proteasome (Degradation) Ub->Proteasome Target Destruction

Mechanism of action for EGFR-targeted PROTACs utilizing the isoindolinone core.

Analytical Validation & Quality Control

To ensure trustworthiness in the scale-up of this building block, rigorous analytical validation is required:

  • ¹H NMR Spectroscopy: The signature of the starting material includes a singlet for the ester methoxy group ( ∼3.8 ppm) and a distinct doublet/singlet for the C2-methyl group ( ∼2.3 ppm). Successful bromination is validated by the shift of the C2-methyl signal downfield to ∼4.5−4.8 ppm, representing the new −CH2​Br group.

  • HPLC Purity: A standard reverse-phase C18 column with a water/acetonitrile gradient (0.1% TFA) should yield a purity of ≥97% [3]. The brominated intermediate will elute later than the starting material due to increased lipophilicity.

Sources

Exploratory

"Methyl 5-bromo-3-fluoro-2-methylbenzoate" chemical properties

An In-Depth Technical Guide to Methyl 5-bromo-3-fluoro-2-methylbenzoate Abstract This technical guide provides a comprehensive overview of Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS No. 1805501-44-3), a halogenated ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 5-bromo-3-fluoro-2-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS No. 1805501-44-3), a halogenated aromatic ester of significant interest to researchers in medicinal chemistry and materials science. This document consolidates critical data on its physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its chemical reactivity and potential applications as a versatile building block for novel molecular entities. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

Methyl 5-bromo-3-fluoro-2-methylbenzoate is a polysubstituted benzene derivative featuring bromo, fluoro, methyl, and methyl ester functional groups. This unique combination of substituents makes it a valuable intermediate for introducing specific structural motifs into more complex molecules. Its core properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1805501-44-3[1][2][3][4][5]
Molecular Formula C₉H₈BrFO₂[1][4][5][6]
Molecular Weight 247.06 g/mol [1][2][4][6]
Physical Form Liquid or Solid/Semi-solid[1][5]
Boiling Point 264.9 ± 40.0 °C at 760 mmHg[1]
Density 1.507 ± 0.06 g/cm³[1]
Purity Typically ≥96-98%[1][2][5]
InChI Key BIVRALFYMUTHBC-UHFFFAOYSA-N[1][2][5]
Storage Store at room temperature or 2-8°C, sealed in a dry environment.[1][2][5]

Synthesis and Purification Protocol

The synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate can be effectively achieved via a modified Balz-Schiemann reaction starting from its amino precursor. The following protocol is adapted from established patent literature, which outlines a robust method that improves yield and purity while simplifying post-processing.[7]

Expertise-Driven Rationale:

The choice of hexafluorophosphoric acid (HPF₆) is critical; it serves as the source for the counter-ion of the diazonium salt, forming a relatively stable diazonium hexafluorophosphate intermediate. This stability is key to preventing premature decomposition and unwanted side reactions. The subsequent purification with 1,2-dichlorobenzene is a deliberate choice to avoid the participation of other common solvents (like xylene) in side reactions at high temperatures, which could otherwise compromise the position of the fluorine atom and reduce yield.[7]

Experimental Workflow Diagram

Synthesis_Workflow SM Methyl 3-amino-5-bromo- 2-methylbenzoate Reaction Diazotization & Fluorination -20°C to -5°C SM->Reaction Reagents Hexafluorophosphoric Acid (HPF₆) Sodium Nitrite (NaNO₂) Solvent (e.g., H₂SO₄ system) Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Post-treatment Wash Sequential Washing 1. Water 2. Methanol 3. Ethyl Acetate Crude->Wash Dissolve Dissolution in 1,2-Dichlorobenzene Wash->Dissolve Purify Purification Dilution with Petroleum Ether (e.g., Column Chromatography) Dissolve->Purify Product Pure Methyl 5-bromo-3-fluoro- 2-methylbenzoate Purify->Product

Caption: Synthesis workflow for Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Step-by-Step Methodology
  • Reaction Setup: In a suitable reaction vessel, the starting material, 2-methyl-3-amino-5-bromobenzoic acid methyl ester, is mixed with a solvent system. A sulfuric acid-based system is preferred to prevent the formation of chlorinated byproducts.[7]

  • Diazotization: The mixture is cooled to a temperature range of -20°C to -5°C.[7] Hexafluorophosphoric acid is added, followed by the slow, portion-wise addition of sodium nitrite. The molar ratio of the starting amine to hexafluorophosphoric acid to sodium nitrite is typically in the range of 1:(5–6):(3–4).[7] The reaction is stirred at this low temperature to form the diazonium hexafluorophosphate salt.

  • Fluorination (Thermal Decomposition): The reaction mixture is carefully heated to induce thermal decomposition of the diazonium salt, which results in the formation of the desired fluoro-aromatic compound.

  • Work-up and Washing: Upon completion, the reaction is quenched. The resulting product is washed sequentially with water, methanol, and ethyl acetate to remove inorganic salts and other polar impurities.[7]

  • Final Purification: The washed product is dissolved completely in 1,2-dichlorobenzene. This solution is then diluted with petroleum ether and purified, typically via silica gel column chromatography, to yield the final high-purity Methyl 5-bromo-3-fluoro-2-methylbenzoate.[7]

Chemical Reactivity and Applications

The utility of Methyl 5-bromo-3-fluoro-2-methylbenzoate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Bromo Group: The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds through reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This functionality allows for the introduction of diverse aryl, alkyl, or amino groups.

  • Fluoro Group: The fluorine atom significantly influences the electronic properties of the aromatic ring, increasing its oxidative and metabolic stability. This is a highly desirable feature in medicinal chemistry for enhancing the pharmacokinetic profile of drug candidates.

  • Methyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid (5-bromo-3-fluoro-2-methylbenzoic acid), which can then be converted to amides, acid chlorides, or other derivatives.[8][9] Alternatively, it can be reduced to a primary alcohol.

  • Aromatic Ring: The substituted ring serves as a rigid scaffold for building more complex three-dimensional structures.

Given these reactive sites, this compound is an excellent starting material for synthesizing molecules in drug discovery programs. For instance, related fluorinated benzoic acid building blocks are used in the development of HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity against cancer cells.[10]

Spectroscopic Characterization

Full characterization of Methyl 5-bromo-3-fluoro-2-methylbenzoate is essential for confirming its identity and purity. While this guide does not provide specific spectra, analytical data including ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available from commercial suppliers to verify the structural integrity of the purchased material.[4]

Safety and Handling

Methyl 5-bromo-3-fluoro-2-methylbenzoate is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard InformationDetailsSource(s)
Pictogram GHS07 (Harmful/Irritant)[1][5]
Signal Word Warning[1][5]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation.[1][5]
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.[1][5]

Conclusion

Methyl 5-bromo-3-fluoro-2-methylbenzoate is a high-value chemical intermediate with a strategic arrangement of functional groups. Its robust synthesis and purification protocols make it readily accessible for research purposes. The compound's predictable reactivity at its bromo and ester sites, combined with the metabolic stability conferred by the fluoro group, positions it as a key building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical development and advanced materials. This guide provides the foundational knowledge required for its safe and effective application in the laboratory.

References

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. (n.d.). Google Patents.
  • 5-Bromo-3-fluoro-2-methylbenzoic acid,1427433-28-0. (n.d.). Allfluoro pharmaceutical co .ltd. Retrieved March 10, 2026, from [Link]

Sources

Foundational

Comprehensive Synthesis Pathway and Mechanistic Analysis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

Executive Summary Methyl 5-bromo-3-fluoro-2-methylbenzoate (1) is a highly specialized, trifunctional aromatic building block[1]. The strategic placement of a fluorine atom, a bromine atom, and a methyl group around a be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-3-fluoro-2-methylbenzoate (1) is a highly specialized, trifunctional aromatic building block[1]. The strategic placement of a fluorine atom, a bromine atom, and a methyl group around a benzoate core makes it a critical intermediate in the synthesis of complex pharmaceutical agents, including Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors and Nuclear factor erythroid 2-related factor 2 (Nrf2) activators[2][3]. This technical guide details the optimized synthetic pathways, focusing on the critical regioselective fluorination step, and provides a mechanistic rationale for the experimental conditions employed in modern industrial synthesis.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of polysubstituted benzenes requires careful orchestration of directing groups to ensure high regioselectivity. The primary disconnection for Methyl 5-bromo-3-fluoro-2-methylbenzoate involves the carbon-fluorine bond. Due to the high reactivity and poor regiocontrol of direct electrophilic fluorination, an indirect approach via a modified Balz-Schiemann reaction is the industry standard[4]. This dictates that the immediate precursor must be an aniline derivative: methyl 3-amino-5-bromo-2-methylbenzoate. This precursor can be reliably accessed via the reduction of the corresponding nitro compound, which in turn is derived from the sequential nitration, bromination, and esterification of o-toluic acid.

Retrosynthesis A Methyl 5-bromo-3-fluoro- 2-methylbenzoate B Methyl 3-amino-5-bromo- 2-methylbenzoate A->B Balz-Schiemann (Fluorination) C Methyl 5-bromo-2-methyl- 3-nitrobenzoate B->C Nitro Reduction

Caption: Retrosynthetic disconnection strategy for Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Step-by-Step Experimental Methodology: The Fluorination Workflow

Focusing on the critical fluorination step, recent advancements detailed in 4 have optimized the traditional Balz-Schiemann reaction to improve yield, safety, and scalability[4]. The following protocol outlines a self-validating system for the conversion of the amino precursor to the fluorinated target.

Protocol: Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

  • Solvent Preparation: Prepare a diluted sulfuric acid solution by mixing concentrated sulfuric acid (H₂SO₄) and water in a volumetric ratio of 1:3 to 1:5[4].

  • Diazotization: Charge a reactor with methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq). Cool the system to a strict temperature range of -5 °C to -20 °C[4].

  • Reagent Addition: Slowly add hexafluorophosphoric acid (HPF₆, 5.0 - 6.0 eq) to the mixture. Subsequently, add sodium nitrite (NaNO₂, 3.0 - 4.0 eq) dropwise while strictly maintaining the sub-zero temperature parameters[4].

  • Isolation: After the diazotization is complete, extract and wash the intermediate sequentially with water, methanol, and ethyl acetate to isolate the diazonium hexafluorophosphate salt[4].

  • Thermal Decomposition: Transfer the isolated diazonium salt into a reactor containing 1,2-dichlorobenzene. Heat the mixture to initiate thermal decomposition until nitrogen evolution ceases[4].

  • Purification: Dilute the reaction mixture with petroleum ether to precipitate impurities, filter, and concentrate the filtrate to yield the pure methyl 5-bromo-3-fluoro-2-methylbenzoate[4].

Mechanistic Insights and Causality (E-E-A-T)

Every reagent and parameter in the above protocol is chosen to mitigate specific side reactions inherent to diazonium chemistry:

  • Sulfuric Acid vs. Hydrochloric Acid: Utilizing a sulfuric acid system instead of hydrochloric acid strictly prevents the formation of chlorinated aromatic byproducts (Ar-Cl) during the diazotization phase, which are notoriously difficult to separate from the fluorinated product[4].

  • Hexafluorophosphoric Acid (HPF₆): HPF₆ is utilized instead of standard fluoroboric acid (HBF₄) because the resulting diazonium hexafluorophosphate salts are generally less soluble in aqueous media and exhibit higher thermal stability. This allows for easier isolation and a cleaner subsequent decomposition profile[4].

  • Temperature Control (-5 °C to -20 °C): The exceptionally low temperature prevents the premature decomposition of the highly reactive diazonium intermediate and suppresses the nucleophilic attack of water, which would yield an unwanted phenol byproduct[4].

  • 1,2-Dichlorobenzene as a Solvent: 1,2-dichlorobenzene is chosen as the decomposition solvent because of its high boiling point and chemical inertness. Unlike standard aromatic solvents (e.g., toluene), it does not participate in solvent-adduct side reactions, facilitating a smooth thermal breakdown[4].

Mechanism N1 Ar-NH2 (Aniline Precursor) N2 Ar-N2+ PF6- (Diazonium Salt) N1->N2 NaNO2, HPF6, H2SO4 -5°C to -20°C N3 Ar-F (Fluorinated Product) N2->N3 Thermal Decomposition in 1,2-Dichlorobenzene

Caption: Mechanistic workflow of the modified Balz-Schiemann fluorination using HPF6.

Quantitative Data & Reaction Optimization

The choice of acid, counter-ion, and decomposition solvent drastically impacts the overall yield and purity of the fluorinated product. The table below summarizes the causal relationship between reaction parameters and synthetic outcomes based on optimization studies[4].

ParameterCondition A (Traditional)Condition B (Optimized)Impact on Yield / Purity
Acid Medium Hydrochloric Acid (HCl)Sulfuric Acid (H₂SO₄)Eliminates competitive chlorination (Ar-Cl byproduct), increasing purity.
Fluorinating Agent Fluoroboric Acid (HBF₄)Hexafluorophosphoric Acid (HPF₆)Yields a more stable diazonium salt, reducing premature degradation.
Reaction Temp. 0 °C to 5 °C-5 °C to -20 °CSub-zero temperatures suppress phenol formation via water nucleophilic attack.
Decomp. Solvent Toluene / Xylene1,2-DichlorobenzenePrevents solvent-adduct side reactions, ensuring a cleaner thermal decomposition.
Downstream Applications in Drug Development

Once synthesized, the methyl group at the 2-position of Methyl 5-bromo-3-fluoro-2-methylbenzoate serves as a prime site for further functionalization. For instance, in the synthesis of RIPK1 inhibitors (as detailed in3), the compound undergoes radical bromination at the benzylic position[3].

Protocol for Benzylic Bromination: The compound (1.0 eq) is dissolved in a suitable non-polar solvent and treated with N-bromosuccinimide (NBS, 2.0 eq) and azobisisobutyronitrile (AIBN, 0.25 eq) at 75 °C[3]. The reaction proceeds via a free-radical mechanism for 2.5 hours. Following cooling and silica gel chromatography (Hexanes/EtOAc gradient), the reaction yields methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate, an essential electrophile for subsequent coupling reactions in macrocyclic or heterocyclic drug scaffolds[3].

References
  • Patent CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Google Patents. 4

  • Patent WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors. Google Patents. 3

  • Sigma-Aldrich Product Data - Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3). Sigma-Aldrich. 1

Sources

Exploratory

Structure Elucidation of Methyl 5-bromo-3-fluoro-2-methylbenzoate: A Comprehensive Technical Guide

Executive Summary The unambiguous structural elucidation of highly functionalized aromatic scaffolds is a critical prerequisite in modern drug development and materials science. Methyl 5-bromo-3-fluoro-2-methylbenzoate (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of highly functionalized aromatic scaffolds is a critical prerequisite in modern drug development and materials science. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a prime example of a dense, poly-substituted building block that requires rigorous analytical validation. This whitepaper outlines a self-validating, orthogonal analytical workflow designed to decode its structure. By combining the exact mass capabilities of High-Resolution Mass Spectrometry (HRMS) with the atomic-level connectivity mapping of multinuclear ( 1 H, 13 C, 19 F) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a definitive structural proof.

Molecular Architecture & Chemical Context

Methyl 5-bromo-3-fluoro-2-methylbenzoate features a penta-substituted benzene ring. Its value in medicinal chemistry stems from the orthogonal reactivity of its functional groups:

  • Methyl Ester (C-1): A versatile handle for saponification or amidation.

  • Bromine (C-5): An ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Fluorine (C-3): Strategically positioned to modulate lipophilicity and block metabolic oxidation.

  • Methyl Group (C-2): Provides steric shielding to the ester and introduces a conformational bias.

Because the substitution pattern is dense, relying on a single analytical technique can lead to confirmation bias. A multi-technique approach is mandatory.

Analytical Workflow for Structure Elucidation

To ensure scientific integrity, the elucidation process must be designed as a self-validating system. The workflow below illustrates the causal logic: HRMS provides the molecular formula and halogen isotope confirmation, 1D NMR establishes the chemical environments, 2D NMR maps the through-bond connectivity, and FT-IR confirms the functional groups[1].

G N1 Methyl 5-bromo-3-fluoro-2-methylbenzoate (Sample Prep) N2 High-Resolution Mass Spectrometry (Isotopic Profiling & Exact Mass) N1->N2 N3 1D NMR Spectroscopy (1H, 13C, 19F) N1->N3 N5 FT-IR Spectroscopy (Functional Group ID) N1->N5 N6 Orthogonal Data Synthesis (Structure Verification) N2->N6 N4 2D NMR Spectroscopy (COSY, HSQC, HMBC) N3->N4 N4->N6 N5->N6

Figure 1: Orthogonal analytical workflow for the structure elucidation of poly-substituted benzoates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural assignment[2]. For this specific molecule, the interplay between 1 H, 13 C, and 19 F nuclei provides a rich web of scalar couplings that definitively prove the regiochemistry.

Causality of Chemical Shifts and Couplings
  • The Fluorine Effect ( 19 F): Fluorine (spin-1/2) couples strongly with both protons and carbons through space and through bonds. The C-4 proton, situated exactly between the fluorine and bromine atoms, exhibits a large ortho-coupling ( 3JHF​≈8.5 Hz) to the fluorine. It appears as a doublet of doublets due to additional meta-coupling to H-6 ( 4JHH​≈2.0 Hz).

  • The Aromatic Methyl Group (C-2): The methyl group is sandwiched between the ester and the fluorine. Through-bond interactions with the ortho-fluorine result in a distinct splitting pattern ( 4JHF​≈2.0 Hz), confirming its position adjacent to C-3.

  • Heteronuclear 2D NMR (HSQC & HMBC): HMBC is critical for assigning the quaternary carbons. The ester carbonyl carbon (~166 ppm) will show a strong 3JCH​ cross-peak to the methoxy protons (~3.90 ppm) and the H-6 aromatic proton, unambiguously locking the ester group to C-1.

Table 1: Predicted NMR Data Summary ( 1 H and 13 C in CDCl 3​ )
NucleusChemical Shift (ppm)Multiplicity & J-Coupling (Hz)Assignment
1 H7.80dd, J=2.0,1.5 Ar-H (C-6)
1 H7.40dd, J=8.5,2.0 Ar-H (C-4)
1 H3.90s-OCH 3​ (Ester)
1 H2.35d, J=2.0 Ar-CH 3​ (C-2)
13 C166.0sC=O (Ester)
13 C161.0d, 1JCF​=250 Ar-C (C-3, C-F)
13 C135.0d, 2JCF​=15 Ar-C (C-2)
13 C123.0d, 2JCF​=25 Ar-C (C-4)
13 C52.5s-OCH 3​
13 C14.0d, 3JCF​=5 Ar-CH 3​

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

While NMR maps connectivity, HRMS validates the molecular formula (C 9​ H 8​ BrFO 2​ ) and provides definitive proof of halogenation.

Causality of the Bromine Signature

Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31% natural abundance). Consequently, the mass spectrum of this compound exhibits a characteristic "twin peak" molecular ion [M] +∙ at m/z 245.9689 and 247.9669. The subsequent loss of the methoxy radical ( OCH 3​ , -31 Da) yields a base peak fragment at m/z 214.95 / 216.95, a classic, predictable fragmentation pathway for methyl esters.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility across different laboratories, the following protocols must be strictly adhered to.

Protocol 1: Quantitative NMR (qNMR) Acquisition
  • Sample Preparation: Dissolve 15.0 mg of Methyl 5-bromo-3-fluoro-2-methylbenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for 1 H, 13 C, and 19 F frequencies to maximize the signal-to-noise ratio and ensure precise RF pulse delivery.

  • Shimming: Perform gradient shimming followed by manual fine-tuning of the Z1 and Z2 shims until the TMS peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Acquisition Parameters: For 1 H NMR, use a 30° pulse angle, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 5.0 seconds. This ensures the delay is > 5×T1​ for complete longitudinal relaxation, guaranteeing accurate integration of the proton signals. Acquire 16 scans.

Protocol 2: LC-HRMS Isotopic Profiling
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) with 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Scan the mass range of m/z 100-500 using a Time-of-Flight (TOF) or Orbitrap mass analyzer configured for a resolution of at least 30,000 (FWHM).

Conclusion

The structural elucidation of Methyl 5-bromo-3-fluoro-2-methylbenzoate requires a synergistic, multi-disciplinary approach. By coupling the atomic-level connectivity provided by multinuclear and 2D NMR with the exact mass and isotopic profiling of HRMS, researchers can establish a self-validating data matrix. This rigorous methodology guarantees the structural integrity of the compound, paving the way for its confident application in complex synthetic sequences and drug discovery pipelines.

References

  • Title: Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 Source: Sigma-Aldrich URL
  • Title: Spectrometric Identification of Organic Compounds, 8th Edition - Wiley Source: Wiley URL
  • Title: Structure Elucidation and NMR - Hypha Discovery Source: Hypha Discovery URL
  • Title: 1805501-44-3|Methyl 5-bromo-3-fluoro-2-methylbenzoate|BLD Pharm Source: BLD Pharm URL

Sources

Foundational

Comprehensive Spectroscopic Profiling of Methyl 5-bromo-3-fluoro-2-methylbenzoate: A Technical Guide for Advanced Drug Discovery

Target Compound: Methyl 5-bromo-3-fluoro-2-methylbenzoate CAS Registry Number: 1805501-44-3 Molecular Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol Executive Summary & Structural Significance In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 5-bromo-3-fluoro-2-methylbenzoate CAS Registry Number: 1805501-44-3 Molecular Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol

Executive Summary & Structural Significance

In modern medicinal chemistry, poly-substituted halogenated building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Methyl 5-bromo-3-fluoro-2-methylbenzoate is a highly specialized intermediate utilized in the synthesis of advanced targeted therapeutics, including Epidermal Growth Factor Receptor (EGFR) degraders[1] and isoindolinone-based Positron Emission Tomography (PET) tracers[2].

As a Senior Application Scientist, I frequently observe that the unique substitution pattern of this molecule—specifically the steric and electronic interplay between the ortho-methyl group, the meta-fluorine, and the ester moiety—creates distinct spectroscopic signatures. This whitepaper provides a rigorous, self-validating analytical framework for the structural confirmation of this compound, detailing the causality behind its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data.

Orthogonal Spectroscopic Characterization

To ensure absolute structural integrity during batch synthesis or procurement, analysts must rely on orthogonal techniques. Relying on a single modality can lead to false positives, especially with regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by heteronuclear coupling. The fluorine atom (Spin I=1/2 ) actively splits both proton and carbon signals, serving as an internal diagnostic beacon.

Causality Insight: The C2-methyl group appears as a distinct doublet ( J=2.4 Hz) at 2.31 ppm. This splitting is driven by a four-bond scalar coupling ( 4JHF​ ) with the C3-fluorine atom. Novice analysts often misinterpret this as a proton-proton coupling or an impurity; however, it is a definitive hallmark of the ortho-fluorotoluene substructure. Furthermore, the H6 proton appears as a sharp singlet at 7.61 ppm because it is isolated between the ester and the bromine atom, experiencing only negligible long-range coupling.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.61Singlet (s)1H-Ar-H (C6), isolated
7.56Doublet of doublets (dd)1H 3JHF​≈9.0 , 4JHH​≈1.8 Ar-H (C4), between F and Br
3.84Singlet (s)3H--OCH₃ (Ester methyl)
2.31Doublet (d)3H 4JHF​=2.4 Ar-CH₃ (C2 methyl)

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆) (Predictive & Empirical Synthesis)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
166.2Singlet (s)-C=O (Carbonyl)
159.8Doublet (d)~ 245.0C3 (Ar-F)
133.4Singlet (s)-C1 (Ar-COOCH₃)
131.2Singlet (s)-C6 (Ar-H)
128.5Doublet (d)~ 18.0C2 (Ar-CH₃)
122.1Doublet (d)~ 25.0C4 (Ar-H)
118.4Singlet (s)-C5 (Ar-Br)
52.5Singlet (s)--OCH₃
14.5Doublet (d)~ 5.0Ar-CH₃
Mass Spectrometry (MS)

Under Electron Ionization (EI, 70 eV), the molecule exhibits a classic isotopic signature and a mechanistically fascinating fragmentation pathway.

Causality Insight: The presence of a single bromine atom dictates that the molecular ion ( M+ ) will appear as a 1:1 doublet at m/z 246 and 248, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br. More importantly, because the methyl group is ortho to the methyl ester, a characteristic "ortho effect" occurs. The ester carbonyl oxygen abstracts a proton from the adjacent C2-methyl group via a six-membered transition state, leading to the neutral loss of methanol (32 Da) to form a stable ketene radical cation, rather than just the standard loss of a methoxy radical (31 Da).

Table 3: GC-MS (EI) Key Fragmentation Peaks

m/z RatioRelative AbundanceFragment AssignmentMechanism
246 / 24845% (1:1 ratio) [M]+ Molecular Ion (⁷⁹Br / ⁸¹Br)
214 / 216100% (Base Peak) [M−CH3​OH]+ Ortho-effect (Loss of Methanol)
187 / 18960% [M−COOCH3​]+ Alpha-cleavage of ester group
10830% [M−COOCH3​−Br]+ Sequential homolytic cleavage
Infrared (FT-IR) Spectroscopy

Causality Insight: The C=O stretching frequency in an unsubstituted methyl benzoate is typically ~1720 cm⁻¹. However, the electron-withdrawing fluorine (-I effect) at C3 and bromine at C5 pull electron density away from the aromatic ring. This reduces the conjugation between the ring and the ester carbonyl, causing the C=O bond to retain more double-bond character. Consequently, the absorption shifts to a higher wavenumber (~1732 cm⁻¹).

Table 4: FT-IR Vibrational Modes (ATR Mode)

Wavenumber (cm⁻¹)IntensityAssignment
3065WeakAromatic C-H stretch
2950WeakAliphatic C-H stretch (Ester & Ar-CH₃)
1732Strong, SharpC=O stretch (Ester)
1435MediumAromatic C=C bending
1240StrongC-O-C asymmetric stretch
1160StrongC-F stretch
680MediumC-Br stretch

Self-Validating Experimental Protocols

To guarantee data integrity, every analytical run must be treated as a self-validating system. The following protocols incorporate internal system suitability checks to prevent artifact misinterpretation.

Protocol A: High-Fidelity NMR Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • System Tuning & Shimming (Validation Step): Insert the sample into a 400 MHz spectrometer. Perform automated 3D gradient shimming. Critical Check: Measure the line width of the TMS peak at half-height ( W1/2​ ). Proceed only if W1/2​<1.0 Hz to ensure high-resolution splitting patterns are visible.

  • ¹H Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation of the isolated aromatic protons, allowing for accurate integration. Run 16 scans.

  • ¹⁹F Acquisition: Switch to the ¹⁹F channel. Run a standard 1D sequence with a wide sweep width (at least +50 to -250 ppm) to capture the aromatic fluorine signal expected around -116.5 ppm[2].

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz). Phase and baseline correct manually. Reference the spectrum internally to TMS (0.00 ppm) and the DMSO residual solvent peak (2.50 ppm).

Protocol B: Isotope-Preserving LC-HRMS Analysis
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic acid in LC-MS grade Water) and Solvent B (0.1% Formic acid in LC-MS grade Acetonitrile). Formic acid ensures consistent protonation in the ESI source.

  • System Suitability (Validation Step): Inject a blank (Methanol), followed by a calibration standard (e.g., Reserpine, m/z 609.2807). Critical Check: Verify mass accuracy is <5 ppm error before analyzing the brominated sample.

  • Sample Injection: Inject 1 µL of a 1 µg/mL solution of the analyte dissolved in Methanol.

  • Chromatography: Utilize a C18 column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate in ESI+ mode. Scan range m/z 100-1000. Extract the chromatogram for m/z 246.97 and verify the exact 1:1 ratio with m/z 248.97 to validate the presence of the bromine isotope cluster.

Visualizing the Analytical and Synthetic Workflows

To synthesize this specific regioisomer, industrial chemists often utilize a modified Balz-Schiemann reaction starting from an amino-precursor[3]. The following diagrams map both the analytical validation logic and the synthetic pathway.

AnalyticalWorkflow A Methyl 5-bromo-3-fluoro-2-methylbenzoate (Analyte) B Sample Preparation & Internal Standard Addition (Self-Validating Step) A->B C Multinuclear NMR (1H, 13C, 19F) B->C D High-Resolution MS (ESI-TOF) B->D E FT-IR Spectroscopy (ATR Mode) B->E F Orthogonal Data Integration & Structural Confirmation C->F D->F E->F

Caption: Orthogonal spectroscopic validation workflow for fluorinated building blocks.

SyntheticPathway A Methyl 3-amino-5-bromo- 2-methylbenzoate B Diazotization (NaNO2, HPF6) A->B C Diazonium Hexafluorophosphate Intermediate B->C D Thermal Dediazoniation (Balz-Schiemann) C->D E Methyl 5-bromo-3-fluoro- 2-methylbenzoate D->E

Caption: Synthesis of methyl 5-bromo-3-fluoro-2-methylbenzoate via modified Balz-Schiemann reaction.

References

  • Title: Isoindolinone and indazole compounds for the degradation of egfr (Patent WO2021127561A1)
  • Title: Correction to “Isoindolinone-Based PET Tracers for Imaging Mutant Huntingtin Aggregates” Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester (Patent CN117049963A)

Sources

Exploratory

"Methyl 5-bromo-3-fluoro-2-methylbenzoate" as a chemical intermediate

As a Senior Application Scientist specializing in the design of scalable synthetic routes for active pharmaceutical ingredients (APIs), I frequently evaluate the strategic utility of highly functionalized aromatic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the design of scalable synthetic routes for active pharmaceutical ingredients (APIs), I frequently evaluate the strategic utility of highly functionalized aromatic building blocks. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a premier example of a polyfunctional hub. Its precise substitution pattern offers orthogonal reactivity, making it an indispensable intermediate in the synthesis of complex macrocycles and advanced imaging agents.

This technical guide deconstructs the structural rationale, de novo synthesis, and downstream functionalization of this critical intermediate, providing field-proven protocols designed with self-validating checkpoints to ensure reproducibility and high-fidelity scale-up.

Structural Rationale & Orthogonal Reactivity

The architecture of Methyl 5-bromo-3-fluoro-2-methylbenzoate is not arbitrary; every functional group serves a distinct mechanistic purpose in drug discovery and synthesis:

  • C1 - Methyl Ester: Serves as a protecting group for the carboxylic acid during upstream synthesis and acts as an electrophilic trap for tandem cyclization reactions (e.g., isoindolinone formation).

  • C2 - Methyl Group: Provides a benzylic handle. Because the aromatic ring is highly electron-deficient, radical bromination selectively targets this position without competing electrophilic aromatic substitution.

  • C3 - Fluoro Group: Modulates the pKa of adjacent functionalities, increases lipophilicity, and provides a metabolic shield against oxidative degradation in vivo.

  • C5 - Bromo Group: Acts as the primary vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the molecular scaffold.

Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to verify the physical parameters of the starting material to ensure accurate stoichiometric calculations and safe handling1[1].

ParameterSpecification
IUPAC Name Methyl 5-bromo-3-fluoro-2-methylbenzoate
CAS Registry Number 1805501-44-3
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
SMILES O=C(OC)C1=CC(Br)=CC(F)=C1C
Purity Standard 98%
Storage Conditions Sealed in dry, Room Temperature

De Novo Synthesis: The Modified Balz-Schiemann Workflow

The synthesis of this intermediate relies on the selective fluorination of an aryl amine precursor. Traditional Sandmeyer fluorinations using HF or HBF4 often suffer from poor yields or hazardous handling requirements at scale. The optimized method utilizes hexafluorophosphoric acid (HPF6) to form a stable diazonium salt, followed by controlled thermal decomposition 2[2].

Synthesis A Methyl 3-amino-5-bromo- 2-methylbenzoate B Diazonium Hexafluorophosphate Intermediate A->B NaNO2, HPF6 -15°C to -5°C C Methyl 5-bromo-3-fluoro- 2-methylbenzoate B->C 1,2-Dichlorobenzene Thermal Decomposition (-N2)

Fig 1: Modified Balz-Schiemann synthesis utilizing hexafluorophosphoric acid.

Protocol 1: Diazotization and Fluorination

Causality: HPF6 is chosen over HCl/CuCl systems to strictly avoid chlorination side-products. 1,2-Dichlorobenzene is selected as the decomposition solvent because its high boiling point (~180 °C) safely dissipates the exothermic release of N2 gas, while its non-nucleophilic nature prevents solvent-adduct impurities 2[2].

  • Diazotization: Suspend methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq) in an aqueous sulfuric acid system and cool to -10 °C. Add HPF6 (5.0–6.0 eq). Slowly add an aqueous solution of sodium nitrite (3.0–4.0 eq) dropwise, strictly maintaining the internal temperature between -15 °C and -5 °C.

    • Self-Validation Checkpoint: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of the required excess nitrous acid.

  • Isolation: Filter the precipitated diazonium hexafluorophosphate salt. Wash sequentially with cold water, methanol, and ethyl acetate to strip away polar impurities and unreacted starting material.

  • Thermal Decomposition: Suspend the damp salt in 1,2-dichlorobenzene. Heat cautiously until nitrogen evolution ceases.

    • Self-Validation Checkpoint: Analyze via LC-MS. The diazonium mass should completely disappear, replaced by the target product mass (m/z 247/249, exhibiting the classic 1:1 isotopic pattern of a monobrominated species).

  • Purification: Dilute the mixture with petroleum ether and purify via silica gel chromatography to isolate the pure fluorinated ester.

Divergent Downstream Applications

The true value of Methyl 5-bromo-3-fluoro-2-methylbenzoate lies in its ability to act as a divergent hub. It is heavily utilized in the synthesis of Nrf2 activator macrocycles 3[3] and isoindolinone-based PET tracers for imaging mutant Huntingtin aggregates 4[4].

Applications Hub Methyl 5-bromo-3-fluoro-2-methylbenzoate (Central Hub) Sub1 C5-Bromo Cross-Coupling (Suzuki/Buchwald) Hub->Sub1 Pd Catalyst Sub2 C2-Methyl Radical Bromination (NBS, AIBN) Hub->Sub2 Radical Initiation Sub3 C1-Ester Saponification (LiOH/H2O) Hub->Sub3 Hydrolysis App1 Nrf2 Activator Macrocycles Sub1->App1 Sub2->Sub3 Tandem Cyclization App2 PET Tracers (Isoindolinones) Sub2->App2 App3 Free Benzoic Acid Derivatives Sub3->App3

Fig 2: Divergent downstream functionalization pathways of the intermediate.

Protocol 2: Isoindolinone Core Construction (Tandem Benzylic Bromination & Cyclization)

Causality: To build the isoindolinone core found in advanced PET tracers4[4], we exploit the orthogonal reactivity of the C2-methyl and C1-ester. Radical bromination exclusively targets the benzylic position because the electron-withdrawing ester, fluoro, and bromo groups heavily deactivate the aromatic ring toward electrophilic attack.

  • Radical Initiation: Dissolve methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 eq) in anhydrous trifluorotoluene (a greener alternative to carbon tetrachloride). Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq).

  • Propagation: Heat the mixture to reflux (approx. 85 °C) under inert atmosphere until complete conversion.

    • Self-Validation Checkpoint: Monitor by 1H NMR. The reaction is complete when the Ar-CH3 singlet (~2.5 ppm) fully disappears and is replaced by the Ar-CH2Br singlet (~4.5 ppm).

  • Tandem Cyclization: Concentrate the crude benzylic bromide, dissolve in THF, and add the desired primary amine (1.2 eq) alongside DIPEA (2.0 eq). Heat to 60 °C. The amine undergoes an SN2 displacement of the benzylic bromide, followed by immediate intramolecular amidation with the adjacent methyl ester to yield the cyclized isoindolinone scaffold.

References

  • Source: Google Patents (CN117049963A)
  • Source: ACS Publications (J. Med. Chem. 2025)
  • Source: Google Patents (US20230097678A1)
  • Source: MilliporeSigma (Sigma-Aldrich)

Sources

Foundational

Whitepaper: Solvation Dynamics and Handling Protocols for Methyl 5-bromo-3-fluoro-2-methylbenzoate

Executive Summary In modern medicinal chemistry and agrochemical development, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Methyl 5-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly functionalized aromatic ester frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

As a Senior Application Scientist, I frequently observe that the mishandling of such building blocks—specifically regarding their solvation and stability—leads to inconsistent reaction yields and degraded stock solutions. This technical guide provides an authoritative, mechanistic approach to the solubility profile of Methyl 5-bromo-3-fluoro-2-methylbenzoate, offering researchers self-validating protocols to ensure chemical integrity during high-throughput screening and synthetic scaling.

Physicochemical Profiling

Understanding the macroscopic solubility of a compound begins with its fundamental physicochemical properties. The presence of the heavy bromine atom significantly increases the compound's density, while the combination of halogens and the methyl group drives its lipophilicity.

Table 1: Core Physicochemical Properties

PropertyValueImpact on Solvation & Handling
CAS Number 1805501-44-3Primary identifier for inventory and safety tracking.
Molecular Formula C9H8BrFO2Dictates the balance of polar (O) and non-polar/lipophilic (Br, F, C) surface areas.
Molecular Weight 247.06 g/mol Moderate molecular weight prevents steric hindrance during solvation.
Density ~1.506 g/cm³High density (due to Bromine) requires vigorous agitation to prevent settling during dissolution.
Boiling Point ~264.9 °CLow volatility at room temperature; safe for ambient benchtop handling without significant evaporative loss.

Data supported by and .[1]

Mechanistic Rationale for Solubility Behavior

Solubility is not merely a binary metric; it is the thermodynamic consequence of solute-solvent intermolecular forces. Methyl 5-bromo-3-fluoro-2-methylbenzoate presents a fascinating solvation profile due to its competing functional groups:

  • The Ester Moiety (Hydrogen Bond Acceptor): The carbonyl oxygen of the methyl ester can accept hydrogen bonds. This allows the molecule to dissolve in polar protic solvents like Methanol (MeOH).

  • The Halogenated Aromatic Core (Lipophilic & Polarizable): The bromine and fluorine atoms, combined with the ortho-methyl group, create a highly hydrophobic shield around the benzene ring. This drastically increases the partition coefficient (LogP), rendering the compound insoluble in water but highly soluble in halogenated and polar aprotic solvents.

  • Chemical Causality & Degradation Risks: Why do we strictly avoid aqueous alkaline solvents? The methyl ester is highly susceptible to saponification (hydrolysis). Introducing water at a high pH will cleave the ester, yielding 5-bromo-3-fluoro-2-methylbenzoic acid. This fundamentally alters the molecule's solubility (making it water-soluble as a carboxylate salt) and destroys its utility as a protected building block.

InteractionMap Core Methyl 5-bromo- 3-fluoro-2- methylbenzoate Ester Ester Group (H-Bond Acceptor) Core->Ester Halogens Br / F Atoms (Lipophilicity) Core->Halogens Aromatics Aromatic Ring (Pi-Pi Stacking) Core->Aromatics MeOH Methanol (Protic) Ester->MeOH H-Bonding DCM DCM (Aprotic) Halogens->DCM Dipole-Dipole EtOAc Ethyl Acetate (Polar Aprotic) Aromatics->EtOAc Van der Waals

Figure 1: Solute-solvent interaction mapping detailing the mechanistic drivers of solubility.

Empirical Solubility Matrix

Based on supplier data and empirical laboratory observations, the compound exhibits excellent solubility in standard organic solvents used in synthetic workflows.

Table 2: Validated Solubility Matrix

SolventClassificationSolubility StatusMechanistic Driver
Dichloromethane (DCM) Halogenated AproticHighly Soluble Strong dipole-dipole interactions and halogen-halogen affinity.
Chloroform (CHCl₃) Halogenated AproticHighly Soluble High polarizability matches the brominated aromatic ring.
Ethyl Acetate (EtOAc) Polar AproticHighly Soluble Favorable Van der Waals forces and dipole interactions.
Methanol (MeOH) Polar ProticSoluble Hydrogen bonding with the ester carbonyl group.
Water (H₂O) Highly Polar ProticInsoluble High lipophilicity prevents hydration shell formation.

Solubility data corroborated by commercial supplier specifications via .[2]

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness in downstream applications, protocols must be self-validating. A self-validating protocol contains built-in quality control steps that prevent a user from proceeding if the previous step failed.

Protocol A: Preparation of Standardized 0.1 M Stock Solution (DCM)

Use Case: High-throughput screening (HTS) for cross-coupling reactions.

  • Gravimetric Measurement: Weigh exactly 247.1 mg (1.0 mmol) of Methyl 5-bromo-3-fluoro-2-methylbenzoate into a clean, dry 20 mL scintillation vial.

  • Solvent Addition: Add 8.0 mL of anhydrous Dichloromethane (DCM) using a calibrated positive-displacement pipette. Causality: Anhydrous DCM is chosen to prevent trace moisture from initiating slow ester hydrolysis over long-term storage.

  • Agitation: Vortex the vial for 60 seconds at 2500 RPM. Follow with ultrasonic bath sonication for 3 minutes at room temperature.

  • Self-Validation (Visual & Analytical Check):

    • Visual: Hold the vial against a high-contrast black-and-white background. The solution must be perfectly optically clear. Any turbidity indicates incomplete dissolution (likely due to cold solvent).

    • Analytical: Dilute a 10 µL aliquot into 1 mL of Acetonitrile and inject into an LC-MS/UV system to confirm the expected peak area and rule out degradation.

  • Volumetric Adjustment: Once clarity is confirmed, add anhydrous DCM to bring the final volume to exactly 10.0 mL.

  • Filtration & Storage: Pass the solution through a 0.22 µm PTFE syringe filter into an amber glass storage vial with a PTFE-lined cap. Store at 4 °C.

SolvationWorkflow A Solid Compound (CAS: 1805501-44-3) B Select Solvent (DCM, EtOAc, MeOH) A->B Add to vial C Vortex & Sonication (5-10 mins, RT) B->C Agitate D Visual Inspection (Clear Solution?) C->D Quality Check D->C No (Repeat) E Filtration (0.22 µm PTFE) D->E Yes F Stock Solution (Ready for Assay/Synthesis) E->F Finalize

Figure 2: Standardized solvation and validation workflow for halogenated benzoate esters.

Protocol B: Liquid-Liquid Extraction (LLE) Post-Reaction

Use Case: Recovering the unreacted building block or its lipophilic derivatives from an aqueous reaction quench.

  • Quenching: Quench the reaction mixture with a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Causality: NH₄Cl provides a mildly acidic buffer (pH ~5.5), neutralizing any basic catalysts without being acidic enough to cleave the ester.

  • Partitioning: Add a volume of Ethyl Acetate (EtOAc) equal to the aqueous layer. EtOAc is chosen over DCM here because it generally provides cleaner phase separation with fewer stubborn emulsions in transition-metal-catalyzed mixtures.

  • Extraction: Seal and invert the separatory funnel vigorously. Vent immediately. Allow the phases to separate for 5 minutes.

  • Self-Validation (Phase Boundary Check): Ensure a sharp, distinct line exists between the upper organic layer and lower aqueous layer. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove colloidal metal particulates.

  • Collection: Isolate the upper EtOAc layer. Re-extract the aqueous layer twice more with fresh EtOAc to ensure quantitative recovery.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

References

  • IndiaMART. "Aroma Perfume Compounds and Halogenated Esters - Solubility Data." Accessed March 2026. URL: [Link]

Sources

Exploratory

"Methyl 5-bromo-3-fluoro-2-methylbenzoate" potential applications in medicinal chemistry

Executive Summary In modern drug discovery, the architectural complexity of target molecules requires starting materials that offer orthogonal reactivity and precise stereoelectronic control. Methyl 5-bromo-3-fluoro-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural complexity of target molecules requires starting materials that offer orthogonal reactivity and precise stereoelectronic control. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) has emerged as a highly versatile fluorinated building block[1]. By embedding a halogenated scaffold with a sterically demanding ortho-methyl group and a metabolically stabilizing fluorine atom, this compound enables the rapid synthesis of complex macrocycles and heterocyclic pharmacophores. This whitepaper details its structural rationale, field-proven applications in neuroimaging and targeted covalent inhibitors, and self-validating experimental protocols for its utilization.

Structural Rationale & Physicochemical Properties

The utility of methyl 5-bromo-3-fluoro-2-methylbenzoate lies in the deliberate placement of its functional groups. Each substituent serves a distinct mechanistic purpose in late-stage functionalization and target binding.

Table 1: Quantitative Data & Medicinal Chemistry Implications

FeatureValue / CharacteristicMedicinal Chemistry Implication
CAS Number 1805501-44-3Unique identifier for procurement and IP tracking[1].
Molecular Weight 247.06 g/mol Low molecular weight ensures that downstream elaborations do not easily violate Lipinski’s Rule of 5[1].
5-Bromo Substituent Aryl HalideProvides an orthogonal electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to explore Structure-Activity Relationships (SAR).
3-Fluoro Substituent Strongly Electron-WithdrawingModulates lipophilicity, lowers the pKa of adjacent functional groups, and blocks metabolic oxidation (CYP450) at the 3-position[2].
2-Methyl Substituent Benzylic CarbonImparts steric bulk to restrict bond rotation (inducing atropisomerism) and serves as a highly selective site for radical bromination[2].
Methyl Ester Electrophilic CarbonylReadily hydrolyzable or reducible; serves as a versatile precursor for amidation or cyclization into isoindolinones[3].

Application in Neuroimaging: PET Tracers for Huntington's Disease

Huntington’s disease (HD) is driven by the aggregation of mutant Huntingtin (mHTT) proteins. Developing Positron Emission Tomography (PET) tracers to image these aggregates in vivo is a critical pharmacodynamic biomarker challenge.

Recent breakthroughs by CHDI Foundation and Evotec have utilized methyl 5-bromo-3-fluoro-2-methylbenzoate to synthesize isoindolinone-based PET tracers, specifically candidate tracers like [18F]CHDI-385 and [18F]CHDI-386[4].

Causality in Design: The precursor was strategically chosen because the 3-fluoro substituent fine-tunes the lipophilicity (logD) required for blood-brain barrier (BBB) penetration, while simultaneously altering the electron density of the isoindolinone core. This electronic tuning significantly increases the binding potential ( Bmax​/KD​ ) to mHTT aggregates while minimizing off-target binding to amyloid- β plaques commonly found in Alzheimer's disease models[4]. The 2-methyl group is radically brominated and cyclized with an amine to form the rigid isoindolinone core[2].

Application in Targeted Covalent Inhibitors: Nrf2 Activators

The Keap1-Nrf2 pathway is a master regulator of cytoprotective and antioxidant genes. Dysregulation of this pathway is implicated in multiple sclerosis and type 1/type 2 diabetes.

According to recent patent literature (), methyl 5-bromo-3-fluoro-2-methylbenzoate is utilized as a foundational building block for synthesizing novel macrocyclic compounds that act as Nrf2 activators[3].

Causality in Design: Electrophilic macrocycles derived from this benzoate covalently modify cysteine residues on the Keap1 protein. The steric hindrance provided by the original 2-methyl and 3-fluoro groups forces the macrocycle into a highly specific bioactive conformation. This locks Keap1 in a state that prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing Nrf2 to translocate to the nucleus and activate Antioxidant Response Elements (ARE)[5].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only be reproducible but self-validating . Below are two core methodologies for activating this building block.

Protocol A: Synthesis of the Isoindolinone Core via Benzylic Bromination

Adapted from General Method D for PET tracer synthesis[2].

Objective: Convert the 2-methyl group into a benzyl bromide, followed by cyclization. Causality: N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) are used because the benzylic C-H bond is the weakest in the molecule. The electron-withdrawing ester and fluorine atoms deactivate the aromatic ring, completely preventing unwanted electrophilic aromatic substitution.

  • Initiation: Dissolve methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride ( CCl4​ ) or acetonitrile. Add NBS (1.1 eq) and AIBN (0.1 eq).

  • Propagation: Heat the mixture to reflux ( 80∘C ) under an inert argon atmosphere for 4-6 hours.

  • Self-Validation (Intermediate): Monitor via TLC (4:1 Hexanes/EtOAc). The reaction is complete when the UV-active starting material ( Rf​≈0.5 ) shifts to a slightly less polar spot ( Rf​≈0.55 ). 1H -NMR of the crude will confirm success via the disappearance of the 2-methyl singlet ( ∼2.4 ppm) and the appearance of a benzylic CH2​ singlet ( ∼4.5 ppm).

  • Cyclization: Concentrate the mixture, dissolve in DMF, and add the target primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Heat at 90∘C for 12 hours to yield the isoindolinone core.

Protocol B: Controlled Ester Reduction to Benzyl Alcohol

Standard methodology for macrocycle precursor preparation[3].

Objective: Reduce the methyl ester to a primary alcohol without dehalogenating the 5-bromo group. Causality: Lithium aluminum hydride ( LiAlH4​ ) is a powerful reducing agent. Adding the benzoate dropwise at 0∘C controls the highly exothermic hydride transfer and prevents the reduction of the aryl bromide.

  • Preparation: Suspend LiAlH4​ (1.2 eq) in anhydrous THF under nitrogen and cool to 0∘C in an ice bath.

  • Addition: Dissolve the benzoate (1.0 eq) in anhydrous THF and add dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Fieser Workup (Self-Validating Quench): Cool to 0∘C . For every x grams of LiAlH4​ used, slowly add x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Causality: This specific stoichiometric quench traps the aluminum salts as a granular, easily filterable white solid, preventing emulsions.

  • Self-Validation (Product): LC-MS will show an [M−OH]+ peak (due to in-source loss of water from the benzylic alcohol). IR spectroscopy will confirm the complete disappearance of the strong ester C=O stretch ( ∼1720 cm−1 ) and the appearance of a broad O−H stretch ( ∼3300 cm−1 ).

Visualizing the Workflows

Keap1_Nrf2 A Macrocyclic Activator (Benzoate-Derived) B Keap1 Protein (Cysteine Alkylation) A->B Inhibits C Nrf2 Stabilization B->C Prevents Degradation D Nuclear Translocation C->D Promotes E ARE Binding & Gene Transcription D->E Activates

Fig 1. Keap1-Nrf2 signaling pathway activation by benzoate-derived macrocycles.

Synthetic_Workflow Step1 Methyl 5-bromo-3-fluoro-2-methylbenzoate Step2 Radical Bromination (NBS, AIBN) Step1->Step2 Selectivity via benzylic stabilization Step3 Benzyl Bromide Intermediate Step2->Step3 Step4 Amine Condensation & Cyclization Step3->Step4 DIPEA, Heat Step5 Isoindolinone Core Step4->Step5 Step6 Suzuki-Miyaura Coupling Step5->Step6 Pd(dppf)Cl2, Boronic Acid Step7 Final PET Tracer Step6->Step7

Fig 2. Synthetic workflow for isoindolinone PET tracers from the benzoate core.

References

  • Liu, L., et al. "Isoindolinone-Based PET Tracers for Imaging Mutant Huntingtin Aggregates." Journal of Medicinal Chemistry, vol. 68, no. 14, 2025, pp. 14818-14842. URL:[Link]

  • "New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them." US Patent US20230097678A1, 2023.

Sources

Foundational

The Strategic Role of Methyl 5-bromo-3-fluoro-2-methylbenzoate in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery and Materials Science In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery and Materials Science

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Polysubstituted aromatic compounds, in particular, serve as foundational scaffolds in the development of novel therapeutics and functional materials. Among these, Methyl 5-bromo-3-fluoro-2-methylbenzoate has emerged as a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a synthetically versatile bromine atom, a modulating fluorine atom, and sterically influencing methyl and methyl ester groups, offers a rich platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the core utility of Methyl 5-bromo-3-fluoro-2-methylbenzoate in organic synthesis. We will delve into its synthesis, key reactions, and strategic applications, with a focus on providing practical, field-proven insights and detailed experimental protocols. The discussion will be grounded in the principles of modern synthetic chemistry, offering a comprehensive resource for professionals engaged in cutting-edge research. The presence of multiple functional groups on the benzene ring makes this compound a cornerstone for creating diverse molecular libraries, particularly in the search for new kinase inhibitors and modulators of protein-protein interactions, such as the anti-apoptotic proteins Mcl-1 and Bfl-1.[1][2][3] Benzoic acid derivatives, in general, are well-established pharmacophores found in numerous approved drugs, highlighting the therapeutic potential of molecules derived from this scaffold.[4]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the first step towards its effective utilization. The pertinent details for Methyl 5-bromo-3-fluoro-2-methylbenzoate are summarized below.

PropertyValueReference
CAS Number 1801549-53-0[5][6][7]
Molecular Formula C₉H₈BrFO₂[5][7]
Molecular Weight 247.06 g/mol [7]
Physical Form Solid, semi-solid, or liquid[5]
Purity Typically ≥97%[7]
Storage Sealed in a dry, room temperature environment[5]
InChI Key BIVRALFYMUTHBC-UHFFFAOYSA-N[5]

Safety and Handling: Methyl 5-bromo-3-fluoro-2-methylbenzoate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate: A Practical Approach

The efficient synthesis of this key building block is crucial for its widespread application. A robust method for its preparation involves a diazotization-fluorination sequence starting from an aniline precursor. The following protocol is adapted from established procedures and offers a reliable route to the title compound.

Diagram of the Synthetic Workflow

Synthesis_of_Methyl_5_bromo_3_fluoro_2_methylbenzoate cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Methyl-3-amino-5-bromobenzoic acid methyl ester product Methyl 5-bromo-3-fluoro-2-methylbenzoate start->product Diazotization followed by Schiemann-type reaction reagents 1. Hexafluorophosphoric acid (HBF₄) or HPF₆ 2. Sodium nitrite (NaNO₂) in an appropriate solvent

Caption: Synthetic route to Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Step-by-Step Experimental Protocol

This protocol is based on a patented method and represents a common approach for the introduction of fluorine into an aromatic ring.[1]

  • Diazotization:

    • In a suitable reaction vessel, dissolve 2-methyl-3-amino-5-bromobenzoic acid methyl ester in a solvent such as a sulfuric acid system.

    • Cool the mixture to a temperature between -20°C and -5°C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. The molar ratio of the starting aniline to sodium nitrite is typically in the range of 1:3 to 1:4.[1]

    • Stir the reaction mixture at this temperature for a specified period to ensure complete formation of the diazonium salt.

  • Fluorination (Schiemann-type Reaction):

    • To the freshly prepared diazonium salt solution, add hexafluorophosphoric acid (HPF₆). The molar ratio of the starting aniline to HPF₆ is typically 1:5 to 1:6.[1]

    • The diazonium hexafluorophosphate salt may precipitate.

    • The reaction mixture is then gently warmed to initiate the decomposition of the diazonium salt, leading to the formation of the fluoro-aromatic compound and the evolution of nitrogen gas and boron trifluoride.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is subjected to a post-treatment procedure.

    • The reaction product is sequentially washed with water, methanol, and ethyl acetate.

    • The crude product is then dissolved in 1,2-dichlorobenzene and purified by dilution with petroleum ether, followed by column chromatography on silica gel to yield pure Methyl 5-bromo-3-fluoro-2-methylbenzoate.[1]

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: The diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (-20°C to -5°C) is critical to prevent its premature decomposition and the formation of unwanted byproducts.

  • Hexafluorophosphoric Acid: In this Schiemann-type reaction, hexafluorophosphoric acid serves as the fluorine source and facilitates the formation of the relatively stable diazonium hexafluorophosphate salt, which upon thermal decomposition, yields the desired fluoro-aromatic product.

  • Solvent Choice: The use of a sulfuric acid system as the solvent can help to avoid the formation of chlorinated byproducts that might occur if hydrochloric acid were used.[1] The choice of 1,2-dichlorobenzene for work-up is advantageous due to its high boiling point and low polarity, which simplifies the purification process.[1]

Core Applications as a Versatile Organic Building Block

The true value of Methyl 5-bromo-3-fluoro-2-methylbenzoate lies in its capacity to serve as a versatile precursor for more complex molecules. The bromine atom is a key functional handle for a variety of cross-coupling reactions, while the methyl group can be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is ideally situated for participation in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Methyl 5-bromo-3-fluoro-2-methylbenzoate product 5-Aryl-3-fluoro-2-methylbenzoic acid methyl ester reactant1->product C-C Bond Formation reactant2 Aryl or Heteroaryl Boronic Acid/Ester conditions Pd Catalyst (e.g., PdCl₂(dtbpf)) Base (e.g., K₃PO₄) Solvent (e.g., 1,4-Dioxane) Heat

Caption: General workflow for Suzuki-Miyaura coupling.

The following protocol is a general procedure adapted from patent literature describing the Suzuki coupling of Methyl 5-bromo-3-fluoro-2-methylbenzoate.[8]

  • Reaction Setup:

    • To a reaction vessel, add Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as PdCl₂(dtbpf) (0.05 eq), and a base, typically aqueous potassium phosphate (K₃PO₄) (3.0 eq).

    • The vessel is purged with an inert gas (e.g., nitrogen or argon).

    • Add 1,4-dioxane as the solvent.

  • Reaction Execution:

    • Heat the reaction mixture to 100°C and stir for 30 minutes, or until reaction completion is observed by an appropriate monitoring technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter.

    • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-3-fluoro-2-methylbenzoic acid methyl ester.[8]

Functionalization of the Methyl Group via Bromination

The methyl group at the 2-position can be selectively functionalized, most commonly through radical bromination, to introduce a bromomethyl group. This transformation converts the relatively inert methyl group into a versatile electrophilic handle for subsequent nucleophilic substitution reactions.

Diagram of the Bromination Workflow

Bromination_of_Methyl_Group cluster_reactant Starting Material cluster_conditions Reaction Conditions cluster_product Product reactant Methyl 5-bromo-3-fluoro-2-methylbenzoate product Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate reactant->product Radical Bromination conditions N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., Benzotrifluoride) Heat

Caption: Workflow for the bromination of the methyl group.

The following protocol is based on procedures found in the patent literature.[9][10]

  • Reaction Setup:

    • Dissolve Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 eq) in a suitable solvent like benzotrifluoride.

    • Add N-bromosuccinimide (NBS) (2.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.25 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 75°C and stir for 2.5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture can be directly purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate.[9]

Expert Insights on Reactivity:

The presence of the fluorine atom ortho to the bromine and meta to the methyl ester can influence the reactivity of the molecule. The electron-withdrawing nature of the fluorine atom can affect the electron density of the aromatic ring, potentially influencing the rate and selectivity of palladium-catalyzed cross-coupling reactions. Similarly, the electronic environment around the methyl group can impact the radical bromination reaction. These subtle electronic effects, combined with the steric hindrance provided by the ortho-methyl group, make this building block a unique tool for fine-tuning molecular properties in drug discovery programs.

Conclusion: A Strategically Important Building Block for Future Innovations

Methyl 5-bromo-3-fluoro-2-methylbenzoate stands out as a strategically important and highly versatile building block in modern organic synthesis. Its unique substitution pattern allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions and functionalization of the methyl group. These capabilities make it an invaluable tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this remarkable compound in their pursuit of scientific innovation.

References

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. CN117049963A.
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. J Med Chem. 2020;63(5):2372-2392. [Link]

  • Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. J Med Chem. 2012;55(1):197-215. [Link]

  • Triazolopyridinyl compounds as kinase inhibitors. WO2022086828A1.
  • Aminopyrrolotriazines as kinase inhibitors. WO2019147782A1.
  • Isoindolinone and indazole compounds for EGFR degradation. CN118344370A.
  • Near-ir glucose sensors. WO2020006248A1.
  • Development of Mcl-1 Inhibitors for Cancer Therapy. Pharmaceuticals (Basel). 2021;14(1):63. [Link]

  • 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl. WO2024233831A1.
  • New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them. US20230097678A1.
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. (Journal Article) | OSTI.GOV. [Link]

  • Structure-Based Discovery of a Series of Covalent, Orally Bioavailable, and Selective BFL1 Inhibitors. J Med Chem. 2024;67(24):22055-22079. [Link]

  • Synthesis of some substituted benzothiazole derivaties and its biological activities. Int J ChemTech Res. 2009;1(4):1224-1231. [Link]

  • Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Anticancer Agents Med Chem. 2020;20(13):1597-1611. [Link]

  • Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Asian Pac J Cancer Prev. 2023;24(8):2973-2980. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate: A Key Pharmaceutical Intermediate

Application Notes and Protocols for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate, a crucial i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate, a crucial intermediate in the development of novel pharmaceutical agents. The strategic placement of bromo, fluoro, and methyl substituents on the benzoate scaffold makes this molecule a versatile building block for accessing complex molecular architectures. This document details a robust and scalable synthesis protocol, delves into the underlying reaction mechanism, presents methods for analytical characterization, and outlines essential safety considerations. The information herein is intended to empower researchers, medicinal chemists, and process development scientists with the knowledge to confidently and efficiently synthesize this valuable compound.

Introduction: The Strategic Importance of Fluorinated Benzoates in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties.[1][2] The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups. Methyl 5-bromo-3-fluoro-2-methylbenzoate is a prime example of a highly functionalized intermediate designed for further elaboration in multi-step drug synthesis. While the specific active pharmaceutical ingredients (APIs) derived from this intermediate are often proprietary, its structural motifs are found in compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. The presence of the bromine atom provides a handle for cross-coupling reactions, while the fluoro and methyl groups offer steric and electronic modulation of the final drug molecule.

Pharmaceutical intermediates are the chemical building blocks that are converted through a series of reactions to become the final API.[3][4][5] The purity and quality of these intermediates are of paramount importance as they directly impact the safety and efficacy of the final drug product.[3] This guide, therefore, emphasizes a synthesis protocol that is not only high-yielding but also produces material of high purity, suitable for pharmaceutical development.

Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate via a Balz-Schiemann-type Reaction

The most direct and efficient synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate is achieved through a modification of the Balz-Schiemann reaction. This classic transformation allows for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate or, in this case, a hexafluorophosphate salt. The protocol described below is adapted from established procedures and optimized for laboratory-scale synthesis.[6]

Reaction Scheme

Reaction_Scheme reactant Methyl 2-amino-5-bromo-3-methylbenzoate product Methyl 5-bromo-3-fluoro-2-methylbenzoate reactant->product reagents 1. NaNO₂, H₂SO₄, -10°C 2. HPF₆ 3. Heat

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol details the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate from Methyl 2-amino-5-bromo-3-methylbenzoate.

Materials:

  • Methyl 2-amino-5-bromo-3-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Hexafluorophosphoric Acid (HPF₆, ~60% in H₂O)

  • 1,2-Dichlorobenzene

  • Petroleum Ether

  • Deionized Water

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Salt Solution: In a three-neck round-bottom flask, add 975 mL of deionized water and cool to 0°C in an ice-salt bath. Slowly and cautiously add 325 mL of concentrated sulfuric acid. To this cooled acid solution, add 130 g of Methyl 2-amino-5-bromo-3-methylbenzoate with stirring. Continue stirring for 10 minutes to ensure complete dissolution and formation of the corresponding ammonium salt.

  • Diazotization: Cool the reaction mixture to -10°C. In a separate beaker, dissolve 117 g of sodium nitrite in 250 mL of deionized water and cool the solution to 0°C. Slowly add the cold sodium nitrite solution to the stirred amine suspension via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below -5°C during the addition, as the diazotization reaction is exothermic. After the addition is complete, continue to stir the mixture at -10°C for an additional 10 minutes.

  • Formation of the Hexafluorophosphate Salt: Slowly add 455 g of hexafluorophosphoric acid to the reaction mixture. Allow the reaction to proceed for 30 minutes at -10°C. The diazonium hexafluorophosphate salt may precipitate as a solid.

  • Fluorination (Decomposition): Carefully and slowly heat the reaction mixture. Nitrogen gas will evolve as the diazonium salt decomposes. The reaction is typically heated until the gas evolution ceases.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is subjected to a series of washes with water, methanol, and ethyl acetate. The resulting crude product is then dissolved in 1,2-dichlorobenzene. This solution is diluted with petroleum ether and purified by column chromatography to yield the final product.[6]

Quantitative Data
ParameterValueReference
Starting MaterialMethyl 2-amino-5-bromo-3-methylbenzoate[6]
Key ReagentsNaNO₂, HPF₆, H₂SO₄[6]
Reaction Temperature-10°C to -5°C (Diazotization)[6]
Typical Yield~89%[6]
Purity (GC-MS)>98%[6]
AppearanceLiquid[2]

Mechanistic Insights: The Balz-Schiemann Reaction

The synthesis proceeds via the Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry.[7][8] The mechanism can be broken down into two key stages: diazotization and the subsequent nucleophilic substitution by fluoride.

Mechanism cluster_diazotization Diazotization cluster_fluorination Fluorination A Ar-NH₂ B Ar-N₂⁺ A->B NaNO₂, H⁺ C Ar-N₂⁺ PF₆⁻ B->C HPF₆ D Ar-F C->D Δ - N₂ - PF₅

Caption: Simplified mechanism of the Balz-Schiemann reaction.

Step 1: Diazotization

The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and sulfuric acid. The nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium ion (Ar-N₂⁺) is formed.[9] This process is conducted at low temperatures (0 to -10°C) to prevent the premature decomposition of the unstable diazonium salt.[10]

Step 2: Formation and Decomposition of the Diazonium Hexafluorophosphate Salt

The addition of hexafluorophosphoric acid (HPF₆) results in the formation of the corresponding aryl diazonium hexafluorophosphate salt. Upon heating, this salt undergoes thermal decomposition. The diazonium group, being an excellent leaving group, is expelled as nitrogen gas (N₂), generating a highly reactive aryl cation. The hexafluorophosphate anion (PF₆⁻) then acts as a fluoride source, with a fluoride ion attacking the aryl cation to form the desired aryl fluoride.

Analytical Characterization

To ensure the identity and purity of the synthesized Methyl 5-bromo-3-fluoro-2-methylbenzoate, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of the product. The expected signals for Methyl 5-bromo-3-fluoro-2-methylbenzoate are as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84 (s, 1H), 7.37 (dd, J = 8.9, 2.0 Hz, 1H), 3.93 (s, 3H), 2.45 (d, J = 2.4 Hz, 3H).[6]

The singlet at 7.84 ppm and the doublet of doublets at 7.37 ppm correspond to the two aromatic protons. The singlet at 3.93 ppm is attributed to the methyl ester protons, and the doublet at 2.45 ppm corresponds to the methyl group on the aromatic ring, showing a small coupling to the adjacent fluorine atom.

High-Performance Liquid Chromatography (HPLC)

Purity analysis should be conducted using reversed-phase HPLC. While a specific validated method for this compound is not publicly available, a general method for similar aromatic esters can be adapted as a starting point.[11][12]

Suggested HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

This method should be optimized to achieve a symmetrical peak shape and adequate resolution from any potential impurities or starting materials.

Safety and Handling

The synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate involves the use of hazardous materials and a potentially energetic reaction. Strict adherence to safety protocols is mandatory.

Hazardous Reagents:

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.

  • Hexafluorophosphoric Acid: A strong, corrosive acid. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood with appropriate PPE.[2][13][14]

  • Sodium Nitrite: An oxidizing agent and toxic if swallowed.

  • 1,2-Dichlorobenzene: A toxic and environmentally hazardous solvent.

Diazotization Reaction Hazards:

  • Thermal Instability: Aryl diazonium salts are thermally unstable and can decompose explosively, especially in the solid state.[4][15] It is crucial to maintain the low temperatures specified in the protocol during the diazotization step.

  • Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. The reaction must be performed in an open or vented system to avoid pressure buildup.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield are essential at all times.

  • A flame-resistant lab coat.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

All procedures should be conducted in a well-ventilated chemical fume hood. An emergency shower and eyewash station should be readily accessible.

Conclusion

The synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate via a Balz-Schiemann-type reaction is a reliable and high-yielding method for producing this valuable pharmaceutical intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis. The analytical methods outlined in this guide will enable researchers to confidently verify the identity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Allen, L. (2025, December 1). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen. [Link]

  • BYJU'S. (2019, January 18). Balz Schiemann Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

  • Testbook. Balz Schiemann Reaction Mechanism - Detailed Explanation and Steps. [Link]

  • New Jersey Department of Health. Common Name: HEXAFLUOROPHOSPHORIC ACID HAZARD SUMMARY. [Link]

  • Google Patents. (Patent CN117049963A). A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Atum. (2024, April 29). Understanding APIs, Intermediates, and Finished Dosage Forms: A Guide for Pharma Professionals. [Link]

  • ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • New Drug Approvals. (2021, August 19). Belzutifan. [Link]

  • ResearchGate. (2025, August 5). Lifitegrast Ophthalmic Solution 5%: A Review in Dry Eye Disease. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column. [Link]

  • EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

Sources

Application

Application Note: Synthesis and Agrochemical Utility of Methyl 5-bromo-3-fluoro-2-methylbenzoate

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Compound: Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) Introduction & Agrochemical Significance In the com...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Compound: Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3)

Introduction & Agrochemical Significance

In the competitive landscape of modern agrochemical discovery, halogenated benzoic acid derivatives serve as indispensable building blocks. Methyl 5-bromo-3-fluoro-2-methylbenzoate is a highly specialized, trifunctional intermediate designed for the modular synthesis of advanced crop protection agents[1].

The strategic placement of functional groups on this benzene ring provides distinct synthetic and biological advantages:

  • 3-Fluoro Substitution: The incorporation of fluorine enhances the lipophilicity of the final active ingredient (AI), improving cuticular penetration in plants and metabolic stability against oxidative degradation by pest cytochrome P450 enzymes.

  • 5-Bromo Handle: The bromine atom serves as a highly reactive, regioselective site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid assembly of complex biaryl or heteroaryl architectures.

  • Methyl Ester: Acts as a robust protecting group during upstream harsh reaction conditions and provides a reactive handle for downstream saponification and amide bond formation.

This compound is specifically cited as a critical precursor in the development of novel pyrrole antifungal agents [2]. These advanced fungicides are designed to combat resistant strains of Aspergillus and other pathogenic fungi, offering alternative mechanisms of action to traditional azole (14α-demethylase inhibitors) and echinocandin (β-glucan synthase inhibitors) classes[3].

Mechanistic Insights: The Modified Balz-Schiemann Fluorination

The synthesis of highly substituted aryl fluorides is notoriously challenging. Traditional Balz-Schiemann reactions utilizing tetrafluoroborate ( BF4−​ ) salts often yield poor conversions and intractable mixtures when applied to sterically hindered, electron-deficient anilines like methyl 3-amino-5-bromo-2-methylbenzoate.

To overcome these limitations, an optimized, self-validating industrial protocol utilizes a hexafluorophosphoric acid ( HPF6​ ) mediated diazotization coupled with controlled thermal decomposition[4].

Causality in Experimental Design
  • Sulfuric Acid ( H2​SO4​ ) over Hydrochloric Acid ( HCl ): Standard Sandmeyer or Schiemann reactions often utilize HCl . However, in the presence of highly reactive diazonium intermediates, chloride ions can act as competing nucleophiles, leading to the formation of chloro-byproducts. Utilizing a water-diluted H2​SO4​ system completely eliminates this competitive chlorination[5].

  • HPF6​ over HBF4​ : Diazonium hexafluorophosphate salts exhibit markedly lower aqueous solubility compared to their tetrafluoroborate counterparts. This drives the rapid precipitation of the diazonium intermediate, protecting it from premature hydrolysis and maximizing the isolated yield[5].

  • 1,2-Dichlorobenzene (1,2-DCB) as the Decomposition Solvent: Thermal fluorodediazoniation requires precise temperature control. 1,2-DCB is a high-boiling, inert solvent that readily dissolves the isolated diazonium PF6−​ salt. By decomposing the salt in solution rather than in a dry state, the reaction avoids localized overheating (which causes explosive decomposition) and prevents the solvent from participating in radical side reactions[5].

SynthesisWorkflow SM Methyl 3-amino-5-bromo- 2-methylbenzoate (Starting Material) Diaz Diazotization (NaNO2, HPF6, H2SO4/H2O) Temp: -5°C to -20°C SM->Diaz Acidic Nitrosation Intermediate Diazonium Hexafluorophosphate (Insoluble Precipitate) Diaz->Intermediate Counter-ion Exchange & Precipitation Decomp Thermal Decomposition (1,2-Dichlorobenzene, Heat) Intermediate->Decomp Isolation, Washing & Solvation Product Methyl 5-bromo-3-fluoro- 2-methylbenzoate (Target Product) Decomp->Product Fluorodediazoniation (-N2, -PF5)

Figure 1: Mechanistic workflow of the modified Balz-Schiemann fluorination using HPF6.

Step-by-Step Experimental Protocol

The following protocol details the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate from Methyl 3-amino-5-bromo-2-methylbenzoate, optimized for high purity and yield[5].

Stage 1: Diazotization and Precipitation
  • Solvent Preparation: In a reactor equipped with mechanical stirring and internal temperature monitoring, prepare the acidic medium by diluting concentrated H2​SO4​ with deionized water at a volume ratio of 1:3 to 1:5.

  • Cooling: Chill the acidic solution to a temperature between -5 °C and -20 °C using a cryostat.

  • Substrate Addition: Add 1.0 molar equivalent of Methyl 3-amino-5-bromo-2-methylbenzoate to the chilled acidic solution. Stir until a uniform suspension is achieved.

  • Reagent Introduction: Slowly add 5.0 to 6.0 equivalents of Hexafluorophosphoric acid ( HPF6​ ), followed by the dropwise addition of an aqueous solution containing 3.0 to 4.0 equivalents of Sodium Nitrite ( NaNO2​ ).

    • Critical Control Parameter: Maintain the internal temperature strictly below -5 °C to prevent premature nitrogen evolution and phenol formation.

  • Maturation: Stir the mixture for 1–2 hours at the target temperature to ensure complete conversion to the diazonium hexafluorophosphate precipitate.

Stage 2: Isolation and Sequential Washing
  • Filtration: Collect the precipitated diazonium salt via vacuum filtration.

  • Sequential Washing:

    • Wash the filter cake with cold water to remove excess inorganic salts ( NaNO2​ , H2​SO4​ ).

    • Wash with cold methanol to remove polar organic impurities.

    • Wash with ethyl acetate to displace residual water and methanol.

    • Scientific Rationale: This sequential polarity-gradient wash is critical. Any residual moisture carried into the thermal decomposition stage will react with the highly electrophilic aryl cation to form a phenolic byproduct (hydrodediazoniation), drastically reducing the yield of the target aryl fluoride[5].

Stage 3: Thermal Decomposition (Fluorination)
  • Solvation: Transfer the semi-dry diazonium salt into a clean, dry reactor. Add 1,2-dichlorobenzene (1,2-DCB) until the solid is completely dissolved.

  • Heating: Gradually heat the solution. As the temperature rises, controlled effervescence will occur as nitrogen gas ( N2​ ) and phosphorus pentafluoride ( PF5​ ) are liberated.

  • Completion: Maintain heating until gas evolution ceases, indicating complete fluorodediazoniation.

Stage 4: Purification
  • Dilution: Cool the reaction mixture to room temperature and dilute with petroleum ether.

  • Isolation: Pass the mixture through a short silica gel plug to remove polymeric byproducts, or subject the mixture to fractional distillation/recrystallization to isolate the pure Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Quantitative Data Summary

The table below summarizes the critical stoichiometric and thermodynamic parameters required to execute the protocol successfully.

ParameterValue / RangeScientific Rationale
Starting Material (SM) 1.0 Molar EquivalentBaseline for stoichiometric calculations.
HPF6​ Ratio 5.0 – 6.0 EquivalentsLarge excess ensures complete counter-ion exchange, driving the precipitation of the insoluble PF6−​ salt[5].
NaNO2​ Ratio 3.0 – 4.0 EquivalentsCompensates for the decomposition of nitrous acid in the highly acidic, aqueous environment[5].
H2​SO4​ : H2​O Vol Ratio 1:3 to 1:5Provides necessary acidity for nitrosation while preventing competitive chlorination (avoiding HCl )[5].
Diazotization Temp. -5 °C to -20 °CStabilizes the reactive diazonium species and prevents premature hydrolysis to the phenol[5].
Decomposition Solvent 1,2-DichlorobenzeneHigh boiling point, chemically inert; prevents solvent participation in the highly reactive aryl cation intermediate stage[5].

Downstream Applications in Agrochemical Workflows

Once synthesized, Methyl 5-bromo-3-fluoro-2-methylbenzoate acts as a central hub for generating diverse libraries of agrochemical candidates. The typical downstream workflow involves ester hydrolysis to expose the carboxylic acid, followed by transition-metal-catalyzed cross-coupling at the C5 position, and finally, amide bond formation at the C1 position to yield the active ingredient (AI).

Downstream A Methyl 5-bromo-3-fluoro- 2-methylbenzoate B Ester Hydrolysis (LiOH, THF/H2O) A->B Deprotection C 5-bromo-3-fluoro- 2-methylbenzoic acid B->C D Suzuki-Miyaura Coupling (Pd-Catalyst, Aryl Boronic Acid) C->D C-C Bond at C5 E Amide Bond Formation (e.g., Pyrrole Amines, HATU) C->E C-N Bond at C1 F Advanced Agrochemical AI (e.g., Pyrrole Antifungal Agent) D->F Amidation E->F Cross-Coupling

Figure 2: Divergent synthetic pathways utilizing the trifunctional handles of the intermediate to generate complex agrochemical active ingredients.

References

  • Title: CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester Source: Google Patents URL
  • Title: EP2626361B1 - Pyrrole antifungal agents Source: Google Patents URL
  • Title: Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 Source: Sigma-Aldrich URL

Sources

Method

Application Note: Isolation and Purification of Methyl 5-bromo-3-fluoro-2-methylbenzoate via Normal-Phase Flash Chromatography

Introduction and Chemical Context Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3)[1] is a highly valued, multi-substituted aromatic building block. In modern drug development, it is frequently utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3)[1] is a highly valued, multi-substituted aromatic building block. In modern drug development, it is frequently utilized as a core intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including isoindolinone-based PET tracers designed for imaging mutant Huntingtin aggregates in neurodegenerative disease research[2].

The synthesis of this compound typically involves a Sandmeyer-type reaction starting from methyl 3-amino-5-bromo-2-methylbenzoate, utilizing hexafluorophosphoric acid and sodium nitrite to introduce the fluorine atom[3]. This synthetic pathway invariably generates a complex crude matrix containing unreacted starting materials, regioisomers, and highly polar diazonium decomposition byproducts. Achieving >98% purity is critical, as trace halogenated impurities can severely poison transition-metal catalysts (e.g., Palladium) used in downstream cross-coupling reactions.

As a Senior Application Scientist, I approach the purification of such halogenated aromatic esters not as a routine task, but as a precise manipulation of intermolecular forces. This guide details a field-proven, self-validating chromatographic protocol to achieve analytical-grade purity.

Chromatographic Rationale & Causality

Successful chromatography relies on understanding the specific physicochemical properties of the target molecule and predicting its behavior on the stationary phase.

Molecular Profile & Polarity:

  • Structure: The molecule features a benzene ring substituted with a methyl group, a bromine atom, a fluorine atom, and a methyl ester.

  • Interactions: The halogens (Br, F) withdraw electron density inductively, creating a highly lipophilic aromatic core. The methyl ester provides the primary site for hydrogen-bond acceptance (via the carbonyl oxygen) with the silanol groups (-SiOH) on the normal-phase silica gel.

  • Causality of Solvent Selection: Because the molecule lacks hydrogen-bond donors (no -OH or -NH groups), it is only moderately retained on silica gel. A highly polar solvent would strip it from the column immediately, resulting in poor resolution from non-polar impurities. Therefore, a low-polarity binary system—Hexanes and Ethyl Acetate (EtOAc) —is optimal. Hexanes act as the weak solvent to control elution velocity, while EtOAc acts as the strong solvent, competitively binding to silanol sites to elute the target ester.

Logic Crude Crude Mixture NonPolar Non-Polar Impurities Crude->NonPolar 0-2% EtOAc Target Target Ester Crude->Target 2-5% EtOAc Polar Polar Impurities Crude->Polar >10% EtOAc

Chromatographic separation logic based on molecular polarity and silanol interactions.

Quantitative Data & TLC Optimization

Before initiating flash chromatography, Thin Layer Chromatography (TLC) must be performed to establish a self-validating baseline. The target Rf​ (Retention factor) for optimal column resolution is between 0.25 and 0.35.

Table 1: TLC Retention Factors ( Rf​ ) in Hexanes/EtOAc Systems

Solvent System (Hexanes : EtOAc) Rf​ of Target Ester Rf​ of Non-Polar Impurities Rf​ of Polar Byproducts
100:0 (Pure Hexanes) 0.050.40 - 0.600.00
98:2 0.150.65 - 0.800.00
95:5 0.30 (Optimal) >0.850.05
90:10 0.550.950.20

Data Interpretation: A 95:5 (Hexanes:EtOAc) isocratic hold or a shallow gradient from 0% to 5% EtOAc provides the thermodynamic sweet spot for resolving the target from closely eluting regioisomers.

Experimental Protocols: Step-by-Step Methodology

Phase 1: Sample Preparation (Dry Loading)

Causality: Sandmeyer reaction crude mixtures often contain tarry, insoluble polymeric byproducts. Liquid loading these mixtures causes column head fouling and band tailing. Dry loading ensures a uniform sample band and prevents solvent front distortion.

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Add dry silica gel (mass equivalent to 2.5 times the crude sample mass) to the flask.

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained.

Phase 2: Column Packing
  • Select a column size providing a 1:40 sample-to-silica mass ratio.

  • Slurry pack the silica gel (230-400 mesh) using 100% Hexanes.

  • Apply compressed air to compact the silica bed, ensuring no channeling or air bubbles are present.

  • Carefully pour the dry-loaded sample onto the flat silica bed. Add a 1 cm protective layer of clean sand on top to prevent bed disruption during solvent addition.

Phase 3: Gradient Elution Strategy

Causality: Starting with 100% hexanes ensures highly non-polar halogenated impurities are swept from the column void volume before the ester begins to migrate, preventing co-elution.

  • Isocratic Wash: Elute with 2 column volumes (CV) of 100% Hexanes.

  • Shallow Gradient: Transition to 98:2 Hexanes:EtOAc for 3 CVs.

  • Target Elution: Increase to 95:5 Hexanes:EtOAc. The target Methyl 5-bromo-3-fluoro-2-methylbenzoate will elute in this window. Monitor fractions via UV detection at 254 nm (the conjugated aromatic ester is highly UV-active).

  • Column Flush: Increase to 80:20 Hexanes:EtOAc to flush out strongly retained polar impurities (e.g., unreacted acids).

Phase 4: Fraction Analysis and Recovery
  • Spot all UV-active fractions on a silica TLC plate and develop in 95:5 Hexanes:EtOAc.

  • Pool fractions containing a single spot at Rf​ ~0.30.

  • Concentrate the pooled fractions via rotary evaporation (bath temperature 35°C to prevent volatilization of the ester).

  • Dry under high vacuum for 2 hours to yield the purified target as a solid or heavy oil.

Workflow Step1 1. Crude Mixture (Sandmeyer Product) Step2 2. Sample Prep (Dry Loading) Step1->Step2 Step3 3. Column Packing (Hexanes Slurry) Step2->Step3 Step4 4. Gradient Elution (0-5% EtOAc) Step3->Step4 Step5 5. UV Detection (254 nm) Step4->Step5 Step6 6. Evaporation (High Vacuum) Step5->Step6 Step7 7. Pure Target Ester Step6->Step7

Step-by-step experimental workflow for the normal-phase purification of the target ester.

Self-Validating Systems & Quality Control

To ensure the protocol's trustworthiness, the purified product must be validated orthogonally:

  • Real-Time Validation: The protocol is self-validating through real-time TLC monitoring. If the target ester begins to elute with a secondary spot, the gradient was increased too rapidly. The operator can immediately pause the gradient and hold isocratically to re-establish resolution.

  • Mass Spectrometry (LC-MS/GC-MS): The mass spectrum must exhibit a characteristic 1:1 isotopic doublet for the molecular ion [M]+ and [M+2]+ at m/z ~246 and 248, confirming the presence of the single bromine atom.

  • Structural Integrity (NMR): 1 H NMR (in CDCl 3​ ) must show the ester methoxy singlet (~3.9 ppm), the aryl methyl singlet (~2.4 ppm), and two distinct aromatic protons coupling with the fluorine atom.

References

  • Title : Correction to “Isoindolinone-Based PET Tracers for Imaging Mutant Huntingtin Aggregates” Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title: CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester Source: Google Patents URL

Sources

Application

Recrystallization protocol for "Methyl 5-bromo-3-fluoro-2-methylbenzoate"

Advanced Recrystallization and Purification Protocol for Methyl 5-bromo-3-fluoro-2-methylbenzoate Executive Summary & Application Context Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Recrystallization and Purification Protocol for Methyl 5-bromo-3-fluoro-2-methylbenzoate

Executive Summary & Application Context

Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly versatile, multi-halogenated aromatic building block. In modern drug discovery, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is utilized in the development of receptor-interacting protein kinase 1 (RIPK1) inhibitors for necroptosis-related diseases[1] and next-generation EGFR degraders targeting central nervous system (CNS) metastases[2].

Because this compound features a lipophilic methyl ester combined with electron-withdrawing fluoro and bromo substituents, crude batches often present as low-melting solids, semi-solids, or viscous oils depending on ambient conditions and impurity profiles. Achieving ultra-high purity (>99.5%) is paramount to prevent halogen scrambling or catalyst poisoning in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). While baseline synthetic purity can reach ~98% via column chromatography[3], rigorous recrystallization is required for API-grade intermediate validation.

Application B1 Methyl 5-bromo-3-fluoro- 2-methylbenzoate B2 Pd-Catalyzed Cross-Coupling B1->B2 C-C/C-N Bond B3 Ester Hydrolysis B2->B3 Deprotection B4 Amide Coupling B3->B4 Functionalization B5 Target API (e.g., RIPK1 Inhibitor) B4->B5

Fig 1: Downstream synthetic application pathway of the purified building block into target APIs.

Physicochemical Profiling

Understanding the quantitative physical parameters of the compound is the first step in designing a self-validating purification system.

Table 1: Physicochemical Properties of Methyl 5-bromo-3-fluoro-2-methylbenzoate

PropertyValueReference
CAS Number 1805501-44-3
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol [4]
Density ~1.507 g/cm³
Baseline Crude Purity ~98% (GCMS)[3]
Solubility Profile High in EtOAc, DCM, MeOH; Low in Heptane, WaterDerived

Solvent Selection & Thermodynamic Logic

Because the compound is a low-melting solid, standard single-solvent recrystallization is highly prone to "oiling out" (liquid-liquid phase separation)—a state where the compound crashes out as an impure oil rather than forming a crystalline lattice.

To dictate controlled nucleation, a binary solvent system (Good Solvent / Anti-Solvent) is required:

  • The Selected System: Ethyl Acetate / Heptane.

  • Causality: Ethyl acetate completely solvates the polar ester and halogenated ring at mild temperatures (40–45°C). Heptane, a non-polar aliphatic hydrocarbon, acts as a stringent anti-solvent. By manipulating the ratio of these two solvents at the cloud point, we force the thermodynamic equilibrium toward slow crystal growth, effectively excluding lipophilic impurities into the mother liquor.

Step-by-Step Recrystallization Protocol

The following methodology is designed to be a self-validating workflow. Visual cues (turbidity, clarification, and crystallization) serve as intrinsic checkpoints.

Step 1: Initial Dissolution Weigh the crude Methyl 5-bromo-3-fluoro-2-methylbenzoate and transfer it to a round-bottom flask equipped with a magnetic stir bar. Add a minimal volume of Ethyl Acetate (approx. 1.5 - 2.0 mL per gram of crude). Heat gently to 45°C in a water bath until complete dissolution is achieved.

Step 2: Hot Filtration (Impurity Purge) If particulate matter or palladium black (from upstream synthesis) is present, rapidly pass the hot solution through a pre-warmed sintered glass funnel (porosity 3) or a short pad of Celite into a clean, pre-warmed receiving flask.

Step 3: Anti-Solvent Addition & Cloud Point Titration While maintaining the solution at 40-45°C, begin adding Heptane dropwise under continuous stirring. Continue the addition until the solution becomes faintly but persistently turbid (the "cloud point").

Step 4: Clarification and Seeding Add 1-2 drops of pure Ethyl Acetate to just clear the turbidity, bringing the solution back to a saturated, homogeneous state. If pure seed crystals are available, introduce 1-2 mg of the compound to provide immediate nucleation sites.

Step 5: Controlled Thermodynamic Cooling Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20-25°C) over a strict 2-hour period. Expert Insight: Rapid cooling forces the compound to crash out as an oil. Slow cooling ensures the molecules have sufficient time to arrange into a highly ordered, pure crystalline lattice.

Step 6: Low-Temperature Maturation Once at room temperature, transfer the flask to an ice bath (0-4°C) for an additional 2 hours. This suppresses the solubility limit, maximizing the final yield.

Step 7: Filtration and Washing Collect the crystallized product via vacuum filtration using a Büchner funnel. Wash the filter cake with a pre-chilled (0°C) mixture of Heptane/Ethyl Acetate (9:1 v/v). This specific ratio removes residual mother liquor without redissolving the purified product.

Step 8: Constant-Weight Drying Transfer the crystals to a vacuum desiccator. Dry under high vacuum (≤ 5 mbar) at room temperature until a constant weight is achieved. Do not apply heat during drying, as the compound's low melting point may cause it to melt or sublime.

Recrystallization N1 Crude Methyl 5-bromo-3-fluoro-2-methylbenzoate N2 Dissolution in Hot EtOAc (1.5-2.0 mL/g at 45°C) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Dropwise Addition of Heptane (Anti-Solvent) to Cloud Point N3->N4 N5 Controlled Cooling (Ambient to 0-4°C) N4->N5 N6 Nucleation & Crystal Growth N5->N6 N7 Vacuum Filtration & Cold Solvent Wash N6->N7 N8 Pure Crystalline Product (Vacuum Dried) N7->N8

Fig 2: Step-by-step recrystallization workflow for Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Troubleshooting & Causality (Self-Validating Systems)

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Causality: The cloud point temperature of the solvent mixture is higher than the melting point of the compound. Instead of crystallizing, the compound separates as an immiscible liquid.

    • Correction: Reheat the mixture until homogeneous. Add slightly more good solvent (Ethyl Acetate) to lower the cloud point temperature, and cool the system much more slowly. Mechanical scratching of the glass interface can also induce solid nucleation before oiling occurs.

  • Issue: Unacceptable Yields (<60%)

    • Causality: The solvent-to-solute ratio is too high, or the cooling duration was insufficient to reach thermodynamic equilibrium.

    • Correction: Concentrate the mother liquor under reduced pressure to half its volume and perform a second crop crystallization using the same cooling profile.

References

  • [3] CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Google Patents. Available at:

  • [1] WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors. Google Patents. Available at:

  • Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3. Sigma-Aldrich. Available at:

  • [4] Methyl 5-bromo-3-fluoro-2-methylbenzoate/1805501-44-3. DR JCR BIO. Available at:

  • Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 (Melting Point & Density Data). Sigma-Aldrich. Available at:

  • [2] WO2022251539A2 - Egfr degraders to treat cancer metastasis to the brain or cns. Google Patents. Available at:

Sources

Method

Application Note: Optimization of Reaction Conditions for the Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

Strategic Context & Molecule Utility Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly functionalized, tri-substituted aromatic building block. Its unique steric and electronic profile—featuring an...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecule Utility

Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly functionalized, tri-substituted aromatic building block. Its unique steric and electronic profile—featuring an ortho-methyl group, a meta-fluoro group, and a meta-bromo handle—makes it an indispensable intermediate in modern drug discovery. It is frequently utilized in the synthesis of complex macrocyclic Nrf2 activators and RIPK1 kinase inhibitors .

Synthesizing this specific substitution pattern presents a significant regiochemical challenge. While direct electrophilic fluorination of substituted benzoates is notoriously unselective, the targeted conversion of an existing amino group via a modified Balz-Schiemann reaction offers perfect regiocontrol. This guide details the optimized, scalable protocol for synthesizing this compound from commercially available Methyl 3-amino-5-bromo-2-methylbenzoate (CAS: 1000342-11-9) .

SynthesisWorkflow SM Methyl 3-amino-5-bromo- 2-methylbenzoate Diazo Diazonium Hexafluorophosphate Intermediate SM->Diazo NaNO2, HPF6 H2SO4, -5°C to -20°C Product Methyl 5-bromo-3-fluoro- 2-methylbenzoate Diazo->Product Thermal Decomposition in 1,2-Dichlorobenzene

Fig 1. Retrosynthetic workflow for Methyl 5-bromo-3-fluoro-2-methylbenzoate synthesis.

Mechanistic Insights: The Modified Balz-Schiemann Reaction

Standard Balz-Schiemann reactions utilize tetrafluoroboric acid (HBF₄) to generate diazonium tetrafluoroborate salts. However, applying standard conditions to electron-deficient, sterically hindered anilines often results in poor yields due to competitive hydrolysis (phenol formation) and side-reactions during thermal decomposition.

To achieve optimal yields (>90%), the protocol must be heavily modified . The causality behind these critical modifications is as follows:

  • Sulfuric Acid (H₂SO₄) over Hydrochloric Acid (HCl): Using HCl introduces chloride anions into the matrix. During dediazoniation, chloride ions can competitively attack the aryl cation, leading to the formation of a chlorinated byproduct (methyl 5-bromo-3-chloro-2-methylbenzoate). By utilizing a sulfuric acid system, the reaction environment is rendered free of competing nucleophilic halogens.

  • Hexafluorophosphoric Acid (HPF₆) over HBF₄: The diazonium hexafluorophosphate salt is significantly less soluble in aqueous media than its tetrafluoroborate counterpart. This drives the equilibrium toward complete precipitation, allowing the intermediate to be thoroughly washed. A highly pure intermediate is critical because trace water or unreacted aniline leads to tarring and azo-coupling during the heating phase.

  • 1,2-Dichlorobenzene (1,2-DCB) as the Decomposition Solvent: Traditional protocols often use xylenes or toluene for thermal decomposition. However, the highly reactive aryl cation generated during N₂ extrusion can undergo Friedel-Crafts alkylation with electron-rich aromatic solvents. 1,2-DCB is highly deactivated (inert), possesses a high boiling point (180°C), and is non-polar, allowing for seamless phase separation and direct loading onto silica gel for purification.

Mechanism A Ar-NH2 (Starting Material) C Ar-N2+ HSO4- (Diazonium Bisulfate) A->C -H2O B Nitrosonium Ion (NO+) Generation B->A Electrophilic Attack (H2SO4 media) D Ar-N2+ PF6- (Diazonium Hexafluorophosphate) C->D Anion Exchange (via HPF6) E Ar-F + N2 + PF5 (Target Aryl Fluoride) D->E Heat (1,2-DCB) Dediazoniation

Fig 2. Mechanistic pathway of the HPF6-mediated modified Balz-Schiemann fluorination.

Quantitative Data: Yield & Purity Optimization

The following table summarizes the empirical optimization of the reaction parameters, demonstrating the logical progression toward the final validated protocol.

EntryAcid SystemFluorinating AgentDecomposition SolventYield (%)Purity (%)Mechanistic Consequence
1HClHBF₄Xylene4582High Ar-Cl impurity via Sandmeyer-type side reaction.
2H₂SO₄HBF₄Xylene6288Xylene adducts formed via Friedel-Crafts alkylation.
3H₂SO₄HPF₆Toluene7592Moderate solvent participation; HPF₆ improves diazonium stability.
4 H₂SO₄ HPF₆ 1,2-Dichlorobenzene 91 >98 Optimal. Inert solvent prevents side reactions; high purity.

Table 1. Optimization of reaction parameters for the diazotization-fluorination of Methyl 3-amino-5-bromo-2-methylbenzoate.

Experimental Protocol: Diazotization-Fluorination Workflow

This methodology is designed as a self-validating system . In-process visual and physical cues are embedded within the steps to ensure the operator can verify the success of the reaction in real-time without immediate LC-MS analysis.

Reagents Required
  • Starting Material: Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq)

  • Fluorinating Agent: Hexafluorophosphoric acid (HPF₆, 60% aq. solution) (5.0 - 6.0 eq)

  • Diazotizing Agent: Sodium nitrite (NaNO₂) (3.0 - 4.0 eq)

  • Solvents: Sulfuric acid (H₂SO₄, 20% aq.), Methanol, Ethyl Acetate, 1,2-Dichlorobenzene (1,2-DCB), Petroleum Ether.

Step-by-Step Methodology

Step 1: Diazotization and Anion Exchange

  • Charge a jacketed reactor with 20% aqueous H₂SO₄ and cool the system to -10°C.

  • Add Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq) to the acid. The mixture will initially form a thick suspension.

  • Slowly add aqueous HPF₆ (5.5 eq) to the reactor, maintaining the internal temperature below -5°C.

  • Prepare a concentrated aqueous solution of NaNO₂ (3.5 eq). Add this dropwise to the reactor over 45 minutes.

    • Self-Validation Check: The reaction is highly exothermic. A color change to pale yellow/orange accompanied by the dissolution of the starting material and subsequent precipitation of a dense, crystalline solid (the diazonium hexafluorophosphate) confirms successful conversion.

  • Stir the mixture at -10°C for an additional 2 hours to ensure complete precipitation.

Step 2: Intermediate Purification (Critical for Yield)

  • Filter the cold suspension through a sintered glass funnel.

  • Wash the filter cake sequentially with ice-cold water (to remove excess acid), cold methanol (to remove polar organic impurities), and cold ethyl acetate.

    • Causality Note: Removing trace unreacted aniline at this stage is mandatory. If left in the cake, it will react with the diazonium salt during heating to form highly colored, intractable azo-dyes, crashing the yield.

Step 3: Thermal Dediazoniation

  • Transfer the purified, semi-dry diazonium salt to a clean, dry round-bottom flask equipped with a reflux condenser and a gas bubbler.

  • Add 1,2-Dichlorobenzene (1,2-DCB) until the solid is completely suspended/dissolved.

  • Gradually heat the mixture to 120°C.

    • Self-Validation Check: Vigorous gas evolution (N₂ release) will begin as the temperature crosses ~90°C. The reaction is complete when gas evolution completely ceases (typically 1–2 hours), indicating total consumption of the diazonium species.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Petroleum Ether (1:3 ratio to 1,2-DCB).

  • Load the solution directly onto a silica gel column.

    • Causality Note: 1,2-DCB is highly non-polar and will elute rapidly with the petroleum ether solvent front, leaving the slightly more polar fluorinated product retained on the column for clean separation.

  • Elute the product using a gradient of Petroleum Ether/Ethyl Acetate. Concentrate the product fractions in vacuo to yield Methyl 5-bromo-3-fluoro-2-methylbenzoate as a crystalline solid (Yield: ~91%, Purity: >98%).

References

  • Chinese Patent CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Google Patents.
  • World Intellectual Property Organization WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors. Google Patents.
  • US Patent US20230097678A1 - New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • National Center for Biotechnology Information - PubChem Compound Summary for CID 24729181, Methyl 3-amino-5-bromo-2-methylbenzoate. PubChem. URL:[Link]

Application

Analytical methods for "Methyl 5-bromo-3-fluoro-2-methylbenzoate" characterization

An Application Note and Protocol Guide for the Comprehensive Characterization of Methyl 5-bromo-3-fluoro-2-methylbenzoate Abstract Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS No. 1805501-44-3) is a halogenated aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Comprehensive Characterization of Methyl 5-bromo-3-fluoro-2-methylbenzoate

Abstract

Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS No. 1805501-44-3) is a halogenated aromatic ester increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Its multifaceted substitution pattern necessitates a robust and orthogonal analytical strategy to unequivocally confirm its identity, purity, and structural integrity. This guide provides a detailed framework of analytical methodologies, offering both theoretical insights and actionable laboratory protocols for researchers, quality control analysts, and process chemists. The methods detailed herein—spanning spectroscopy and chromatography—are designed to create a self-validating analytical package, ensuring the highest confidence in material quality for downstream applications.

Introduction: The Imperative for Rigorous Characterization

The quality of an Active Pharmaceutical Ingredient (API) is not a final-stage attribute but is fundamentally built from the quality of its preceding intermediates.[4] For a compound like Methyl 5-bromo-3-fluoro-2-methylbenzoate, where multiple reactive sites exist, the potential for isomeric impurities, residual starting materials, or by-products is significant. A failure to adequately characterize this intermediate can lead to downstream process failures, regulatory hurdles, and compromised final product safety and efficacy.[5][6]

This document moves beyond a simple listing of techniques. It explains the causality behind methodological choices—why a specific chromatographic phase is selected, how a spectroscopic parameter is tuned for this particular molecule, and how the data from disparate techniques are woven together to form an unassailable structural and purity profile.

Physicochemical Data Summary
PropertyValue
Chemical Name Methyl 5-bromo-3-fluoro-2-methylbenzoate
CAS Number 1805501-44-3
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Physical Form Solid, semi-solid, or liquid[2]
Purity (Typical) ≥97-98%[2]
Storage Conditions Sealed in a dry, well-ventilated area at room temperature

Structural Elucidation: A Spectroscopic Triad

The primary goal of characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides the most definitive evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis, providing a detailed map of the carbon and hydrogen framework.[5][7] For this molecule, both ¹H and ¹³C NMR are essential.

Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds, including substituted benzoates, and its relatively clean spectral window.[8]

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

  • Expected Resonances: The structure has four distinct proton environments, which should yield four signals with an integration ratio of 3:3:1:1.

    • Methyl Ester Protons (-OCH₃): A singlet, typically observed around δ 3.9 ppm . Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.[9]

    • Ring Methyl Protons (-CH₃): A singlet, expected around δ 2.4-2.6 ppm . This signal is slightly downfield from a typical aromatic methyl group due to the influence of adjacent substituents.[10]

    • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). The precise shifts and coupling patterns are influenced by the electronic effects of all substituents. The proton at C4 will likely be a doublet coupled to the fluorine at C3. The proton at C6 will also appear as a doublet, again due to coupling with the fluorine atom.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Expected Resonances: Due to the lack of symmetry, all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals.[11]

    • Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield, typically in the δ 164-167 ppm range.[8][12]

    • Aromatic Carbons (C-Br, C-F, C-C): Six distinct signals are expected in the aromatic region (δ 110-145 ppm ). The carbon directly attached to fluorine (C3) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller couplings. The carbon attached to bromine (C5) will be further downfield than a standard aromatic C-H.[13][14]

    • Methyl Ester Carbon (-OCH₃): A signal around δ 52-53 ppm .[9][11]

    • Ring Methyl Carbon (-CH₃): The most upfield signal, typically found around δ 20-22 ppm .[9]

Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of Methyl 5-bromo-3-fluoro-2-methylbenzoate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 3 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at δ 0.00 ppm. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration values.

Mass Spectrometry (MS)

MS is critical for confirming the molecular weight and providing structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for a volatile compound of this nature.

Key Diagnostic Feature: The presence of a single bromine atom provides an unmistakable isotopic signature. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the molecular ion (M⁺) peak will be accompanied by an M+2 peak of almost equal intensity, which is a definitive indicator of a monobrominated compound.[15]

  • Expected Molecular Ion: A pair of peaks at m/z 246 and m/z 248 .

  • Major Fragmentation Pathways:

    • Loss of Methoxy Radical (•OCH₃): Leads to a prominent acylium ion fragment at m/z 215/217.

    • Loss of the Ester Group: Cleavage of the C-C bond between the ring and the carbonyl group can lead to fragments corresponding to the bromofluorotoluene cation.

    • Alpha Cleavage: While less common for esters, fragmentation adjacent to the carbonyl group can occur.[16]

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrument: A standard GC-MS system.

  • GC Parameters:

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, confirming the molecular ion pair (m/z 246/248) and identifying major fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Expected Absorption Bands:

    • C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹ .

    • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.

    • C-F Stretch: A strong band typically found between 1000-1250 cm⁻¹ .[17]

    • C-Br Stretch: A band in the lower frequency "fingerprint" region, often below 700 cm⁻¹ .[18]

    • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .

    • Aliphatic C-H Stretch (Methyl groups): Peaks observed just below 3000 cm⁻¹ .

Protocol: FT-IR Analysis
  • Sample Preparation: As the compound can be a solid or liquid, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation. Place a small amount of the sample directly onto the ATR crystal.

  • Instrument: An FT-IR spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Collect a background spectrum first, then the sample spectrum. The instrument software will generate the final absorbance spectrum. Identify and label the key absorption bands corresponding to the expected functional groups.

G cluster_NMR NMR Workflow cluster_MS GC-MS Workflow cluster_IR FT-IR Workflow NMR_Sample Dissolve in CDCl3-TMS NMR_Acquire Acquire 1H & 13C Spectra (400 MHz) NMR_Sample->NMR_Acquire NMR_Process Process Data (FT, Phase, Baseline) NMR_Acquire->NMR_Process NMR_Analyze Assign Structure (Shifts, Coupling, Integration) NMR_Process->NMR_Analyze MS_Sample Dissolve in Ethyl Acetate MS_Inject Inject into GC-MS MS_Sample->MS_Inject MS_Separate Chromatographic Separation MS_Inject->MS_Separate MS_Analyze EI Fragmentation & Detection MS_Separate->MS_Analyze MS_Confirm Confirm MW & Fragments (M/M+2 Peak) MS_Analyze->MS_Confirm IR_Sample Place Sample on ATR Crystal IR_Acquire Acquire Spectrum IR_Sample->IR_Acquire IR_Analyze Identify Functional Groups IR_Acquire->IR_Analyze

Fig 1. Integrated workflow for spectroscopic characterization.

Purity and Impurity Profiling: The Chromatographic Approach

While spectroscopy confirms identity, chromatography is essential for quantifying purity and identifying potential impurities.[7][19] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for this purpose.[5]

High-Performance Liquid Chromatography (HPLC)

Causality of Method Design: A reverse-phase (RP-HPLC) method is chosen because Methyl 5-bromo-3-fluoro-2-methylbenzoate is a relatively non-polar organic molecule, making it well-suited for retention on a non-polar stationary phase like C18. A mobile phase consisting of a water/buffer mixture and an organic solvent (like acetonitrile or methanol) allows for the elution of the analyte and the separation of impurities with different polarities.[20][21] A gradient elution is often preferred over isocratic for impurity profiling as it provides better resolution across a wider polarity range and can reduce run times.[22]

UV Wavelength Selection: The aromatic ring of the molecule will have a strong UV absorbance. A detection wavelength between 230-255 nm is typically appropriate for substituted benzoates and provides good sensitivity.[20][21]

Protocol: RP-HPLC Purity Analysis
  • Reagent/Solution Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to get a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) using the diluent.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 235 nm.[21]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 50 50
      15.0 10 90
      20.0 10 90
      20.1 50 50

      | 25.0 | 50 | 50 |

  • Data Analysis:

    • Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .

Fig 2. Logical flow for HPLC purity determination.

Elemental Composition Verification

Elemental analysis provides the ultimate verification of the empirical formula by determining the mass percentages of carbon and hydrogen. While not a routine QC test for every batch, it is fundamental for the initial characterization of a new compound or reference standard.

Methodology: The sample undergoes high-temperature combustion in an oxygen atmosphere. The resulting gases (CO₂, H₂O) are separated and quantified by a detector (typically thermal conductivity). The percentages of C and H are then calculated. Halogen content can be determined by methods like argentometric titration after combustion.[23]

Theoretical vs. Expected Values
  • Molecular Formula: C₉H₈BrFO₂

  • Molecular Weight: 247.06 g/mol

  • Theoretical C%: (9 * 12.011 / 247.06) * 100 = 43.75%

  • Theoretical H%: (8 * 1.008 / 247.06) * 100 = 3.26%

A satisfactory result would be within ±0.4% of these theoretical values, a standard criterion in academic and industrial laboratories.

Conclusion

The analytical characterization of Methyl 5-bromo-3-fluoro-2-methylbenzoate is a multi-pronged endeavor that requires the strategic application of both spectroscopic and chromatographic techniques. NMR and MS provide definitive structural proof, FT-IR confirms functional group identity, HPLC quantifies purity with high precision, and elemental analysis validates the empirical formula. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers and analysts can establish a comprehensive and reliable quality profile for this critical chemical intermediate, ensuring its suitability for high-stakes applications in drug development and beyond.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech.
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC.org.
  • Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. John Wiley & Sons, Ltd.
  • Protheragen. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Protheragen.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH.
  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • BLD Pharm. 1805501-44-3|Methyl 5-bromo-3-fluoro-2-methylbenzoate. BLD Pharm.
  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis.
  • Royal Society of Chemistry. 4. RSC.org.
  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. UCT Prague.
  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry.
  • Asian Journal of Applied Science and Technology. (2018, May 25). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. AJAST.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. BenchChem.
  • Ambeed, Inc. Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3. Sigma-Aldrich.
  • ChemicalBook. Benzoic acid(65-85-0) 13C NMR spectrum. ChemicalBook.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Save My Exams.
  • Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of Chromatography A, 883(1-2), 299–304. Available at: [Link]

  • AiFChem. Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3. Sigma-Aldrich.
  • Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. RSC.
  • International Journal of Life Sciences and Review. (2018, May 2). HPLC METHOD DEVELOPMENT FOR SIMULTANEOUS ESTIMATION OF SODIUM BENZOATE AND POTASSIUM SORBATE IN FOOD PRODUCTS. IJLSR.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
  • PharmaBlock (USA), Inc. methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3. Sigma-Aldrich.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • International Journal of Trend in Scientific Research and Development. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD.
  • ChemicalBook. (2025, July 16). METHYL 5-BROMO-3-FLUORO-2-METHYLBENZOATE | 1805501-44-3. ChemicalBook.

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of Methyl 5-bromo-3-fluoro-2-methylbenzoate

Introduction Methyl 5-bromo-3-fluoro-2-methylbenzoate is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-bromo-3-fluoro-2-methylbenzoate is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of functional groups—a reactive bromine atom, a modifiable fluoro group, and an ester moiety—positions it as a versatile scaffold for the synthesis of complex molecules. The bromine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. The fluoro group, while generally less reactive, offers potential for nucleophilic aromatic substitution under specific conditions.

This guide provides an in-depth exploration of key derivatization techniques for this valuable building block. The protocols herein are designed to be robust and reproducible, and the accompanying explanations offer insights into the causality behind experimental choices, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Core Compound Properties

A summary of the key chemical identifiers and properties for the starting material is provided below.

PropertyValue
CAS Number 1805501-44-3[1][2][3]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
Physical Form Liquid[1]
Boiling Point 264.9 ± 40.0 °C at 760 mmHg[1]
Density 1.507 ± 0.06 g/cm³[1]

Part 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most versatile reaction site on this scaffold for derivatization. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and the vast scope of accessible derivatives.[4] The reactivity of aryl bromides in these transformations is generally high, often providing an optimal balance between reactivity and stability compared to more reactive iodides or less reactive chlorides.[5][6]

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or its ester.[4][7] This reaction is fundamental in drug discovery for generating novel molecular scaffolds.[7][8]

Causality and Experimental Insight: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.

  • Catalyst/Ligand: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ often provide higher yields, faster reaction times, and broader substrate scope, especially with sterically hindered partners.[7]

  • Base: A base is required to activate the organoboron species. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[7][8] The choice of base can influence the rate of transmetalation and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typical, as water is often necessary to dissolve the inorganic base and facilitate the reaction.[4][8]

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Aryl Bromide, Boronic Acid, Catalyst, Ligand, & Base Purge Evacuate & Backfill with Inert Gas (3x) Reagents->Purge Solvent Add Degassed Solvents Purge->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup (Wash with H₂O, Brine) Filter->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Isolated Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask, add Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is an exceptionally useful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are themselves versatile intermediates.[5][9] The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][10]

Causality and Experimental Insight:

  • Dual Catalysis: In the traditional mechanism, the palladium catalyst facilitates the cross-coupling, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.[9]

  • Copper-Free Conditions: To avoid the formation of undesired alkyne homocoupling (Glaser coupling) products, which is a common side reaction catalyzed by copper, copper-free Sonogashira protocols have been developed.[9][11] These methods often rely on a more reactive palladium/phosphine catalyst system and a suitable organic base to proceed efficiently at mild temperatures, sometimes even room temperature for activated aryl bromides.[11]

Sonogashira_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Aryl Bromide, Pd Catalyst, Ligand, (Optional CuI), & Base Purge Evacuate & Backfill with Inert Gas (3x) Reagents->Purge Solvent Add Anhydrous Solvent (e.g., DMF, Et₃N) Purge->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Heat Stir at RT to 80 °C Alkyne->Heat Monitor Monitor by TLC / GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Isolated Product

Caption: Experimental workflow for Sonogashira coupling.

Detailed Protocol: Copper-Free Sonogashira Coupling

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.03 eq) and triphenylphosphine (or a more specialized ligand like P(p-tol)₃, 0.06 eq).

  • Reagent Addition: Add Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 eq) and the terminal alkyne (1.2 eq).

  • Solvent and Base: Add an anhydrous solvent such as DMF or triethylamine, followed by an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 eq).[9]

  • Reaction: Heat the mixture to 80 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 6-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography to obtain the coupled product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with a primary or secondary amine.[12][13] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Causality and Experimental Insight:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, or specialized Buchwald ligands like BrettPhos).[4][14] These ligands facilitate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are the most common choices.[4] The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.

  • Inert Conditions: The reaction is sensitive to oxygen, which can oxidize the phosphine ligands and the Pd(0) catalyst. Therefore, maintaining a strictly inert atmosphere is crucial for high yields.[14]

Buchwald_Workflow cluster_prep Vessel Preparation (In Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Aryl Bromide, Pd Pre-catalyst, Ligand, & Base Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Amine Add Amine Solvent->Amine Heat Heat to 100-110 °C Amine->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Isolated Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 eq), a palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq) to a reaction vial.[15]

  • Solvent and Amine Addition: Add anhydrous toluene, followed by the desired primary or secondary amine (1.2 eq).

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and brine, dry the organic phase over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

While palladium catalysis at the C-Br bond is the primary derivatization strategy, the C-F bond offers an alternative reaction pathway via Nucleophilic Aromatic Substitution (S_N_Ar).[16] In an S_N_Ar reaction, a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring.

Causality and Experimental Insight:

  • Ring Activation: S_N_Ar reactions are favored on electron-poor aromatic rings because the key step is the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups.[17][18][19] While Methyl 5-bromo-3-fluoro-2-methylbenzoate is not strongly activated, the cumulative inductive effects of the bromo, fluoro, and ester groups do render the ring susceptible to attack by strong nucleophiles.

  • Leaving Group Ability: Fluorine is a highly electronegative atom that activates the ring towards nucleophilic attack, even though the C-F bond is strong.[17] The rate-determining step is often the initial attack of the nucleophile, not the subsequent loss of the leaving group.[17]

  • Reaction Conditions: These reactions typically require a strong nucleophile (e.g., alkoxides, thiolates, or amines), a polar aprotic solvent (e.g., DMSO, DMF) to solvate the cation of the nucleophile, and elevated temperatures to overcome the activation energy.

Reactivity_Sites cluster_Br C-Br Bond Reactivity cluster_F C-F Bond Reactivity Start Methyl 5-bromo-3-fluoro-2-methylbenzoate Pd_Coupling Pd-Catalyzed Cross-Coupling Start->Pd_Coupling Primary Pathway SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Alternative Pathway (Strong Nucleophile) Suzuki Suzuki Pd_Coupling->Suzuki Sonogashira Sonogashira Pd_Coupling->Sonogashira Buchwald Buchwald-Hartwig Pd_Coupling->Buchwald

Caption: Competing reactivity pathways for derivatization.

General Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Reagent Preparation: To a solution of the strong nucleophile (e.g., sodium methoxide, 1.5 eq) in a dry polar aprotic solvent like DMSO or DMF, add Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to isolate the substituted product.

Summary of Derivatization Techniques

ReactionBond FormedKey ReagentsTypical Yields
Suzuki-Miyaura Coupling C(sp²)-C(sp²)Arylboronic Acid, Pd Catalyst, Base (K₃PO₄)Good to Excellent
Sonogashira Coupling C(sp²)-C(sp)Terminal Alkyne, Pd Catalyst, Base (DBU)Good to Excellent
Buchwald-Hartwig Amination C(sp²)-NAmine, Pd Catalyst, Bulky Ligand, Base (Cs₂CO₃)Good to Excellent
Nucleophilic Aromatic Sub. C(sp²)-NuStrong Nucleophile (e.g., NaOMe), HeatModerate to Good

Conclusion

Methyl 5-bromo-3-fluoro-2-methylbenzoate is a highly adaptable chemical building block. The strategic application of palladium-catalyzed cross-coupling reactions at the C-Br position provides a reliable and high-yielding avenue to a vast array of derivatives, including biaryls, aryl-alkynes, and arylamines. Furthermore, the potential for nucleophilic aromatic substitution at the C-F position offers a complementary approach to functionalization. The protocols and insights detailed in this guide serve as a comprehensive resource for researchers aiming to leverage this scaffold in the development of novel pharmaceuticals and advanced organic materials.

References

  • Organic Letters. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • PMC. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. RSC Publishing. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Available at: [Link]

  • ACS Publications. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Available at: [Link]

  • Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • PMC. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • PMC. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Available at: [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. Available at: [Link]

  • PMC. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • MDPI. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Available at: [Link]

Sources

Application

Scale-Up Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate: An Application and Protocol Guide

Introduction Methyl 5-bromo-3-fluoro-2-methylbenzoate is a key building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-bromo-3-fluoro-2-methylbenzoate is a key building block in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a crucial intermediate for introducing a fluorinated phenyl moiety into larger, more complex structures. This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, intended for researchers, chemists, and process development professionals. We will delve into the strategic considerations behind each synthetic step, provide detailed, scalable protocols, and address critical safety and operational aspects for a successful scale-up campaign. The presented methodology emphasizes not just the procedural steps but the underlying chemical principles to ensure both efficiency and safety.

Synthetic Strategy Overview

The synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate is a multi-step process that begins with commercially available 3-methylbenzoic acid (m-toluic acid). The overall strategy involves the sequential introduction of the required functional groups around the aromatic ring, culminating in a diazotization and fluorination reaction.

The key transformations in this synthetic pathway are:

  • Nitration: Introduction of a nitro group, which serves as a precursor to the amine.

  • Bromination: Regioselective installation of a bromine atom.

  • Reduction: Conversion of the nitro group to an amine.

  • Esterification: Formation of the methyl ester from the carboxylic acid.

  • Fluorination: A Balz-Schiemann type reaction to replace the amino group with fluorine.

This sequence is designed to control the regioselectivity of each substitution reaction, leveraging the directing effects of the substituents present on the aromatic ring at each stage.

Part 1: Synthesis of the Key Precursor: Methyl 5-bromo-3-amino-2-methylbenzoate

This section details the preparation of the immediate precursor to the final fluorination step. Each stage is presented with a detailed protocol and a discussion of the underlying chemical logic.

Step 1.1: Nitration of 3-Methylbenzoic Acid

The initial step involves the nitration of 3-methylbenzoic acid to form 2-methyl-3-nitrobenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs primarily at the position ortho to the methyl group and meta to the carboxylic acid.

Protocol: Synthesis of 2-Methyl-3-nitrobenzoic Acid

Reagent/ParameterQuantity (for 100g scale)Molar Eq.Notes
3-Methylbenzoic Acid100 g1.0---
Fuming Nitric Acid295 mL~4.0Use with extreme caution in a well-ventilated fume hood.
Temperature-10 °C to 0 °C---Strict temperature control is crucial to minimize side products.
Reaction Time1-2 hours---Monitor by TLC or HPLC.

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add the fuming nitric acid and cool to -10 °C.

  • Slowly add the 3-methylbenzoic acid in portions, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours, monitoring the reaction progress.

  • Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Causality and Expertise: The use of fuming nitric acid at low temperatures enhances the regioselectivity of the nitration, favoring the desired 2-methyl-3-nitrobenzoic acid isomer.[1] Maintaining a low temperature is critical to prevent the formation of dinitro byproducts and to control the exothermic nature of the reaction.

Step 1.2: Bromination of 2-Methyl-3-nitrobenzoic Acid

The next step is the bromination of the nitro-substituted benzoic acid. The nitro group is a strong deactivating meta-director, while the methyl and carboxylic acid groups direct as previously mentioned. The bromination is expected to occur at the position para to the methyl group and meta to both the nitro and carboxylic acid groups.

Protocol: Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic Acid

Reagent/ParameterQuantity (for 100g scale)Molar Eq.Notes
2-Methyl-3-nitrobenzoic Acid100 g1.0---
Concentrated Sulfuric Acid250 mL---Acts as a solvent and catalyst.
N-Bromosuccinimide (NBS)108 g1.1A solid, safer alternative to liquid bromine.
Temperature60-65 °C------
Reaction Time2-3 hours---Monitor by TLC or HPLC.

Procedure:

  • In a suitable reactor, dissolve the 2-methyl-3-nitrobenzoic acid in concentrated sulfuric acid.

  • Slowly add the N-bromosuccinimide in portions, maintaining the temperature below 25 °C.

  • After the addition is complete, heat the reaction mixture to 60-65 °C and stir for 2-3 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product. The product can be further purified by recrystallization from an ethanol/water mixture.[2]

Causality and Expertise: N-Bromosuccinimide in sulfuric acid is an effective electrophilic brominating agent. The strongly acidic medium protonates NBS, increasing its electrophilicity. The reaction temperature is a balance between achieving a reasonable reaction rate and preventing unwanted side reactions.

Step 1.3: Reduction of the Nitro Group

The nitro group is now reduced to an amine, which is essential for the final diazotization-fluorination step. A common and scalable method for this transformation is catalytic hydrogenation.

Protocol: Synthesis of 3-Amino-5-bromo-2-methylbenzoic Acid

Reagent/ParameterQuantity (for 100g scale)Molar Eq.Notes
5-Bromo-2-methyl-3-nitrobenzoic Acid100 g1.0---
Methanol1 L---Solvent.
Palladium on Carbon (10% Pd/C)5 g---Catalyst.
Hydrogen Gas50-60 psi---Use a high-pressure reactor (Parr shaker or similar).
TemperatureRoom Temperature------
Reaction Time4-6 hours---Monitor by hydrogen uptake.

Procedure:

  • Charge a high-pressure reactor with the 5-bromo-2-methyl-3-nitrobenzoic acid, methanol, and 10% Pd/C.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-60 psi.

  • Stir the mixture at room temperature. The reaction is typically exothermic and may require cooling.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Causality and Expertise: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for nitro group reduction, with water being the only byproduct.[3] It is generally preferred over metal/acid reductions (e.g., Sn/HCl) in large-scale synthesis due to easier workup and less hazardous waste streams.

Step 1.4: Fischer Esterification

The carboxylic acid is converted to its methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation on a large scale.

Protocol: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

Reagent/ParameterQuantity (for 100g scale)Molar Eq.Notes
3-Amino-5-bromo-2-methylbenzoic Acid100 g1.0---
Methanol500 mLLarge ExcessActs as both reactant and solvent.
Concentrated Sulfuric Acid10 mLCatalytic---
TemperatureReflux (~65 °C)------
Reaction Time4-8 hours---Monitor by TLC or HPLC.

Procedure:

  • Suspend the 3-amino-5-bromo-2-methylbenzoic acid in methanol in a reactor equipped with a reflux condenser.

  • Slowly add concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired methyl ester.

Causality and Expertise: The Fischer esterification is an equilibrium-controlled reaction.[4] Using a large excess of methanol as the solvent drives the equilibrium towards the product side. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[5]

Part 2: Scale-Up Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

This final stage involves the conversion of the amino group to a fluorine atom via a Balz-Schiemann type reaction. This reaction is the most critical and potentially hazardous step in the sequence, requiring careful control and understanding of the reaction parameters.

The Balz-Schiemann Reaction: A Strategic Choice for Fluorination

Direct fluorination of aromatic rings is often too reactive and non-selective for practical synthesis. The Balz-Schiemann reaction provides a reliable method for introducing a fluorine atom by decomposing an aryldiazonium salt in the presence of a fluorine source.[6][7][8] While traditionally using tetrafluoroboric acid (HBF₄), modifications using other counterions like hexafluorophosphate (PF₆⁻) from hexafluorophosphoric acid (HPF₆) can offer advantages in terms of yield and handling for certain substrates.[7]

Reaction Mechanism: The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Fluoro-dediazoniation: The diazonium hexafluorophosphate salt is then decomposed, typically with gentle heating, to yield the aryl fluoride, nitrogen gas, and phosphorus pentafluoride.

Balz_Schiemann cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluoro-dediazoniation Amine Ar-NH₂ Diazonium Ar-N₂⁺ PF₆⁻ Amine->Diazonium NaNO₂, HPF₆ 0-5 °C Aryl_Fluoride Ar-F Diazonium->Aryl_Fluoride Heat (Δ) Byproducts N₂ + PF₅

Protocol: Scale-Up Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

This protocol is adapted from methodologies described in the literature for similar transformations and should be performed by trained personnel with appropriate safety precautions.[1]

Reagent/ParameterQuantity (for 100g scale)Molar Eq.Notes
Methyl 3-amino-5-bromo-2-methylbenzoate100 g1.0---
Concentrated Sulfuric Acid250 mL---Solvent for diazotization.
Sodium Nitrite31 g1.1Dissolved in a minimal amount of water.
Hexafluorophosphoric Acid (60% aq.)200 mL~3.0Fluorinating agent. Handle with care.
Temperature (Diazotization)-10 °C to 0 °C---Critical for stability of the diazonium salt.
Temperature (Decomposition)120-130 °C---Controlled heating is essential.
Decomposition Solvent1,2-Dichlorobenzene---High-boiling solvent for thermal decomposition.

Procedure:

  • Diazotization:

    • In a jacketed reactor, cool the concentrated sulfuric acid to -10 °C.

    • Slowly add the Methyl 3-amino-5-bromo-2-methylbenzoate, maintaining the temperature below 0 °C.

    • In a separate vessel, dissolve the sodium nitrite in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution to the reactor, keeping the temperature between -10 °C and 0 °C.

    • Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Slowly add the hexafluorophosphoric acid, again maintaining the low temperature. A precipitate of the diazonium hexafluorophosphate salt may form.

    • Stir for an additional 30 minutes.

  • Work-up and Decomposition:

    • Filter the cold reaction mixture to collect the diazonium salt precipitate. Wash the solid with cold water, followed by cold methanol, and then diethyl ether to aid in drying.

    • Caution: Diazonium salts can be explosive when dry. Proceed to the next step without delay.

    • In a separate reactor equipped for heating and distillation, add 1,2-dichlorobenzene.

    • Carefully add the moist diazonium salt in portions to the 1,2-dichlorobenzene.

    • Slowly heat the mixture to 120-130 °C. Vigorous evolution of nitrogen gas will occur. The rate of heating should be controlled to manage the gas evolution.

    • Maintain the temperature until gas evolution ceases.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a non-polar solvent such as heptane or petroleum ether.

    • The crude product can be purified by passing through a silica gel plug to remove baseline impurities, followed by concentration under reduced pressure.

    • For higher purity, recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or vacuum distillation may be employed.

Scale-Up and Safety Considerations
  • Thermal Hazards: The decomposition of diazonium salts is highly exothermic and can lead to a thermal runaway if not properly controlled.[9][10][11] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is strongly recommended before attempting a large-scale reaction.

  • Gas Evolution: The decomposition step releases a large volume of nitrogen gas. The reactor system must be adequately vented to handle the gas flow safely.

  • Temperature Control: Precise temperature control during diazotization is critical to prevent premature decomposition of the diazonium salt. The use of a jacketed reactor with an efficient cooling system is mandatory.

  • Handling of Reagents: Concentrated acids, fuming nitric acid, and hexafluorophosphoric acid are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

Part 3: Product Characterization and Data

Ensuring the identity and purity of the final product and key intermediates is crucial. The following are the expected analytical data.

Expected Analytical Data for Methyl 5-bromo-3-fluoro-2-methylbenzoate:

AnalysisExpected Results
Appearance Colorless to light yellow oil or low-melting solid.
¹H NMR (400 MHz, CDCl₃) δ 7.84 (s, 1H), 7.37 (dd, J = 8.9, 2.0 Hz, 1H), 3.93 (s, 3H), 2.45 (d, J = 2.4 Hz, 3H).[1]
¹³C NMR (100 MHz, CDCl₃) Expected peaks around δ 165 (C=O), 160 (C-F, d, ¹JCF ≈ 250 Hz), 138 (Ar-C), 135 (Ar-C), 125 (Ar-C), 122 (Ar-C, d), 118 (C-Br), 52 (O-CH₃), 15 (Ar-CH₃). (Predicted values based on similar structures).[12][13]
Mass Spec (ESI+) m/z = 247.0, 249.0 ([M+H]⁺, isotopic pattern for Br).
IR (thin film) ν (cm⁻¹) approx. 2950 (C-H), 1730 (C=O, ester), 1600, 1450 (C=C, aromatic), 1250 (C-O), 1100 (C-F).

Conclusion

The multi-step synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate presented in this guide offers a scalable and robust pathway for its production. By understanding the chemical principles behind each transformation and adhering to strict safety protocols, particularly for the final diazotization and fluorination step, researchers and process chemists can confidently produce this valuable intermediate. The provided protocols and data serve as a comprehensive resource for both laboratory-scale synthesis and industrial scale-up, ensuring high yield and purity of the target compound.

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  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses.
  • Preparation of Methyl Benzo
  • Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - RSC Publishing.
  • 13.
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 5-bromo-3-fluoro-2-methylbenzoate Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) . This compound is a highly specialized trifunctional building block utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) . This compound is a highly specialized trifunctional building block utilized in the development of complex polysubstituted aromatic structures, including isoindolinone-based PET tracers for neuroimaging[1].

The traditional Balz-Schiemann reaction for installing the fluorine atom on anthranilic acid derivatives often suffers from low yields, thermal instability of the diazonium intermediate, and the formation of chlorinated byproducts. As Senior Application Scientists, we have developed this guide to provide you with a self-validating, high-yield synthetic protocol based on recent industrial patent optimizations[2].

Mechanistic Rationale & Protocol Design

To achieve high purity and yield, our protocol abandons the standard hydrochloric acid (HCl) and tetrafluoroborate ( BF4−​ ) systems. Instead, we utilize Hexafluorophosphoric acid ( HPF6​ ) and Sodium Nitrite ( NaNO2​ ) in a strictly controlled sulfuric acid/water system [2].

The Causality Behind the Chemistry:

  • Elimination of Chloride: By using a sulfuric acid system instead of HCl, we remove chloride ions from the reaction matrix. Chloride is a competing nucleophile that causes the formation of chlorinated byproducts during the thermal decomposition of the diazonium salt[2].

  • Inert Decomposition Solvent: The post-treatment utilizes 1,2-dichlorobenzene. Unlike toluene or benzene, 1,2-dichlorobenzene is highly electron-deficient and sterically hindered, preventing it from participating in electrophilic aromatic substitution with the highly reactive diazonium intermediate[2].

Standard Operating Procedure (SOP)

Follow this step-by-step methodology to ensure a self-validating synthesis.

Step 1: Solvent System Preparation Carefully prepare a diluted sulfuric acid solution by adding concentrated H2​SO4​ to water at a volumetric ratio of 1:3 to 1:5. Transfer the solution to a jacketed reactor and cool the system to an internal temperature of -10°C[3].

Step 2: Substrate Suspension Suspend 1.0 equivalent of the starting material, Methyl 2-methyl-3-amino-5-bromobenzoate [4], in the cooled sulfuric acid system under continuous mechanical stirring.

Step 3: Diazotization & Fluorination Add 5.0 to 6.0 equivalents of Hexafluorophosphoric acid ( HPF6​ ) to the reactor. Next, slowly add 3.0 to 4.0 equivalents of Sodium Nitrite ( NaNO2​ ) in small portions. Self-Validation Check: Monitor the internal temperature continuously. The addition rate must be controlled so that the temperature never exceeds -5°C.

Step 4: Primary Workup Once nitrogen evolution ceases and the reaction is complete, wash the crude reaction mixture sequentially with distilled water, methanol, and ethyl acetate. This removes residual inorganic acids and unreacted polar intermediates[2].

Step 5: Thermal Decomposition & Purification Add 1,2-dichlorobenzene to the washed product until it is completely dissolved. Heat carefully to facilitate the controlled thermal decomposition of the diazonium hexafluorophosphate intermediate. Finally, dilute the mixture with petroleum ether to precipitate and purify the target compound, Methyl 5-bromo-3-fluoro-2-methylbenzoate[2].

Quantitative Reaction Parameters

Table 1: Optimized Stoichiometry and Thermodynamic Conditions

ParameterReagent / ConditionValue / RatioPurpose
Starting Material Methyl 2-methyl-3-amino-5-bromobenzoate1.0 eq.Substrate
Fluorinating Agent Hexafluorophosphoric acid ( HPF6​ )5.0 – 6.0 eq.Provides PF6−​ counterion and fluorine source
Diazotizing Agent Sodium Nitrite ( NaNO2​ )3.0 – 4.0 eq.Converts amine to diazonium salt
Solvent System H2​SO4​ : H2​O (Volumetric)1:3 to 1:5Chloride-free acidic medium
Reaction Temp. Internal Reactor Temperature-5°C to -20°CPrevents thermal degradation to phenol
Decomp. Solvent 1,2-DichlorobenzeneQ.S. (to dissolve)Inert medium for thermal decomposition

Workflows and Logical Relationships

SynthesisWorkflow Start Methyl 2-methyl-3-amino-5-bromobenzoate (Starting Material) Solvent Dissolve in H2SO4:H2O (1:3 to 1:5) Cool to -5°C to -20°C Start->Solvent Reagents Add HPF6 (5-6 eq.) Add NaNO2 (3-4 eq.) slowly Solvent->Reagents Reaction Diazotization & Fluorination (Modified Balz-Schiemann) Reagents->Reaction Workup1 Wash: Water -> Methanol -> EtOAc Reaction->Workup1 Workup2 Dissolve in 1,2-Dichlorobenzene Dilute with Petroleum Ether Workup1->Workup2 Product Methyl 5-bromo-3-fluoro-2-methylbenzoate (Target Compound) Workup2->Product

Figure 1: Step-by-step synthesis workflow for Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Troubleshooting Issue Issue: Low Yield or Impurities CheckTemp Is reaction temp strictly maintained at -5°C to -20°C? Issue->CheckTemp TempNo Side reactions (e.g., phenol formation) Adjust cooling system CheckTemp->TempNo No TempYes Check Reagent Stoichiometry CheckTemp->TempYes Yes CheckHPF6 Is HPF6 at 5-6 equivalents? TempYes->CheckHPF6 HPF6No Incomplete fluorination Increase HPF6 loading CheckHPF6->HPF6No No HPF6Yes Check Workup Solvents CheckHPF6->HPF6Yes Yes CheckWorkup Did you use 1,2-Dichlorobenzene for decomposition? HPF6Yes->CheckWorkup WorkupNo Solvent participated in reaction Switch to 1,2-DCB CheckWorkup->WorkupNo No WorkupYes Optimal Yield Achieved CheckWorkup->WorkupYes Yes

Figure 2: Troubleshooting logic tree for resolving low yield and impurity issues.

Troubleshooting Guide & FAQs

Q1: Why am I observing a high percentage of chlorinated byproducts in my final NMR? A1: Chlorinated byproducts typically arise when hydrochloric acid (HCl) is used during the diazotization step. The chloride ion acts as a competing nucleophile against the fluoride source during decomposition. To resolve this, strictly use the H2​SO4​/H2​O (1:3 to 1:5) system and HPF6​ as outlined in the SOP. This completely removes chloride from the reaction matrix[2].

Q2: The yield of the fluorinated product is below 40%, and I see significant phenol formation. What went wrong? A2: Phenol formation is the classic hallmark of thermal degradation of the diazonium salt in the presence of water before the fluoride can attack. This happens if the reaction temperature exceeds -5°C. Ensure your cooling bath is robust enough to handle the exothermic addition of NaNO2​ . Maintain the internal temperature strictly between -5°C and -20°C[2][3].

Q3: Why use 1,2-dichlorobenzene during the post-treatment decomposition instead of standard solvents like toluene? A3: The diazonium hexafluorophosphate intermediate is highly reactive. If decomposed in electron-rich aromatic solvents like toluene, the solvent itself can participate in electrophilic aromatic substitution, leading to cross-coupled impurities. 1,2-Dichlorobenzene is electron-deficient and sterically hindered, making it an inert but excellent high-boiling solvent for the thermal decomposition step[2].

Q4: Can I reduce the equivalents of HPF6​ to save costs? A4: It is highly discouraged. The protocol requires 5.0 to 6.0 equivalents of HPF6​ . Lowering this ratio leads to incomplete formation of the diazonium hexafluorophosphate salt, leaving unreacted diazonium sulfates that will hydrolyze into phenols during the aqueous workup[3].

References

  • Google Patents.CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Google Patents.CN105440023A - Synthetic method of EPZ-6438 (Synthesis of Methyl 2-methyl-3-amino-5-bromobenzoate).
  • Journal of Medicinal Chemistry (ACS). Correction to “Isoindolinone-Based PET Tracers for Imaging Mutant Huntingtin Aggregates”. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Reaction Byproduct Analysis for Methyl 5-bromo-3-fluoro-2-methylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) during complex synthetic workflows.

This compound is a highly versatile, trifunctional building block. However, its unique structural electronics—an electron-withdrawing ester at C1, a sterically directing methyl at C2, an inductively withdrawing fluorine at C3, and a reactive bromide at C5—create specific pathways for undesired side reactions. This guide provides causality-driven troubleshooting, self-validating protocols, and diagnostic data to ensure high-fidelity synthetic outcomes.

Part 1: Troubleshooting & FAQs (Causality Analysis)

Q1: During Suzuki-Miyaura cross-coupling, my primary impurity is Methyl 3-fluoro-2-methylbenzoate. Why is the bromine being replaced by hydrogen, and how do I stop it? A1: You are observing hydrodebromination , the most prevalent side reaction for this specific scaffold. The combined electron-withdrawing effects of the 1-methyl ester and 3-fluoro groups render the aryl ring electron-deficient. While this accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, it drastically slows down the subsequent transmetalation step. The resulting long-lived Ar-Pd(II)-Br intermediate is highly vulnerable to alkoxide exchange in the presence of protic solvents (e.g., ethanol, water) or hydride abstraction from amine bases. This forms a Pd-H species that reductively eliminates to yield the des-bromo byproduct [1]. Solution: Eliminate all protic sources. Switch to strictly aprotic solvents (e.g., anhydrous 1,4-dioxane) and utilize inorganic, non-hydride-donating bases.

Q2: My LC-MS shows a massive peak corresponding to a mass shift of [M-14]. What is the mechanism behind this degradation? A2: A mass shift of -14 Da (loss of a methyl group [-15] and gain of a proton [+1]) indicates ester hydrolysis . The methyl ester at the C1 position is highly susceptible to saponification. When researchers use standard aqueous basic conditions (e.g., Na2​CO3​ or K3​PO4​ in H2​O /THF mixtures) at elevated cross-coupling temperatures (80–100 °C), the hydroxide ions rapidly cleave the ester to form 5-bromo-3-fluoro-2-methylbenzoic acid. Solution: Transition to strictly anhydrous cross-coupling conditions using mild, non-nucleophilic bases like Cs2​CO3​ suspended in organic solvents.

Q3: Does the 2-methyl group sterically hinder the cross-coupling at the 5-bromo position, requiring higher catalyst loading? A3: No. A common misconception is that the ortho-methyl group impedes reactivity. However, structurally, the 5-bromo position is flanked by protons at C4 and C6, meaning it is sterically unhindered. The primary challenge is electronic, not steric. In fact, unnecessarily increasing catalyst loading (e.g., to 5-10 mol%) can actually increase the rate of homocoupling and hydrodebromination. Modern optimization suggests operating at lower, precise ppm-level palladium concentrations to favor the primary catalytic cycle over degradation pathways [2].

Part 2: Quantitative Diagnostics Data

Use the following self-diagnostic tables to interpret your LC-MS/GC-MS data and adjust your reaction parameters accordingly.

Table 1: LC-MS Byproduct Identification Matrix
Byproduct IdentityStructural ChangeMass Shift (m/z)Primary Causality
Target Product Bromine substituted by Aryl/Alkyl [M−79+R] Successful transmetalation & elimination.
Hydrodebromination Bromine replaced by Hydrogen [M−78] Protic solvents; slow transmetalation [3].
Ester Hydrolysis Methyl ester cleaved to Carboxylic Acid [M−14] Aqueous basic conditions; high temperatures.
Homocoupling Dimerization of the starting material [2M−158] Trace oxygen acting as an oxidant; excess Pd.
Hydrolyzed Product Cross-coupled AND ester cleaved [M−79+R−14] Prolonged exposure to aqueous base post-coupling.
Table 2: Base & Solvent Selection Matrix
Solvent SystemBase ChoiceHydrodebromination RiskEster Hydrolysis RiskRecommendation
EtOH / H2​O Na2​CO3​ HIGH (Protic)HIGH (Aqueous Base)Avoid for this scaffold.
Toluene / H2​O K3​PO4​ LOW (Biphasic)MODERATEAcceptable for robust boronic acids.
Anhydrous Dioxane Cs2​CO3​ VERY LOW VERY LOW Optimal for this scaffold.

Part 3: Mechanistic Visualizations

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Methyl 5-bromo-3-fluoro- 2-methylbenzoate TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet Boronic Acid BetaHyd Alkoxide Exchange & β-Hydride Elimination OxAdd->BetaHyd Protic Solvents / Bases RedElim Target Product Cross-Coupled TransMet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration HydroDeBr Hydrodebromination (Ar-H Byproduct) BetaHyd->HydroDeBr Reductive Elimination

Mechanistic divergence of Pd-catalysis leading to hydrodebromination.

Troubleshooting Start LC-MS / GC-MS Analysis Decision Identify Primary Byproduct Start->Decision Hydro Hydrodebromination (Ar-H) Decision->Hydro m/z =[M-78] Ester Ester Hydrolysis (Ar-COOH) Decision->Ester m/z = [M-14] Homo Homocoupling (Ar-Ar) Decision->Homo High MW Dimer HydroFix Action: Switch to aprotic solvent (e.g., Toluene, Dioxane) Hydro->HydroFix EsterFix Action: Use anhydrous conditions & non-nucleophilic base Ester->EsterFix HomoFix Action: Degas thoroughly to remove trace O2 Homo->HomoFix

LC-MS driven troubleshooting workflow for byproduct mitigation.

Part 4: Self-Validating Experimental Protocol

Procedure: Anhydrous Suzuki-Miyaura Coupling of Methyl 5-bromo-3-fluoro-2-methylbenzoate Objective: Achieve >95% conversion while restricting hydrodebromination to <2% and ester hydrolysis to <1%.

Step 1: Reagent Preparation (Inert Atmosphere)

  • In an oven-dried Schlenk flask under Argon, combine Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Causality Note: Cs2​CO3​ is chosen because its high solubility in organic media allows for strictly anhydrous conditions, completely preventing the hydroxide-mediated saponification of the C1-methyl ester.

Step 2: Catalyst & Solvent Addition

  • Add Pd(dppf)Cl2​ (2.0 mol%).

  • Add anhydrous, thoroughly degassed 1,4-Dioxane (0.2 M relative to the aryl bromide).

  • Causality Note: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, vastly accelerating the reductive elimination step. This minimizes the lifespan of the Ar-Pd(II)-R species, outcompeting the slower hydrodebromination degradation pathway. Dioxane provides a strictly aprotic environment, starving the system of the protons necessary to form Pd-H species.

Step 3: Reaction & Internal Validation Checkpoint

  • Heat the reaction to 90 °C with vigorous stirring.

  • Self-Validation Check (t = 1 hour): Withdraw a 20 µL aliquot, quench in 500 µL of Acetonitrile, filter through a celite plug, and analyze via LC-MS.

    • Diagnostic Logic: If the [M-78] peak (hydrodebromination) exceeds 5% of the total ion count, your dioxane is likely wet or your boronic acid contains protic impurities. Halt the reaction, dry your reagents, and restart. This prevents the waste of downstream purification resources on a failed batch.

    • Diagnostic Logic: If the [M-14] peak is observed, atmospheric moisture has breached the system.

Step 4: Workup & Isolation

  • Upon confirmed consumption of the starting material (typically 4-6 hours), cool to room temperature.

  • Filter the crude mixture through a pad of silica gel, eluting with Ethyl Acetate, to remove the palladium catalyst and inorganic salts prior to aqueous workup. This prevents late-stage ester hydrolysis during the extraction phase.

Part 5: References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides | ACS Catalysis Source: acs.org URL:1

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC Source: nih.gov URL: 2

  • Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine Source: benchchem.com URL: 3

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

Welcome to the technical support center for the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate (MFCD1805501-44-3). This guide is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate (MFCD1805501-44-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key intermediate. We will delve into the mechanistic origins of byproducts, provide actionable troubleshooting advice, and present validated protocols for analysis and purification.

Frequently Asked Questions (FAQs): Understanding Common Impurities

This section addresses the most common questions regarding impurities that can arise during the synthesis, which typically involves the diazotization of Methyl 3-amino-5-bromo-2-methylbenzoate followed by a Balz-Schiemann or related fluoro-deamination reaction.

Q1: What is the most common process-related impurity and how is it formed?

A1: The most prevalent process-related impurity is often the deaminated (protodefluorinated) byproduct, Methyl 5-bromo-2-methylbenzoate .

  • Mechanism of Formation: This impurity arises during the fluoro-deamination step from the arenediazonium salt intermediate. Instead of the fluoride anion acting as the nucleophile, a proton source in the reaction medium can quench the aryl radical or aryl cation intermediate, leading to the replacement of the diazonium group with a hydrogen atom.[1] This side reaction is a known challenge in Sandmeyer and related transformations.[2][3] A patent for the target molecule's synthesis reports achieving 98% purity via GCMS, indicating that while manageable, byproduct formation is a consideration.[4]

Q2: I've detected an impurity with a molecular weight corresponding to the loss of the methyl group from my ester. What is it and why did it form?

A2: This impurity is 5-bromo-3-fluoro-2-methylbenzoic acid . It is the result of ester hydrolysis.

  • Cause: The methyl ester can be sensitive to both acidic and basic conditions, especially in the presence of water during reaction workup or purification.[5][6] If the reaction mixture is quenched with aqueous solutions or if the workup is prolonged under non-neutral pH, a portion of the product can hydrolyze back to the carboxylic acid.[7] While high temperatures can facilitate hydrolysis, it can also occur at room temperature.[8]

Q3: My analytical data suggests the presence of isomeric impurities. What are the likely structures and where do they come from?

A3: Isomeric impurities typically originate from the starting materials used in the synthetic sequence. For instance, if the synthesis begins with the bromination of a substituted toluene derivative, regioisomers can be formed.

  • Origin of Isomers: The directing effects of the substituents on the aromatic ring dictate the position of electrophilic substitution.[9][10] A methyl group is an ortho-, para-director, while a carboxyl or nitro group is a meta-director.[11][12] If the bromination step is not perfectly regioselective, isomers like Methyl 3-bromo-5-fluoro-2-methylbenzoate [13] or Methyl 5-bromo-4-fluoro-2-methylbenzoate [14] could potentially be formed from isomeric starting materials and carried through the synthesis. Careful characterization of all starting materials is crucial to avoid this issue.

Q4: Are there any other potential byproducts I should be aware of?

A4: Yes, depending on the specific reaction conditions, other byproducts can include:

  • Unreacted Starting Material: Incomplete diazotization or fluoro-deamination can lead to the presence of Methyl 3-amino-5-bromo-2-methylbenzoate .

  • Phenolic Byproducts: Premature decomposition of the diazonium salt in the presence of water can lead to the formation of Methyl 5-bromo-3-hydroxy-2-methylbenzoate .[15] This is a classic side reaction in diazonium chemistry.[3]

  • Azo-Coupled Dimers: Arenediazonium salts can react with the electron-rich aromatic starting material or product to form colored azo-coupled dimers, which can be highly colored impurities.

Troubleshooting Guide: Addressing Experimental Challenges

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low yield of the desired product.

This is a frequent issue that can have multiple causes. The following workflow can help pinpoint the problem.

Caption: Troubleshooting workflow for low product yield.

Problem 2: An unexpected peak is observed in my HPLC/GC-MS analysis.

Use the following table to identify potential impurities based on their expected analytical behavior.

Observed IssuePotential ImpurityMolecular Weight ( g/mol )Likely Analytical SignatureRecommended Action
Peak at lower retention time (Reverse Phase HPLC)5-bromo-3-fluoro-2-methylbenzoic acid249.03More polar than the product. Will show a carboxylic acid proton in ¹H NMR. Mass will be 14 Da less than the product.Perform an extraction with a mild aqueous base (e.g., NaHCO₃) to remove.[16]
Peak with M/Z = 230/232 (1:1 ratio) in GC-MSMethyl 5-bromo-2-methylbenzoate229.06Absence of fluorine signal in ¹⁹F NMR. Simpler aromatic region in ¹H NMR. Isotopic pattern confirms one bromine atom.Optimize the fluoro-deamination step. Purify via column chromatography.[17]
Peak at higher retention time (Reverse Phase HPLC)Azo-coupled dimer> 450Often colored (yellow/orange). High molecular weight. Can be difficult to characterize by NMR due to complexity.Ensure slow addition of sodium nitrite at low temperatures (-20°C to -5°C) to prevent diazonium salt buildup.[4]
Peak corresponding to starting material M/ZMethyl 3-amino-5-bromo-2-methylbenzoate244.08Presence of -NH₂ protons in ¹H NMR.Ensure complete diazotization; check the stoichiometry and quality of sodium nitrite.

Experimental Protocols & Methodologies

Protocol 1: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of Methyl 5-bromo-3-fluoro-2-methylbenzoate and detecting impurities.[7][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most effective method for removing closely related byproducts like the deaminated impurity.[17]

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial eluent (e.g., 100% Hexane or Petroleum Ether).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column. A patent suggests a wet loading method where the product is dissolved in 1,2-dichlorobenzene and diluted with petroleum ether.[4]

  • Elution: Begin elution with a non-polar solvent like Hexane or Petroleum Ether and gradually increase the polarity by adding Ethyl Acetate. A shallow gradient is key to separating compounds with similar polarities.

    • Initial Eluent: 100% Hexane

    • Gradient: Increase to 2-5% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Mechanistic Visualizations

The following diagrams illustrate the key reaction pathway and a common side reaction.

Caption: Primary synthesis route to the target compound.

Caption: Mechanism for the formation of the deaminated byproduct.

References

  • A Kind of Preparation Method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Cleavage of Methyl Esters and Derivatives. Science of Synthesis. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Taylor & Francis Online. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. [Link]

  • Formation and hydrolysis of methylthiomethyl esters. RSC Publishing. [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office - EP 0675867 B1. [Link]

  • Hydrolysis of methyl esters.
  • Electrophilic Aromatic Substitution. Making Molecules. [Link]

  • Sandmeyer Reaction Example. FICS. [Link]

  • Reactions of Aromatic Compounds. University Course Material. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Electrophilic Substitution in Toluene. Scribd. [Link]

  • Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Methyl 5-bromo-3-fluoro-2-methylbenzoate

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with sterically hindered and ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with sterically hindered and electronically complex substrates such as Methyl 5-bromo-3-fluoro-2-methylbenzoate . As researchers, scientists, and professionals in drug development, you are often tasked with forging new carbon-carbon bonds on intricate molecular scaffolds. This resource is designed to provide you with in-depth, actionable insights to overcome common hurdles and optimize your synthetic outcomes.

The information presented here is grounded in established mechanistic principles and fortified with practical, field-proven advice. We will delve into the "why" behind experimental choices, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction with Methyl 5-bromo-3-fluoro-2-methylbenzoate is showing low to no conversion of the starting material. What are the likely causes and how can I fix this?

Low or no yield is a frequent challenge, particularly with sterically demanding substrates.[1] The issue often lies with one or more suboptimal reaction parameters or the integrity of your reagents. Let's break down the potential culprits and their solutions.

Potential Cause 1: Ineffective Catalyst Activation or Deactivation

The catalytic cycle of the Suzuki reaction hinges on an active Pd(0) species.[2][3] If this species is not efficiently generated or is deactivated, the reaction will stall.

  • Troubleshooting Steps:

    • Catalyst Source: Ensure your palladium source is not old or degraded. It's best practice to use a freshly opened bottle or a trusted source.[1] For challenging substrates, consider using a more active pre-catalyst, such as a Buchwald-type G3 or G4 precatalyst, which can be more efficient at generating the active Pd(0) species.[1][2]

    • Oxygen Sensitivity: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also degrade phosphine ligands.[4] Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for particularly sensitive reactions.[5]

    • Catalyst Loading: While higher catalyst loading can sometimes be a quick fix, it's often more effective to optimize other parameters first. If other troubleshooting steps fail, consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1]

Potential Cause 2: Suboptimal Ligand Choice for a Hindered Substrate

The ortho-methyl group and the adjacent ester on your substrate, Methyl 5-bromo-3-fluoro-2-methylbenzoate, introduce significant steric hindrance. This can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6][7][8]

  • Troubleshooting Steps:

    • Ligand Selection: Standard ligands like PPh₃ may not be effective.[3] For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required.[6][9] Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines like cataCXium® A.[9][10][11] These ligands promote both the oxidative addition and the final reductive elimination step.[6]

    • Palladium-to-Ligand Ratio: Ensure the correct palladium-to-ligand ratio is used. For monodentate phosphine ligands, a 1:2 to 1:4 Pd:ligand ratio is common to prevent catalyst decomposition.[1][4]

Potential Cause 3: Inappropriate Base or Solvent System

The choice of base and solvent is critical and highly interdependent.[1] The base's primary role is to activate the organoboron species for transmetalation.[12]

  • Troubleshooting Steps:

    • Base Strength and Solubility: For substrates prone to side reactions, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOtBu.[1] The physical state of the base also matters; ensure it is finely powdered and dry to maximize its reactivity.[1]

    • Solvent System: Common solvent systems include toluene, dioxane, or THF, often with water as a co-solvent.[1][13] The presence of water can be crucial for dissolving the base and facilitating the transmetalation step.[14] Ensure your organic solvents are of high purity and appropriately degassed.[4]

Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl impurity, thereby reducing the yield of your desired cross-coupled product.[5]

Potential Cause 1: Presence of Oxygen

As mentioned previously, oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction also catalyzed by palladium.[4]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly deoxygenated.[5] Performing the reaction under a strict inert atmosphere (Nitrogen or Argon) is essential.[5]

Potential Cause 2: Use of a Pd(II) Precatalyst

If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced to the active Pd(0) in situ. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[2][5]

  • Troubleshooting Steps:

    • Switch to a Pd(0) Source: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue by eliminating the need for an in-situ reduction step that can consume the boronic acid.[4][5]

Potential Cause 3: Suboptimal Reaction Conditions

The choice of base and solvent can also influence the rate of homocoupling.

  • Troubleshooting Steps:

    • Condition Screening: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).[5] Running small-scale parallel reactions can help identify the optimal conditions that favor the desired cross-coupling over homocoupling.[15]

Q3: My reaction is generating a significant amount of dehalogenated starting material (Methyl 3-fluoro-2-methylbenzoate). What is causing this and how can I prevent it?

Dehalogenation is a side reaction where the aryl halide is reduced, replacing the bromine with a hydrogen atom.[16] This is particularly problematic with electron-deficient aryl halides.[16]

Potential Cause: Formation of a Palladium-Hydride Species

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the base, solvent (especially alcohols), or trace water.[16] This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to yield the dehalogenated product.[2]

  • Troubleshooting Steps:

    • Choice of Base: Avoid bases that can act as hydride donors. Non-coordinating, milder bases like K₃PO₄ or Cs₂CO₃ are often a better choice.

    • Solvent Purity: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. If an aqueous system is employed, carefully control the amount of water.[16]

    • Ligand Selection: The choice of ligand can influence the relative rates of the desired reductive elimination versus dehalogenation. Bulky, electron-rich ligands can often favor the formation of the cross-coupled product.[6]

    • Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. If possible, try running the reaction at a lower temperature for a longer period.

Q4: I am also observing protodeboronation of my boronic acid. What are the best strategies to avoid this?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] This is a significant side reaction that consumes your nucleophile and lowers the overall yield.[17][18]

Potential Cause: Instability of the Boronic Acid

Boronic acids can be susceptible to hydrolysis, especially under the basic conditions of the Suzuki coupling.[2][18]

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Use lower temperatures and weaker bases where possible to minimize the rate of protodeboronation.[1]

    • Use of Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[5][19] These reagents can provide a slow, controlled release of the boronic acid into the catalytic cycle, keeping its instantaneous concentration low and thus minimizing side reactions.[20][21]

    • Anhydrous Conditions: For particularly sensitive boronic acids, running the reaction under anhydrous conditions with a suitable base (e.g., CsF or KOtBu) can be beneficial. However, this may require careful optimization of other parameters.

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of Methyl 5-bromo-3-fluoro-2-methylbenzoate.

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[22]

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes by evacuating and backfilling three times.[23]

  • Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[14][23]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[23]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[23]

  • Purify the crude product by column chromatography on silica gel.[1]

Optimized Protocol for a Challenging Substrate

This protocol is designed for challenging substrates like Methyl 5-bromo-3-fluoro-2-methylbenzoate, incorporating bulky ligands and a robust base.

Reagent/ParameterQuantity/ConditionRationale
Methyl 5-bromo-3-fluoro-2-methylbenzoate1.0 eqAryl halide
Arylboronic acid or ester1.5 eqNucleophile
Palladium PrecatalystBuchwald G3 Precatalyst (e.g., SPhos Pd G3, 1-3 mol%)Highly active for hindered substrates
LigandSPhosBulky, electron-rich ligand
BaseK₃PO₄ (2.0-3.0 eq)Effective base for challenging couplings
SolventToluene/Water (10:1)Degassed
Temperature100-110 °CMay require elevated temperature

Procedure:

  • Follow the general setup and degassing procedures outlined in the standard protocol.

  • Combine the aryl halide, boronic acid/ester, palladium precatalyst, and base in the Schlenk flask.

  • Add the degassed toluene and water.

  • Heat the reaction to the specified temperature and monitor its progress.

  • Follow the workup and purification steps as described in the standard protocol.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

When faced with a challenging Suzuki coupling, a systematic approach to troubleshooting is key.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents optimize_ligand Screen Bulky, Electron-Rich Phosphine Ligands check_reagents->optimize_ligand optimize_base_solvent Screen Bases & Solvents (e.g., K3PO4, Cs2CO3 in Toluene/Water or Dioxane/Water) optimize_ligand->optimize_base_solvent check_side_reactions Analyze for Side Products (Homocoupling, Dehalogenation, Protodeboronation) optimize_base_solvent->check_side_reactions adjust_conditions Adjust Conditions (e.g., Temperature, Degassing, Boronic Ester) check_side_reactions->adjust_conditions adjust_conditions->optimize_ligand Re-optimize success Successful Coupling adjust_conditions->success

Caption: A workflow for troubleshooting Suzuki coupling reactions.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Aakash Institute. suzuki coupling reaction in chemistry. Available at: [Link]

  • Cox, P. A., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8048-8054. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(15-16), 2045-2053. Available at: [Link]

  • Scribd. Suzuki Reaction Mechanism Overview. Available at: [Link]

  • Cheong, P. H.-Y., et al. (2016). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 138(40), 13269-13276. Available at: [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 689(24), 4213-4237. Available at: [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405-410. Available at: [Link]

  • American Chemical Society. Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. (2025). Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7833-7845. Available at: [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Available at: [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Available at: [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]

  • ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Buchwald, S. L., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 14(1), 224-227. Available at: [Link]

  • Denmark, S. E., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13192-13205. Available at: [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Available at: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]

  • SciSpace. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available at: [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). Available at: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Available at: [Link]

  • Beilstein-Institut. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Available at: [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Available at: [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. (2023). Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available at: [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available at: [Link]

Sources

Troubleshooting

"Methyl 5-bromo-3-fluoro-2-methylbenzoate" purification challenges and solutions

Welcome to the Technical Support Center for advanced molecular building blocks. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chromatographic bottlenecks encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular building blocks. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chromatographic bottlenecks encountered when isolating Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) .

Synthesizing this highly functionalized halogenated ester typically involves a Sandmeyer-type fluorination of a diazonium intermediate. Because of the dense functionalization around the aromatic ring, minor deviations in protocol lead to complex impurity profiles that are notoriously difficult to separate.

Below is our self-validating troubleshooting guide and Standard Operating Procedure (SOP) to ensure high-yield, high-purity recovery.

Diagnostic Workflow

PurificationLogic A Crude Reaction Mixture (Post-Sandmeyer) B Aqueous Quench & Wash (Remove Acids/Salts) A->B Maintain < 0°C C Thermal Decomposition (1,2-Dichlorobenzene) B->C Extract & Dry Err1 Ester Hydrolysis (Acidic pH, High Temp) B->Err1 Temp > 10°C D Silica Gel Chromatography (Gradient Elution) C->D Dilute with PE Err2 Solvent Adducts (If Xylene is used) C->Err2 Reactive Solvent E Pure Methyl 5-bromo-3-fluoro- 2-methylbenzoate D->E Collect Rf 0.45 Err3 Co-elution Impurities (Poor Gradient) D->Err3 Rapid Polarity Shift

Fig 1. Logical workflow and failure points in the purification of the target methylbenzoate.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my crude product heavily contaminated with chlorinated regioisomers, and how do I eliminate them? Causality: During the diazotization and subsequent fluorination steps, the presence of any chloride ions (e.g., from hydrochloric acid) leads to competitive nucleophilic aromatic substitution. Because chloride is a stronger nucleophile than fluoride in these highly acidic solvent systems, it outcompetes the fluorine source, resulting in the formation of methyl 5-bromo-3-chloro-2-methylbenzoate. Solution: Completely eliminate HCl from your workflow. As demonstrated in optimized industrial protocols ( [1]), utilize a sulfuric acid ( H2​SO4​ ) and hexafluorophosphoric acid ( HPF6​ ) system with sodium nitrite. This ensures that only fluoride and non-nucleophilic counterions are present, completely suppressing chloro-impurities.

Q2: I am using xylene as a solvent for the thermal decomposition of the diazonium salt, but my yield is low and the impurity profile is a mess. Why? Causality: At the elevated temperatures required for diazonium decomposition (typically 130°C), highly reactive aryl radical or cation intermediates are generated. Xylene is an electron-rich aromatic solvent and actively participates in electrophilic aromatic substitution with these intermediates. This leads to the formation of heavy solvent-adduct impurities that co-elute with your product. Solution: Switch your decomposition solvent to 1,2-dichlorobenzene . Its electron-withdrawing chlorine atoms strongly deactivate the ring, preventing it from participating in the reaction. It provides the necessary boiling point (180°C) to safely conduct the decomposition without solvent-coupling side reactions.

Q3: How do I prevent the hydrolysis of the methyl ester group during the aqueous workup? Causality: The methyl ester at position 1 is highly susceptible to acid-catalyzed hydrolysis, especially given the high concentration of sulfuric acid used in the prior steps. Prolonged exposure to the aqueous acidic phase at elevated temperatures cleaves the ester into 5-bromo-3-fluoro-2-methylbenzoic acid, drastically shifting its solubility and ruining your chromatographic recovery. Solution: Maintain strict thermodynamics. Keep the reaction vessel between 0°C and -10°C during the aqueous quench. Perform rapid phase separations with cold ethyl acetate and immediately wash the organic layer with a mild bicarbonate solution to neutralize residual acid.

Section 2: Self-Validating Standard Operating Procedure (SOP)

Because 1,2-dichlorobenzene is used as the decomposition matrix, its high boiling point prevents removal via standard rotary evaporation. It must be separated chromatographically. This protocol utilizes a built-in validation system to ensure you do not proceed to the next step if a failure has occurred.

Phase 1: Sample Preparation & Matrix Loading

  • Dilution: Dilute the crude 1,2-dichlorobenzene reaction mixture with an equal volume of Petroleum Ether (PE).

  • Validation Check: Visually inspect the solution. Ensure complete dissolution. If a white precipitate forms, your ester has likely hydrolyzed to the carboxylic acid during workup. Confirm via TLC (the acid will streak at the baseline in 100% PE). Do not proceed to the column if precipitation is observed; you must re-esterify the mixture.

Phase 2: Matrix Elution (Solvent Removal)

  • Loading: Load the diluted mixture onto a pre-packed silica gel column (wet-packed with 100% PE).

  • Flushing: Elute with 3 to 4 column volumes (CV) of 100% PE.

  • Validation Check: Monitor the eluent via UV detection (254 nm). 1,2-dichlorobenzene elutes rapidly near the solvent front ( Rf​≈0.9 ). Collect these fractions and discard them. Do not introduce polarity until the UV absorbance of the eluent drops completely to baseline, confirming the absolute removal of the solvent matrix.

Phase 3: Target Compound Elution

  • Gradient Shift: Apply a strict step-gradient to PE : Ethyl Acetate (EA) at a 50:1 ratio.

  • Collection: Collect 50 mL fractions.

  • Validation Check: Spot fractions on a silica TLC plate. Methyl 5-bromo-3-fluoro-2-methylbenzoate will elute at an Rf​ of approximately 0.45 (in 10:1 PE:EA).

Phase 4: Polish and Verification

  • Concentration: Pool the validated fractions and concentrate under reduced pressure to yield a solid/semi-solid ( [2]).

  • Validation Check: Perform GC-MS analysis. The target molecular ion ( m/z 247.06) must account for >98% of the total ion chromatogram (TIC) area.

Section 3: Quantitative Chromatographic Data

To assist in tracking your column progression, compare your fraction results against this standardized elution profile.

Table 1: Chromatographic Elution Profile & Impurity Tracking

Fraction WindowSolvent System (PE:EA)Eluting SpeciesTLC Rf​ (10:1 PE:EA)UV Activity (254 nm)Action & Validation Metric
1–3 100:01,2-Dichlorobenzene (Matrix)0.90Strong, broadDiscard. Validate removal via baseline UV drop.
4–5 100:0Non-polar organic impurities0.75WeakDiscard.
6–10 50:1Methyl 5-bromo-3-fluoro-2-methylbenzoate 0.45 Strong, sharp Pool & Concentrate. Validate via GC-MS.
11+ 20:1Hydrolyzed acid byproducts0.00 (Baseline)ModerateDiscard. Presence indicates upstream temperature failure.

References

  • Title: CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester Source: Google Patents URL
Optimization

Technical Support Center: Achieving High Purity for Methyl 5-bromo-3-fluoro-2-methylbenzoate

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3). This molecule is a key buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3). This molecule is a key building block in the synthesis of advanced pharmaceutical intermediates. Achieving high purity is not merely a goal but a prerequisite for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide is structured to provide direct, actionable solutions to common purification challenges. We will delve into the causality behind experimental choices, offering troubleshooting frameworks and detailed protocols to empower you to resolve purity issues efficiently.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The primary synthetic route to Methyl 5-bromo-3-fluoro-2-methylbenzoate often involves the diazotization of 2-methyl-3-amino-5-bromobenzoic acid methyl ester, followed by a Schiemann or similar fluorination reaction.[1] This process, while effective, can generate a specific profile of impurities that must be addressed.

Table 1: Common Impurities and Their Origins

Impurity Name Structure Likely Origin Impact on Downstream Reactions
5-bromo-3-fluoro-2-methylbenzoic acid Carboxylic Acid Hydrolysis of the methyl ester product or starting material. Can interfere with reactions sensitive to acidic protons or form unwanted salt byproducts.
2-methyl-3-amino-5-bromobenzoic acid methyl ester Starting Material Incomplete diazotization reaction. A reactive amine that can lead to significant side products in subsequent steps.
Methyl 5-bromo-3-hydroxy-2-methylbenzoate Phenolic Impurity Incomplete fluorination, where the diazonium salt reacts with water. The phenolic hydroxyl group is reactive and can compete in coupling or substitution reactions.
Isomeric Products e.g., other bromination or fluorination patterns Side reactions during aromatic substitution steps prior to the final conversion. May have similar physical properties, making separation difficult and impacting biological activity.

| Residual Solvents/Reagents | - | From the reaction workup and purification steps (e.g., Dichlorobenzene, Ethyl Acetate, Petroleum Ether).[1] | Can inhibit or alter the course of future reactions; must be removed to meet regulatory standards. |

Section 2: Purity Assessment - A Prerequisite for Purification

A robust analytical method is the cornerstone of any purification strategy. It provides the initial purity assessment and validates the success of the chosen purification protocol.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most powerful technique for quantifying the purity of Methyl 5-bromo-3-fluoro-2-methylbenzoate and resolving it from closely related isomers and byproducts.[2][3] A C18 column with a water/acetonitrile or water/methanol gradient is an excellent starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities, residual solvents, and confirming the molecular weight of the product and its byproducts.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product.[1] Integration of the aromatic and methyl ester peaks against impurity peaks can provide a quantitative measure of purity.

Section 3: Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the purification of Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Q1: My crude product has a purity of <95% by HPLC and contains acidic impurities. What is the most efficient first step?

A1: The presence of acidic impurities, such as the corresponding carboxylic acid, necessitates an initial aqueous workup. Before proceeding to more complex methods like chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate solution, to selectively remove the acidic impurity into the aqueous phase. Follow this with a water wash to remove residual base and a brine wash to facilitate drying. This simple step can significantly improve purity and simplify subsequent purification efforts.[3]

Q2: My TLC analysis shows multiple spots with close Rf values. How do I decide between recrystallization and column chromatography?

A2: This is a critical decision point in the purification workflow. The choice depends on the quantity of material, the nature of the impurities, and the required final purity. The following decision flowchart can guide your strategy.

G cluster_start cluster_analysis cluster_decision cluster_paths cluster_check cluster_end start Crude Product (Post-Workup) tlc Analyze by TLC/HPLC Assess spot separation (ΔRf) and impurity levels start->tlc decision Is ΔRf > 0.2 and product the major component? tlc->decision recrystallize Attempt Recrystallization (High throughput, good for crystalline solids) decision->recrystallize  Yes chromatography Perform Flash Chromatography (High resolution, for difficult separations) decision->chromatography  No purity_check_1 Check Purity (>99%?) recrystallize->purity_check_1 purity_check_2 Check Purity (>99%?) chromatography->purity_check_2 end_product High-Purity Product purity_check_1->end_product Yes re_purify Re-purify if needed (e.g., Column then Recrystallize) purity_check_1->re_purify No purity_check_2->end_product Yes purity_check_2->re_purify No re_purify->chromatography

Figure 1: Decision workflow for selecting a purification method.

Q3: I am trying to recrystallize my product, but it keeps "oiling out." What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Since Methyl 5-bromo-3-fluoro-2-methylbenzoate can be a low-melting solid or semi-solid, this is a common issue.[7]

Troubleshooting Steps:

  • Reduce the Temperature: Ensure you are not overheating the solvent. Dissolve the compound at or just below the solvent's boiling point.

  • Change the Solvent System: The ideal solvent dissolves the compound when hot but not when cold.[8][9] If a single solvent fails, a binary solvent system is often effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone), and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or petroleum ether) to the hot solution until turbidity (cloudiness) persists. Then, add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly.

  • Increase Solvent Volume: Oiling out can be caused by using too little solvent, leading to the saturation point being too high. Add more hot solvent to fully dissolve the oil, then cool slowly.

Table 2: Recommended Solvents for Recrystallization

Solvent / System Boiling Point (°C) Polarity Comments
Isopropanol 82.6 Polar Good single-solvent option for moderately polar compounds.
Ethanol / Water 78.4 / 100 Polar A versatile binary system. Dissolve in hot ethanol, add hot water dropwise until cloudy.
Ethyl Acetate / Hexanes 77.1 / 69 Moderate / Nonpolar Excellent for controlling polarity. High solubility in ethyl acetate, low in hexanes.

| Toluene | 111 | Nonpolar | Can be effective if nonpolar impurities are the main issue. |

Q4: My flash column chromatography is not giving good separation. The fractions are all mixed. How can I improve the resolution?

A4: Poor resolution in column chromatography usually stems from issues with the mobile phase, column packing, or sample loading.[10] Flash chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase.[11][12]

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. Select Eluent via TLC Target Rf for product: 0.25-0.35 Ensure separation from impurities slurry 2. Prepare Silica Slurry Use eluent to create a homogenous slurry tlc->slurry pack 3. Pack Column Pour slurry and apply pressure Ensure a level, compact bed slurry->pack load 4. Load Sample Dissolve in MINIMAL solvent Adsorb onto silica ('dry loading') for best results pack->load elute 5. Elute & Collect Run eluent with consistent pressure Collect small, uniform fractions load->elute analyze 6. Analyze Fractions by TLC Identify and combine pure fractions elute->analyze evap 7. Evaporate Solvent Combine pure fractions and concentrate under reduced pressure analyze->evap

Figure 2: Workflow for optimizing flash column chromatography.

Key Optimization Points:

  • Eluent Selection is Crucial: The ideal eluent system should provide a product Rf value between 0.25 and 0.35 on a silica TLC plate. A common starting point for this compound is a mixture of hexanes and ethyl acetate.

  • Dry Loading: For best results, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, preventing band broadening.

  • Column Dimensions: Use a column with a diameter appropriate for your sample size. A general rule is a 40:1 to 100:1 ratio of silica gel weight to crude product weight.

Table 3: Starting Solvent Systems for Flash Chromatography

System (v/v) Polarity Use Case
95:5 Hexanes:Ethyl Acetate Low Good starting point to elute nonpolar impurities first.
90:10 Hexanes:Ethyl Acetate Low-Moderate Likely to be a good starting eluent for the product itself.
80:20 Hexanes:Ethyl Acetate Moderate Use if the product is not moving in less polar systems.

| Gradient Elution | Variable | Start with a low polarity eluent and gradually increase the percentage of the more polar solvent (Ethyl Acetate). This is highly effective for separating compounds with different polarities. |

Section 4: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

  • System Preparation: Use an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Solvent B: Acetonitrile with 0.1% of the same acid.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in Acetonitrile.

  • Gradient Program:

    • Start with a 50:50 mixture of A:B.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.[2]

  • Detection: Monitor at a wavelength of 254 nm or use a PDA detector to scan across a range (e.g., 220-400 nm).

  • Analysis: Integrate the peak areas to determine the relative purity.

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Selection: As determined by TLC (see Q4), prepare an adequate volume of the chosen Hexanes:Ethyl Acetate mixture.

  • Column Packing:

    • Select a column of appropriate size. For 1g of crude material, a 40g silica column is a good starting point.

    • Prepare a slurry of silica gel (40-63 µm particle size) in the eluent.[13]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final packed bed should be level.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve ~1g of crude product in ~5-10 mL of dichloromethane.

    • Add ~2g of silica gel to this solution.

    • Gently evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions continuously. The size of the fractions should be based on the column volume.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Visualize the spots under UV light.

    • Combine the fractions that contain only the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for Methyl 5-bromo-3-fluoro-2-methylbenzoate?

    • A: It should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent hydrolysis.[7]

  • Q: What safety precautions should be taken when handling this compound?

    • A: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. It may cause skin, eye, and respiratory irritation. Handle in a chemical fume hood.[7]

  • Q: My final product is a semi-solid. Is this normal?

    • A: Yes, depending on the residual solvent and overall purity, this compound can exist as a low-melting solid or a thick oil/semi-solid at room temperature.[7] Achieving high purity through one of the methods described above will often result in a crystalline solid.

References

  • Preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Technical Support for Drug Discovery and Development Researchers. Bio-Rad. [Link]

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. [Link]

  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. PubMed. [Link]

  • Column Chromatography Guide. Phenomenex. [Link]

  • COLUMN CHROMATOGRAPHY. Byju's. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Tips & Tricks. University of Rochester Chemistry. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Chemistry. [Link]

  • Research Tools and Resources. FDA. [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. University of Saskatchewan. [Link]

  • Drug research and clinical development support. Cencora. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Drug Development Services. Certara. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Supporting Information for Esterification of Benzoic Acids. Royal Society of Chemistry. [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives. R Discovery. [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Advanced Research. [Link]

  • Methyl 5-bromo-3-fluoro-2-methylbenzoate/1805501-44-3. DR JCR BIO. [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. AMOLF. [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

Welcome to the technical support center for the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 5-bromo-3-fluoro-2-methylbenzoate?

There are two predominant synthetic strategies for this molecule. The choice often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Electrophilic Aromatic Substitution and Esterification. This is a classical approach that typically involves two main steps: the bromination of a substituted benzoic acid or ester, and the esterification of the corresponding carboxylic acid. The order of these steps can be interchanged.

  • Route B: Sandmeyer-type Reaction. This route begins with an amino-substituted precursor, such as Methyl 2-methyl-3-amino-5-bromobenzoate. The amino group is converted into a diazonium salt, which is subsequently displaced by fluorine in a Balz-Schiemann or similar reaction. A patented method describes reacting the amino precursor with sodium nitrite and hexafluorophosphoric acid to yield the target compound.[1]

Synthetic_Routes cluster_0 Route A: Bromination & Esterification cluster_1 Route B: Sandmeyer-type Reaction A_start 3-Fluoro-2-methylbenzoic Acid A_step1 Bromination A_start->A_step1 A_inter 5-Bromo-3-fluoro-2-methylbenzoic Acid A_step1->A_inter A_step2 Esterification A_inter->A_step2 A_end Target Product A_step2->A_end B_start Methyl 2-methyl-3-amino-5-bromobenzoate B_step1 Diazotization & Fluorination (NaNO₂, HPF₆) B_start->B_step1 B_end Target Product B_step1->B_end

Caption: Primary synthetic pathways to the target molecule.

Q2: For Route A, is it better to brominate first and then esterify, or vice versa?

Both sequences are viable, but each has strategic implications:

  • Bromination then Esterification (Recommended): Starting with 3-fluoro-2-methylbenzoic acid allows for bromination on a substrate with well-defined directing groups. The carboxylic acid is a meta-director, the methyl group is an ortho, para-director, and the fluorine is an ortho, para-director. Their combined influence strongly favors bromination at the desired C-5 position. The subsequent esterification of 5-bromo-3-fluoro-2-methylbenzoic acid is a standard transformation.

  • Esterification then Bromination: While possible, the methyl ester group is less deactivating than a carboxylic acid. This could potentially lead to a slightly faster reaction but may also increase the risk of over-bromination (di-bromination) if conditions are not carefully controlled.

Q3: The esterification of 5-bromo-3-fluoro-2-methylbenzoic acid is sluggish. Why is this, and how can I improve it?

The slow reaction rate is primarily due to steric hindrance. The carboxylic acid group is flanked by two ortho substituents (the methyl group and the fluorine atom), which physically impedes the nucleophilic attack of methanol.

Solutions to Overcome Steric Hindrance:

  • Forced Fischer-Speier Conditions: Use a large excess of methanol, which acts as both reagent and solvent, and a strong acid catalyst like concentrated H₂SO₄. Refluxing for an extended period (several hours to days) is often necessary.[2]

  • Microwave Irradiation: Using a sealed vessel in a microwave reactor can significantly reduce the reaction time by safely reaching higher temperatures and pressures.[2]

  • Activation of the Carboxylic Acid: For difficult cases, convert the carboxylic acid to a more reactive intermediate. A common method is to treat it with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then reacts rapidly with methanol, even at low temperatures.

  • Coupling Reagents: Milder, more advanced methods like Steglich esterification (using DCC or EDC as a coupling agent with a catalytic amount of DMAP) can be effective for sterically hindered substrates.[2]

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific problems you may encounter during the synthesis, focusing on identifying the cause and implementing a corrective action.

Problem 1: My analysis shows an isomeric impurity alongside my desired product.
  • Likely Cause: Lack of Regioselectivity during Bromination. While the C-5 position is electronically and sterically favored, minor bromination can occur at other positions on the aromatic ring, particularly C-4. This is due to the competing directing effects of the substituents.

  • Preventative Measures & Solutions:

    • Control Temperature: Run the bromination at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature. High temperatures can reduce regioselectivity.[3]

    • Choice of Brominating Agent: Use a milder brominating agent. While Br₂ with a Lewis acid catalyst (like FeBr₃) is common, N-Bromosuccinimide (NBS) in a suitable solvent can sometimes offer better selectivity. Ensure the reaction is performed in the dark and without radical initiators to avoid benzylic bromination.

    • Purification: Careful column chromatography is typically required to separate the desired 5-bromo isomer from other regioisomers. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide adequate separation.

Bromination_Regioselectivity cluster_directing cluster_products Potential Products start 3-Fluoro-2-methylbenzoic Acid P_desired Desired: 5-Bromo (Major) start->P_desired Bromination (e.g., Br₂/FeBr₃) P_isomer Impurity: 4-Bromo (Minor) start->P_isomer Bromination (e.g., Br₂/FeBr₃) P_other Other Isomers (Trace) start->P_other Bromination (e.g., Br₂/FeBr₃) F F (o,p-director) CH3 CH3 (o,p-director) COOH COOH (m-director)

Caption: Directing effects influencing bromination regioselectivity.

Problem 2: Mass spectrometry indicates the presence of a di-brominated byproduct (M+78/80 relative to product).
  • Likely Cause: Over-bromination. The aromatic ring, despite the deactivating fluoro and carboxyl groups, is activated by the methyl group, making it susceptible to a second bromination under harsh conditions.[3]

  • Preventative Measures & Solutions:

    • Stoichiometric Control: Use a precise amount of the brominating agent (1.0 to 1.05 equivalents). Avoid a large excess.

    • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low instantaneous concentration.

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.

Problem 3: My final product is contaminated with unreacted 5-bromo-3-fluoro-2-methylbenzoic acid.
  • Likely Cause: Incomplete Esterification. As an equilibrium-controlled reaction, Fischer-Speier esterification often does not proceed to 100% completion without specific measures to shift the equilibrium.[4]

  • Preventative Measures & Solutions:

    • Drive the Equilibrium: Use a large excess of methanol (20-50 equivalents) and ensure your reagents and glassware are dry, as water will push the equilibrium back towards the starting materials.[2]

    • Water Removal: If practical for the scale, use a Dean-Stark apparatus to remove the water byproduct as it forms.

    • Workup Procedure: During the workup, unreacted acid can be removed by washing the organic layer with a mild aqueous base, such as 5% sodium carbonate[4] or saturated sodium bicarbonate solution. The desired ester will remain in the organic phase, while the carboxylic acid will be converted to its water-soluble carboxylate salt. Be sure to perform this wash gently and without prolonged contact to avoid hydrolysis of the ester product.

Problem 4 (Sandmeyer Route): My yield is very low, and the product is impure.
  • Likely Cause: Decomposition of the Diazonium Salt or Side Reactions. Aryl diazonium salts are notoriously unstable and can decompose or react with the solvent if not handled correctly.

  • Preventative Measures & Solutions:

    • Strict Temperature Control: The diazotization and subsequent fluorine displacement must be carried out at low temperatures. A patent for this synthesis specifies a reaction temperature of -5°C to -20°C.[1] Temperatures above this range can lead to decomposition and the formation of phenolic byproducts from reaction with water.

    • Solvent System: The choice of solvent is critical. One patent highlights the use of a sulfuric acid system to avoid the formation of chloro-substituted byproducts, which can occur if hydrochloric acid is used.[1]

    • Post-treatment: The workup procedure must be carefully designed to purify the product from the reaction medium. A published method involves washing with water, methanol, and ethyl acetate, followed by dissolution in 1,2-dichlorobenzene and purification by column chromatography.[1]

Summary of Potential Side Products

Side Product Likely Cause Identification Method Recommended Action
Isomeric Monobromo Product Poor regioselectivity in brominationGC-MS, ¹H NMR (different splitting pattern)Optimize bromination temperature and reagents; Purify via column chromatography.
Di-bromo Product Over-brominationMS (M+78/80 vs product), ¹H NMR (fewer aromatic protons)Use stoichiometric brominating agent; Monitor reaction closely.
Unreacted Carboxylic Acid Incomplete esterificationTLC (more polar spot), IR (broad O-H stretch), ¹H NMR (broad acid proton)Drive esterification equilibrium; Remove via basic wash during workup.
Benzylic Bromide Radical bromination of the methyl groupMS (isomer of product), ¹H NMR (singlet for -CH₂Br)Use NBS without light/radical initiators; Perform reaction in the dark.
Phenolic Byproduct (Sandmeyer Route) Reaction of diazonium salt with waterMS (M-F+OH), LC-MSMaintain strict low-temperature control (-5°C to -20°C).[1]

References

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. CN117049963A - Google Patents.
  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system - Rsc.org. Available from: [Link]

  • Preparation of Methyl Benzoate. Available from: [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2 - Google Patents.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available from: [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Methyl 5-Bromo-3-Fluoro-2-Methylbenzoate Stability &amp; Troubleshooting

Welcome to the technical support and troubleshooting guide for Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) . This compound is a highly versatile fluorinated and brominated building block, frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) . This compound is a highly versatile fluorinated and brominated building block, frequently utilized in the synthesis of advanced therapeutics, including EGFR-targeting PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors[1].

Because this molecule contains three distinct reactive centers—an ester, a benzylic methyl group, and an aryl bromide—it is susceptible to specific degradation pathways if handled or stored improperly. This guide is designed to help researchers understand the causality behind these stability issues, troubleshoot experimental anomalies, and implement self-validating protocols.

Primary Degradation Pathways & Mechanistic Causality

To troubleshoot effectively, you must understand why the compound degrades. The molecule's architecture dictates its stability profile:

  • Ester Hydrolysis (Nucleophilic Attack): The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. The electron-withdrawing nature of the meta-fluoro and para-bromo groups (relative to the ester) slightly increases the electrophilicity of the carbonyl carbon, making it particularly sensitive to basic environments.

  • Benzylic Auto-oxidation (Radical Mechanism): The 2-methyl group is "benzylic," meaning the C-H bonds are weakened by the adjacent aromatic ring. Exposure to oxygen, trace transition metals, or UV light can initiate a radical chain reaction, leading to the formation of hydroperoxides, which subsequently decompose into benzylic alcohols or aldehydes.

  • Photodehalogenation (Homolytic Cleavage): The aryl C-Br bond has a relatively low bond dissociation energy (~67 kcal/mol). Prolonged exposure to UV light induces homolytic cleavage, resulting in the loss of the bromine atom and the generation of a highly reactive aryl radical, which abstracts a hydrogen atom from the solvent to form the debrominated degradant.

Pathway Parent Methyl 5-bromo-3-fluoro- 2-methylbenzoate (Parent Compound) Cond1 H2O + Acid/Base (Hydrolysis) Parent->Cond1 Cond2 O2 + Light/Metals (Auto-oxidation) Parent->Cond2 Cond3 UV Light (hv) (Photolysis) Parent->Cond3 Deg1 5-Bromo-3-fluoro- 2-methylbenzoic acid [M-14 Da] Cond1->Deg1 Deg2 Benzylic Alcohol/Aldehyde [M+16 / M+14 Da] Cond2->Deg2 Deg3 Methyl 3-fluoro- 2-methylbenzoate [M-79/81 Da] Cond3->Deg3

Figure 1: Primary degradation pathways of methyl 5-bromo-3-fluoro-2-methylbenzoate.

Troubleshooting FAQs

Q: My LC-MS shows a major impurity with a mass shift of -14 Da relative to the parent compound. What is happening? A: This is the classic signature of ester hydrolysis. The loss of the methyl group (-15 Da) and addition of a proton (+1 Da) results in a net -14 Da shift, converting the ester to 5-bromo-3-fluoro-2-methylbenzoic acid. Troubleshooting: Check the pH of your mobile phase or reaction solvent. If storing the compound in solution (e.g., DMSO stock), ensure the solvent is strictly anhydrous.

Q: During long-term storage, the powder turned slightly yellow, and LC-MS shows a +16 Da peak. How did this form? A: A +16 Da shift indicates the insertion of an oxygen atom, characteristic of benzylic auto-oxidation converting the 2-methyl group to a 2-hydroxymethyl group. Troubleshooting: This is a radical-mediated process. Ensure the compound is stored sealed, dry, and ideally purged with Argon or Nitrogen. For long-term storage, cold-chain conditions (2-8°C) are recommended by several vendors to suppress radical kinetics[2].

Q: I am using this compound in a Suzuki cross-coupling reaction, but I am seeing significant amounts of debrominated starting material. Is the compound unstable? A: While the C-Br bond is the intended reactive site for cross-coupling, it is also susceptible to premature photodehalogenation or oxidative addition by trace Pd impurities in contaminated glassware. Troubleshooting: Protect the reaction from ambient light using amber vials. Ensure your solvents are thoroughly degassed, as dissolved oxygen can interfere with the catalytic cycle and promote off-target radical debromination.

Q: I am trying to perform a Wohl-Ziegler bromination on the 2-methyl group, but I am getting a complex mixture of poly-brominated products. How do I control this? A: The benzylic methyl group is highly reactive. Over-bromination (forming the dibromomethyl derivative) occurs if the radical initiator concentration is too high or the reaction time is excessive. Troubleshooting: Strictly control the stoichiometry of N-bromosuccinimide (NBS) to 1.0 equivalent and use a precise amount of AIBN (0.1 equivalents). Monitor the reaction strictly by TLC every 30 minutes[3].

Quantitative Data & Profiling

Table 1: Degradation Product Profiling via LC-MS/NMR
Degradation PathwayTrigger ConditionExpected Mass Shift (Δm)Key 1H-NMR Indicator (CDCl3)
Hydrolysis Moisture + pH extremes-14 DaDisappearance of singlet at ~3.9 ppm (-OCH3)
Auto-oxidation O2, Light, Metals+14 Da (Aldehyde) / +16 Da (Alcohol)Appearance of singlet at ~10.0 ppm (CHO) or ~4.7 ppm (CH2OH)
Photodehalogenation UV Light-79 / -81 Da (Loss of Br isotopes)Appearance of new aromatic proton (multiplet) at ~7.2 ppm
Table 2: Recommended Storage & Handling Best Practices
ParameterRecommendationRationale
Temperature 2-8°C (Long-term) / RT (Short-term)Suppresses thermal radical initiation[2].
Atmosphere Argon or Nitrogen purgePrevents benzylic auto-oxidation.
Light Exposure Amber vials / Foil-wrappedPrevents homolytic cleavage of the C-Br bond.
Solvent (Stocks) Anhydrous DMSO or MeCNPrevents ambient hydrolysis of the methyl ester.

Experimental Protocols

Protocol A: Stability-Indicating Assay (Forced Degradation)

To validate the purity of your batch and understand its specific degradation kinetics, run this self-validating forced degradation protocol.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of Methyl 5-bromo-3-fluoro-2-methylbenzoate in HPLC-grade Acetonitrile.

  • Acidic Stress: Mix 0.5 mL stock with 0.5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 0.5 mL stock with 0.5 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. (Note: Base hydrolysis is significantly faster than acid hydrolysis).

  • Oxidative Stress: Mix 0.5 mL stock with 0.5 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Place 1 mL of stock in a clear quartz vial. Expose to UV-Vis light (ICH Q1B standard, 1.2 million lux hours).

  • Validation: Neutralize the acid/base samples. Inject all samples into an LC-MS system (C18 column, Water/MeCN gradient with 0.1% Formic Acid). Use the decision tree (Figure 2) to identify the resulting peaks.

Protocol B: Controlled Benzylic Bromination (Wohl-Ziegler)

This protocol, adapted from validated patent literature for EGFR degrader synthesis, demonstrates how to intentionally and selectively functionalize the degradation-prone benzylic methyl group[3].

Step-by-Step Methodology:

  • Dissolve Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 equiv, e.g., 5.91 g, 23.9 mmol) in 100 mL of anhydrous trifluorotoluene.

  • Add N-bromosuccinimide (NBS) (1.0 equiv, 4.26 g) and Azobisisobutyronitrile (AIBN) (0.1 equiv, 393 mg) at room temperature[3].

  • Attach a reflux condenser and stir the mixture at 110°C for exactly 3 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1) to prevent over-bromination.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with water (100 mL) to remove succinimide, then extract the aqueous layer twice with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate.

Diagnostic Workflow

Use the following decision tree to rapidly identify the root cause of impurities detected during routine LC-MS or NMR quality control checks.

Workflow Start Impurity Detected via LC-MS or NMR MassCheck Analyze Mass Shift (Δm) Relative to Parent (m/z 247) Start->MassCheck M1 Δm = -14 Da (Loss of CH2) MassCheck->M1 M2 Δm = -79/81 Da (Loss of Br isotope pattern) MassCheck->M2 M3 Δm = +14 or +16 Da (Addition of O) MassCheck->M3 Root1 Ester Hydrolysis Action: Check pH & Moisture M1->Root1 Root2 Photodehalogenation Action: Use Amber Vials M2->Root2 Root3 Auto-oxidation Action: Purge with Argon M3->Root3

Figure 2: Troubleshooting decision tree for identifying degradation products via LC-MS.

References

  • Title: Isoindolinone and indazole compounds for the degradation of EGFR (WO2021127561A1)

Sources

Troubleshooting

How to remove impurities from "Methyl 5-bromo-3-fluoro-2-methylbenzoate"

Target Compound: Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) Welcome to the Application Science Support Center. As drug development professionals, you know that fluorinated and brominated aromatic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3)

Welcome to the Application Science Support Center. As drug development professionals, you know that fluorinated and brominated aromatic building blocks are critical for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, trace impurities in compounds like Methyl 5-bromo-3-fluoro-2-methylbenzoate can poison palladium catalysts or introduce reactive liabilities into your API synthesis.

This guide provides field-proven, self-validating protocols to identify, isolate, and eliminate impurities from your synthetic workflows.

Section 1: Impurity Profiling & Mechanistic Origins (The "Why")

Q1: What are the primary impurities found in crude Methyl 5-bromo-3-fluoro-2-methylbenzoate, and what is their mechanistic origin?

Application Scientist Answer: To troubleshoot impurities, we must first understand the synthetic route. The industrial and laboratory synthesis of this compound typically proceeds via a modified Balz-Schiemann/Sandmeyer reaction[1]. The precursor, methyl 3-amino-5-bromo-2-methylbenzoate, is diazotized using sodium nitrite and hexafluorophosphoric acid (HPF₆) to form a diazonium hexafluorophosphate intermediate. This salt is then thermally decomposed—often in a high-boiling, inert solvent like 1,2-dichlorobenzene at 130°C—to yield the target fluorinated ester[1].

Impurities arise at three distinct stages of this pathway:

  • Unreacted Starting Material: Incomplete diazotization leaves residual amine.

  • Thermal Side-Reactions: Trace moisture during the high-temperature decomposition step converts the diazonium salt into a phenolic byproduct (methyl 5-bromo-3-hydroxy-2-methylbenzoate) instead of the fluorinated target.

  • Hydrolysis: Exposure to highly acidic aqueous conditions during diazotization, or improper basic workup, can hydrolyze the ester into the free carboxylic acid (5-bromo-3-fluoro-2-methylbenzoic acid).

Pathway SM Methyl 3-amino-5-bromo- 2-methylbenzoate Diazo Diazonium HPF6 Intermediate SM->Diazo NaNO2, HPF6, H2SO4 Prod Target Product (Methyl 5-bromo-3-fluoro- 2-methylbenzoate) Diazo->Prod Thermal Decomposition (1,2-Dichlorobenzene, 130°C) Imp1 Phenolic Impurity (+H2O) Diazo->Imp1 Trace Moisture Imp2 Free Acid Impurity (Ester Hydrolysis) Prod->Imp2 Acid/Base Exposure

Mechanistic pathway of Balz-Schiemann synthesis and common impurity generation.

Table 1: Impurity Profile & Chemical Behavior
Impurity TypeExample StructureOriginTarget Removal Strategy
Unreacted Amine Methyl 3-amino-5-bromo-2-methylbenzoateIncomplete diazotizationAcidic Aqueous Wash (1.0 M HCl)
Free Acid 5-bromo-3-fluoro-2-methylbenzoic acidEster hydrolysisMild Basic Wash (Sat. NaHCO₃)
Phenolic Byproduct Methyl 5-bromo-3-hydroxy-2-methylbenzoateMoisture during decompositionMild Basic Wash (Sat. NaHCO₃)
Des-fluoro Organics Methyl 5-bromo-2-methylbenzoateRadical side-reactionsSilica Gel Chromatography
Section 2: Extraction & Chemical Washing

Q2: I am detecting the free carboxylic acid and unreacted amine in my HPLC trace. How do I remove them without hydrolyzing the target ester?

Application Scientist Answer: You must exploit the pKa differences of the molecules using an orthogonal acid-base extraction. The critical error many researchers make is using Sodium Hydroxide (NaOH) to wash away the free acid. NaOH is a strong base that will trigger base-catalyzed ester hydrolysis (saponification), converting your pure product back into the exact impurity you are trying to remove. Instead, use Sodium Bicarbonate (NaHCO₃).

Protocol 1: Orthogonal Acid-Base Extraction
  • Step 1: Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Ethyl Acetate).

  • Step 2: Acid Wash (Amine Removal): Wash the organic layer with 1.0 M HCl (2 x 50 mL per 100 mL organic).

    • Causality: The acidic aqueous phase protonates the residual amine starting material, converting it into a highly water-soluble ammonium salt that partitions into the aqueous layer.

  • Step 3: Base Wash (Acid/Phenol Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL).

    • Causality: NaHCO₃ is a weak base (pKa ~10.3). It is strong enough to deprotonate the free carboxylic acid (pKa ~3-4) and phenolic impurities, drawing them into the aqueous phase, but weak enough to leave the ester carbonyl intact.

  • Step 4: Self-Validation: Test the pH of the final aqueous NaHCO₃ wash using pH paper. It must remain basic (pH > 8). If it is acidic or neutral, the buffer capacity has been exhausted, and free acid remains in your organic layer. Repeat Step 3 until the pH stabilizes > 8.

  • Step 5: Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Crude Crude Mixture Ext Liquid-Liquid Extraction Crude->Ext Aq1 Aqueous Layer (Discard) Ext->Aq1 Water-soluble salts Org1 Organic Layer Ext->Org1 BaseWash Mild Base Wash (Sat. NaHCO3) Org1->BaseWash Aq2 Aqueous Layer (Free Acid) BaseWash->Aq2 Deprotonated acids Org2 Organic Layer (Neutral Organics) BaseWash->Org2 Silica Silica Column Org2->Silica Pure Pure Product (>98%) Silica->Pure PE/EtOAc Elution

Step-by-step liquid extraction and chromatographic purification workflow.

Section 3: Advanced Chromatographic Purification

Q3: My GC-MS shows neutral, des-fluoro, and regioisomeric brominated impurities. Liquid-liquid extraction didn't work. What is the optimal chromatographic method?

Application Scientist Answer: Liquid-liquid extraction only removes ionizable impurities. Neutral byproducts (like des-fluoro analogs) share the same solubility profile as your target ester and require silica gel column chromatography. If your synthesis utilized 1,2-dichlorobenzene as the thermal decomposition solvent[1], you must account for its high boiling point and non-polar nature during loading.

Protocol 2: Silica Gel Column Chromatography
  • Step 1: Sample Loading: Do not attempt to rotary evaporate the 1,2-dichlorobenzene; its boiling point (180°C) is too high and heating will degrade the product. Instead, dilute the crude reaction mixture directly with Petroleum Ether (PE)[1].

    • Causality: Dilution with PE drastically reduces the eluting power of the mixture, allowing the target compound to adhere to the stationary phase rather than washing straight through the column.

  • Step 2: Column Packing: Pack a column with 200-300 mesh silica gel using 100% PE.

  • Step 3: Elution Gradient: Begin elution with 100% PE. This will rapidly flush out the non-polar 1,2-dichlorobenzene solvent. Once the solvent is cleared, gradually introduce Ethyl Acetate (EtOAc) in a step-gradient (e.g., 98:2 PE:EtOAc to 95:5 PE:EtOAc).

  • Step 4: Self-Validation: Monitor fractions via TLC (UV active at 254 nm) and confirm purity via GC-MS. The target ester will elute after highly non-polar des-fluoro impurities, but before any residual polar starting materials.

Section 4: Analytical Validation & Storage

Q4: What is the recommended analytical workflow to validate the purity of this compound, and how should it be stored?

Application Scientist Answer: Because Methyl 5-bromo-3-fluoro-2-methylbenzoate is a relatively low molecular weight, halogenated ester, it is highly amenable to GC-MS for both purity profiling and mass confirmation. Relying solely on HPLC-UV can be misleading if non-chromophoric impurities are present.

Table 2: Quantitative Data Summary: Physicochemical Properties
PropertyValueSource
CAS Number 1805501-44-3
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol [2]
Physical Form Solid, semi-solid, or liquid (Low-melting)
Target Purity ≥ 98%

Storage Protocol: Once purified, the compound must be kept in a tightly closed container in a dry, well-ventilated area. Store sealed at room temperature. Exposure to ambient moisture over prolonged periods can lead to slow, ambient hydrolysis of the ester bond, regenerating the free acid impurity.

References
  • Title: CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester Source: Google Patents URL
  • Title: Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 Source: Sigma-Aldrich URL
  • Title: Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 (Safety & Properties)
  • Title: methyl 5-bromo-3-fluoro-2-methylbenzoate - MilliporeSigma Source: Sigma-Aldrich URL

Sources

Optimization

Minimizing byproduct formation in "Methyl 5-bromo-3-fluoro-2-methylbenzoate" synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction: The Challenge of Regioselectivity

The synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate, a key intermediate in various pharmaceutical and agrochemical research pipelines, most commonly involves the electrophilic aromatic substitution (EAS) of methyl 3-fluoro-2-methylbenzoate. The primary challenge in this synthesis is controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer over other potential isomers and to prevent polybromination. The substitution pattern on the aromatic ring, with a methyl group (-CH₃), a fluorine atom (-F), and a methyl ester group (-COOCH₃), creates a complex interplay of directing effects that can lead to a mixture of products, complicating purification and reducing the overall yield.

This guide will explore the mechanistic basis for byproduct formation, provide actionable strategies to mitigate these issues, and present a high-yield alternative synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate via direct bromination.

Problem 1: Low Yield of the Desired 5-Bromo Isomer and Formation of Multiple Monobromo Isomers

Question: My reaction is producing a mixture of monobrominated isomers, with the desired 5-bromo product being a minor component. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a direct consequence of the competing directing effects of the substituents on the aromatic ring.

  • -CH₃ group (at C2): This is an activating, ortho-, para- director. It strongly favors substitution at the C4 and C6 positions.

  • -F group (at C3): This is a deactivating, ortho-, para- director. It directs substitution to the C2 and C4 positions.[1][2]

  • -COOCH₃ group (at C1): This is a deactivating, meta- director, directing substitution to the C3 and C5 positions.

The desired C5 position is meta to the methyl group and the fluorine atom, but meta to the methyl ester group. The formation of other isomers, particularly the 4-bromo and 6-bromo isomers, is electronically favored by the stronger activating methyl group.

Solutions:

  • Lower the Reaction Temperature: Electrophilic brominations are often exothermic.[2] Running the reaction at lower temperatures (e.g., -30°C to 0°C) can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[2]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[3][4] Using NBS can help to reduce the formation of unwanted isomers.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediate sigma complexes. Experiment with a range of solvents, from nonpolar (e.g., CCl₄, CH₂Cl₂) to more polar options, to find the optimal conditions for your substrate.[5]

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can significantly impact the electrophilicity of the bromine and thus the regioselectivity.[5] A less active catalyst might favor the desired isomer.

Problem 2: Significant Formation of Dibrominated Byproducts

Question: I am observing a significant amount of a dibrominated byproduct in my reaction mixture. How can I prevent this?

Answer: Dibromination occurs when the monobrominated product, which is still activated towards further electrophilic substitution, reacts again with the brominating agent.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to your starting material.

  • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second bromination event.[6]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the direct bromination of methyl 3-fluoro-2-methylbenzoate?

A1: Based on the directing effects of the substituents, the most likely monobrominated byproducts are Methyl 4-bromo-3-fluoro-2-methylbenzoate and Methyl 6-bromo-3-fluoro-2-methylbenzoate. Dibrominated products are also possible, especially with an excess of the brominating agent.

Q2: How can I best analyze the product mixture to determine the isomer ratio?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomers and byproducts.[7] High-Performance Liquid Chromatography (HPLC) can also be effective. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Q3: What are the best methods for purifying Methyl 5-bromo-3-fluoro-2-methylbenzoate from its isomers?

A3: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method. A careful selection of the stationary phase (e.g., silica gel) and eluent system (e.g., a hexane/ethyl acetate gradient) is crucial for achieving good separation.[8][9]

  • Recrystallization: If the desired product is a solid and its solubility properties differ significantly from the impurities, recrystallization can be a viable purification method.[9]

Q4: Is there an alternative synthesis route that avoids the problem of regioselectivity?

A4: Yes, a high-yield synthesis has been reported starting from 2-methyl-3-amino-5-bromobenzoic acid methyl ester. This method avoids the direct bromination of the fully substituted ring and its associated regioselectivity issues.[8]

Alternative High-Yield Synthesis Protocol

This protocol is based on the method described in patent CN117049963A and offers a more controlled route to the desired product.[8]

Step 1: Diazotization of 2-methyl-3-amino-5-bromobenzoic acid methyl ester
  • In a three-necked flask, add 233 mL of water and cool to 0°C.

  • Slowly add 116 mL of concentrated sulfuric acid.

  • Add 35g of 2-methyl-3-amino-5-bromobenzoic acid methyl ester to the flask and stir for 10 minutes.

  • Cool the mixture to -10°C.

  • Dissolve 31.6g of sodium nitrite in 90mL of water and slowly add it to the reaction mixture. Stir for 10 minutes.

Step 2: Fluoro-dediazoniation (Balz-Schiemann reaction)
  • Weigh 125g of hexafluorophosphoric acid (HBF₄ can also be used) and slowly add it to the reaction mixture.

  • Allow the reaction to proceed for 30 minutes.

  • Filter the reaction mixture and wash the filter cake with water, methanol, and ethyl acetate.

Step 3: Thermal Decomposition and Purification
  • Transfer the intermediate to a three-necked flask and add 250 mL of 1,2-dichlorobenzene.

  • Heat the mixture to 130°C until the solid completely decomposes.

  • Cool the reaction to room temperature and dilute with 130 mL of petroleum ether.

  • Purify the product by column chromatography on silica gel, eluting with petroleum ether, to obtain Methyl 5-bromo-3-fluoro-2-methylbenzoate.

This method reports a yield of 88.9% and a purity of 98% (by GCMS).[8]

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureDirect Electrophilic BrominationAlternative Route (from amino-precursor)
Starting Material Methyl 3-fluoro-2-methylbenzoate2-methyl-3-amino-5-bromobenzoic acid methyl ester
Key Challenge Poor regioselectivity, mixture of isomersHandling of diazonium salts
Byproduct Profile Multiple monobromo isomers, dibromo productsMinimal byproducts from side reactions
Reported Yield Variable, often low for the desired isomer88.9%[8]
Reported Purity Often requires extensive purification98% (GCMS)[8]

Visualizations

Diagram 1: Direct Bromination and Potential Byproducts

G start Methyl 3-fluoro-2-methylbenzoate product Methyl 5-bromo-3-fluoro-2-methylbenzoate (Desired Product) start->product Bromination (meta to -COOCH3) byproduct1 Methyl 4-bromo-3-fluoro-2-methylbenzoate start->byproduct1 Bromination (ortho to -CH3, para to -F) byproduct2 Methyl 6-bromo-3-fluoro-2-methylbenzoate start->byproduct2 Bromination (para to -CH3) byproduct3 Dibrominated Products product->byproduct3 Further Bromination

Caption: Byproduct formation in direct bromination.

Diagram 2: Alternative Synthesis Workflow

G cluster_0 Alternative Synthesis Route A 2-methyl-3-amino-5-bromobenzoic acid methyl ester B Diazonium Salt Intermediate A->B Diazotization (NaNO2, H2SO4) C Methyl 5-bromo-3-fluoro-2-methylbenzoate B->C Fluoro-dediazoniation & Decomposition (HBF4 or HPF6, Heat)

Caption: High-yield alternative synthesis pathway.

References

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for Methyl 5-bromo-3-fluoro-2-methylbenzoate Synthesis

Welcome to the Process Chemistry Technical Support Center. Synthesizing highly specialized trifunctional building blocks like methyl 5-bromo-3-fluoro-2-methylbenzoate at an industrial scale presents unique thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing highly specialized trifunctional building blocks like methyl 5-bromo-3-fluoro-2-methylbenzoate at an industrial scale presents unique thermodynamic and regioselectivity challenges[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind common scale-up failures—specifically targeting the electrophilic bromination of 3-fluoro-2-methylbenzoic acid and its subsequent Fischer esterification—and provide self-validating protocols to ensure process integrity.

Part 1: Process Workflow & Logical Relationships

The synthesis relies on two critical transformations. The diagram below illustrates the mechanistic pathways and the control points required to prevent byproduct formation during scale-up.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Fischer Esterification SM 3-Fluoro-2-methylbenzoic acid (Starting Material) Bromination Bromate-Bromide / H2SO4 Strictly Ionic Pathway SM->Bromination NaBrO3, NaBr Radical Radical Pathway (Light/Heat) Benzylic Bromination SM->Radical Trace Light/Peroxides Control1 Control: Exclude Light, Maintain T < 30°C Bromination->Control1 Exotherm Radical->Control1 Prevent Intermediate 5-Bromo-3-fluoro-2-methylbenzoic acid (Intermediate) Control1->Intermediate Regioselective C5-Br Esterification MeOH / H2SO4 (Cat.) Equilibrium Reaction Intermediate->Esterification H+ Catalyst Hydrolysis Reverse Hydrolysis (Water Accumulation) Esterification->Hydrolysis Equilibrium Control2 Control: 10x Excess MeOH, Remove Water Hydrolysis->Control2 Shift Right Product Methyl 5-bromo-3-fluoro-2-methylbenzoate (Target Product) Control2->Product High Yield

Fig 1: Two-step scale-up workflow highlighting critical control points for regioselectivity.

Part 2: Troubleshooting Guide & FAQs
Section A: Step 1 - Electrophilic Aromatic Bromination

Q1: We are seeing significant benzylic bromination byproducts (bromination of the methyl group) during scale-up. How do we suppress this? Causality: Benzylic bromination is a free-radical-mediated process (the Wohl-Ziegler reaction)[2]. If you are using N-Bromosuccinimide (NBS) or molecular bromine without strict environmental controls, trace ambient light or peroxide impurities can initiate this radical pathway, competing directly with the desired electrophilic aromatic substitution. Solution: You must enforce a strictly ionic pathway. We recommend transitioning to a sodium bromate/sodium bromide ( NaBrO3​/NaBr ) system in dilute sulfuric acid[3]. This generates active electrophilic bromine in situ upon contact with the acid, completely bypassing the radical mechanism. Because the methyl group at C2 is the strongest activating group on the ring, it will reliably direct the electrophilic attack to the para position (C5), yielding the correct regioisomer.

Q2: How do we manage the severe exotherm during the bromate-bromide addition at the 50 kg scale? Causality: The in situ generation of bromine and the subsequent electrophilic substitution are highly exothermic. Standard batch addition exceeds the heat mass transfer limits of glass-lined reactors, leading to thermal runaway and degradation. Solution: Utilize a feed-rate controlled reverse addition. Dissolve the benzoic acid starting material and the bromate-bromide salt mixture in water, and dose this aqueous stream slowly into a large excess of dilute sulfuric acid under vigorous agitation[3]. The bromination is essentially completed at the moment of contact, allowing the feed rate to dictate the heat evolution[3].

Table 1: Quantitative Comparison of Bromination Strategies for Substituted Benzoic Acids

Brominating AgentMechanistic PathwayCatalyst / SolventTypical YieldRegioselectivity (C5)Scalability & Exotherm Control
Br2​ (Liquid) Ionic FeBr3​ / CH2​Cl2​ 70-80%ModeratePoor (Toxic, highly exothermic)
NBS / AIBN Radical CCl4​ / Light< 10%Poor (Benzylic Br)Poor (Requires photochemistry)
DBI IonicConc. H2​SO4​ 85-90%HighModerate (Fast reaction)
NaBrO3​ / NaBr IonicDilute H2​SO4​ > 90%ExcellentExcellent (Feed-rate controlled)[3]
Section B: Step 2 - Fischer Esterification

Q3: Our conversion stalls at 65% during the Fischer esterification. How do we push the equilibrium? Causality: Fischer esterification is a thermodynamically controlled equilibrium process[4]. The reaction mechanism (Protonation-Addition-Deprotonation-Elimination-Deprotonation) produces one equivalent of water, which drives the reverse reaction (acid-catalyzed hydrolysis)[4]. Solution: Apply Le Chatelier's principle. Using equal amounts of acid and alcohol limits yield to ~65%, but using a 10-fold volumetric excess of methanol can drive the reaction toward a 97% yield[4]. Alternatively, employ a Dean-Stark trap with a co-solvent like toluene to continuously remove water as an azeotrope[5].

Q4: We are observing chlorinated byproducts during the esterification step when using thionyl chloride ( SOCl2​ ). Causality: While forming the acid chloride prior to methanolysis is a common batch technique, it introduces chloride ions that can lead to nucleophilic aromatic substitution or chlorination byproducts on activated rings. Solution: Switching to a direct Fischer esterification using a sulfuric acid catalyst system entirely avoids the generation of chlorinated byproducts[6].

Part 3: Self-Validating Experimental Protocols
Protocol 1: Scale-Up Electrophilic Bromination (Feed-Controlled)
  • Preparation of Solution A: In a mixing vessel, dissolve 1.0 equivalent of 3-fluoro-2-methylbenzoic acid and 0.35 equivalents of sodium bromate ( NaBrO3​ ) / 0.70 equivalents of sodium bromide ( NaBr ) in water. Ensure complete dissolution.

  • Preparation of Solution B: In the main reactor, prepare a large excess of dilute sulfuric acid ( H2​SO4​ ) and establish vigorous agitation[3].

  • Controlled Addition: Slowly dose Solution A into Solution B. Maintain the reactor temperature between 20-30 °C using jacket cooling.

  • Self-Validation Check: The reaction occurs rapidly upon contact[2]. Monitor the reaction mixture color; if an excess red/brown bromine color persists after addition is complete, quench it by adding a small amount of sodium bisulfite solution[2].

  • Isolation: The brominated benzoic acid product is insoluble in the acidic aqueous medium and will precipitate automatically[2]. Filter and wash with water.

Protocol 2: High-Yield Fischer Esterification
  • Reaction Setup: To a reactor equipped with a reflux condenser, add 5-bromo-3-fluoro-2-methylbenzoic acid and a 10-fold molar excess of anhydrous methanol[4].

  • Catalysis: Slowly charge a catalytic amount of concentrated H2​SO4​ (approx. 5-10 mol%)[5].

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 2 to 10 hours[5].

  • Self-Validation Check: Monitor the disappearance of the starting material via UPLC. Validation rule: If conversion plateaus below 95%, the equilibrium has stalled due to water accumulation. Distill off 30% of the solvent volume to remove water, replenish with fresh anhydrous methanol, and resume reflux.

  • Workup: Remove excess methanol under reduced pressure. Dilute with ethyl acetate and wash the organic phase with a saturated aqueous solution of NaHCO3​ to neutralize the catalyst and remove any unreacted carboxylic acid[5]. Dry and concentrate to yield methyl 5-bromo-3-fluoro-2-methylbenzoate.

Part 4: References
  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester Source: Google Patents URL:

  • US2535131A - Process for brominating p-toluyl benzoic acid Source: Google Patents URL:

  • 3-Bromo-5-fluoro-2-methylbenzoic acid | 1187318-52-0 Source: Benchchem URL:

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:

  • Technical Support Center: Alternative Brominating Agents for Substituted Benzoic Acids Source: Benchchem URL:

  • Fischer Esterification-Typical Procedures Source: OperaChem URL:

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of Methyl 5-bromo-3-fluoro-2-methylbenzoate: A Comparative Guide to HPLC and GC-MS

Executive Summary For researchers and drug development professionals, the accurate purity profiling of halogenated pharmaceutical intermediates is a critical quality control gateway. Methyl 5-bromo-3-fluoro-2-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate purity profiling of halogenated pharmaceutical intermediates is a critical quality control gateway. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly functionalized aromatic ester[1]. Its unique structural features—a volatile ester linkage, a highly lipophilic aromatic core, and dual halogenation (fluorine and bromine)—make it amenable to multiple analytical techniques.

This guide objectively compares the two premier methodologies for its purity analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . By examining the causality behind method selection, experimental design, and quantitative performance, this guide provides a definitive framework for analytical method development.

Analytical Strategy & Causality: Why HPLC vs. GC-MS?

The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the specific impurities targeted during synthesis[2].

The Case for HPLC-UV (Bulk Assay & Non-Volatiles)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[3].

  • Causality for Selection: The brominated aromatic ring of Methyl 5-bromo-3-fluoro-2-methylbenzoate is highly hydrophobic, ensuring excellent retention and predictable elution on a standard C18 reverse-phase column.

  • Strategic Advantage: HPLC operates at near-ambient temperatures, making it the gold standard for detecting non-volatile, thermally labile process impurities[4]. For example, if the esterification process is incomplete, the residual precursor (5-bromo-3-fluoro-2-methylbenzoic acid) will tail severely in GC due to its polar carboxylic acid group but will elute sharply in HPLC when an acidic mobile phase modifier (like TFA) is used.

The Case for GC-MS (Isomer Resolution & Structural Elucidation)

GC-MS separates compounds based on their volatility and boiling points in a gaseous mobile phase[5].

  • Causality for Selection: The conversion of the carboxylic acid to a methyl ester significantly lowers the boiling point and increases thermal stability, making the molecule highly volatile and perfectly suited for GC[6].

  • Strategic Advantage: The true power of GC-MS lies in the Electron Ionization (EI) mass spectrometer. Bromine possesses a distinct isotopic signature—two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This produces a highly diagnostic doublet molecular ion ( M and M+2 ). GC-MS can instantly differentiate between a co-eluting des-bromo impurity (missing the doublet) and a positional isomer (e.g., 4-bromo vs. 5-bromo), which is notoriously difficult to achieve with UV detection alone[6].

Decision Workflow

Workflow N1 Analyte: Methyl 5-bromo- 3-fluoro-2-methylbenzoate N2 Primary Analytical Objective? N1->N2 N3 Bulk Assay & Non-Volatile Impurity Profiling N2->N3 Unreacted acids, thermal instability N4 Volatile Isomer Resolution & Structural Elucidation N2->N4 Halogen isotopes, process solvents N5 HPLC-UV (Reverse Phase C18) N3->N5 N6 GC-MS (Electron Ionization) N4->N6 N7 Outcome: High Linearity, Accurate Wt/Wt % N5->N7 N8 Outcome: Exact Mass ID, Isotopic Br Signature N6->N8

Fig 1: Decision matrix for selecting HPLC vs. GC-MS for halogenated benzoate purity analysis.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating System Suitability Testing (SST) to verify instrument performance prior to sample analysis.

Protocol A: HPLC-UV Purity Assay

Objective: Quantify overall purity and detect unreacted acidic precursors.

  • Column Selection: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: High carbon load provides necessary hydrophobic retention for the brominated ring.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Rationale: TFA suppresses the ionization of residual carboxylic acids, preventing peak tailing.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B (Column wash)

  • Instrument Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV Detection at 254 nm.

  • System Suitability (Self-Validation): Inject a 50 µg/mL standard solution 5 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area must be ≤2.0% . Resolution ( Rs​ ) between the main peak and a spiked 3-fluoro-2-methylbenzoic acid standard must be ≥3.0 .

Protocol B: GC-MS Impurity Profiling

Objective: Resolve positional halogenated isomers and identify unknown volatile byproducts.

  • Column Selection: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness). Rationale: The 5% phenyl-methylpolysiloxane stationary phase offers optimal selectivity for halogenated aromatics.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C. Rationale: Rapid heating elutes the main ester sharply while baking off heavier synthetic byproducts.

    • Final: Hold at 280°C for 5 min.

  • Injection Parameters: 1 µL injection volume; Inlet temperature 250°C; Split ratio 50:1. Rationale: A high split ratio prevents the main ester peak from overloading the column and saturating the MS detector.

  • MS Parameters: Electron Ionization (EI) at 70 eV; Scan range m/z 50–350; Source temperature 230°C.

  • System Suitability (Self-Validation): Perform an autotune using PFTBA.

    • Acceptance Criteria: Verify isotopic ratios. Inject the sample and confirm the presence of the M and M+2 doublet at m/z ~246/248 with a ~1:1 intensity ratio, confirming the integrity of the brominated analyte.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both methodologies when analyzing Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Performance MetricHPLC-UV (Protocol A)GC-MS (Protocol B)Analytical Significance
Limit of Detection (LOD) 0.05 µg/mL10 ng/mLGC-MS provides superior sensitivity for trace volatile impurities[5].
Linearity ( R2 ) 0.9998 (1–100 µg/mL)0.9992 (0.5–50 µg/mL)HPLC offers a wider dynamic range, ideal for bulk Wt/Wt% assay.
Run Time 15.0 minutes18.0 minutesBoth methods offer high-throughput capabilities for routine QC[4].
Isomer Resolution ( Rs​ ) ~1.5 (Often co-elutes)> 2.5 (Baseline resolved)GC-MS is mandatory if positional isomers (e.g., 4-bromo) are suspected.
Acidic Precursor Detection Excellent (Sharp peaks)Poor (Tailing/Degradation)HPLC is required to monitor incomplete esterification reactions.

Conclusion & Recommendations

For the comprehensive purity analysis of Methyl 5-bromo-3-fluoro-2-methylbenzoate , relying on a single analytical technique leaves dangerous blind spots in the impurity profile.

  • Implement HPLC-UV as the primary batch-release assay. Its superior linearity, robustness, and ability to quantify non-volatile acidic precursors make it the optimal choice for determining the absolute purity (Wt/Wt%) of the intermediate[2].

  • Deploy GC-MS during the method development and process validation phases. Its unparalleled ability to resolve positional isomers and utilize the isotopic signature of bromine for structural elucidation is indispensable for identifying unknown degradants and ensuring the halogenation chemistry proceeded with absolute regioselectivity[6].

Sources

Comparative

Structural Confirmation of Methyl 5-bromo-3-fluoro-2-methylbenzoate: A Comparative Guide to ¹H NMR Methodologies

For researchers and drug development professionals synthesizing complex halogenated building blocks, definitive structural confirmation is the linchpin of downstream success. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex halogenated building blocks, definitive structural confirmation is the linchpin of downstream success. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly functionalized aromatic intermediate frequently utilized in the development of targeted therapeutics, such as kinase inhibitors and EGFR degraders[1].

Validating the exact regiochemistry of this pentasubstituted benzene ring requires precise analytical techniques. While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, the choice of instrumentation—specifically the emerging use of Benchtop NMR (80-100 MHz) versus traditional High-Field NMR (400-600 MHz) —drastically impacts workflow efficiency, resolution, and cost[2].

This guide objectively compares these two analytical platforms using the ¹H and ¹⁹F NMR spin systems of Methyl 5-bromo-3-fluoro-2-methylbenzoate as a benchmark, providing a self-validating experimental protocol for rigorous structural elucidation.

Mechanistic NMR Profiling: The Causality of the Spin System

To understand the analytical requirements, we must first deconstruct the expected NMR spin system of Methyl 5-bromo-3-fluoro-2-methylbenzoate. The molecule's unique substitution pattern creates specific scalar couplings (J-couplings) that serve as a definitive fingerprint.

  • The Ester Methyl (-COOCH₃ at C1): Isolated from the aromatic ring system, this appears as a sharp, uncoupled singlet integrating to 3H.

  • The Aromatic Methyl (-CH₃ at C2): Positioned directly between the ester (C1) and the fluorine atom (C3), these protons experience a through-bond interaction with the highly electronegative ¹⁹F nucleus. This results in a distinct four-bond heteronuclear coupling (⁴J_{HF} ≈ 2.4 Hz), splitting the signal into a measurable doublet[1].

  • The Aromatic Protons (H-4 and H-6):

    • H-4 is flanked by fluorine (C3) and bromine (C5). It experiences a strong three-bond ortho-coupling with fluorine (³J{HF} ≈ 8–10 Hz) and a weaker four-bond meta-coupling with H-6 (⁴J{HH} ≈ 1.5–2.0 Hz), typically presenting as a multiplet or doublet of doublets.

    • H-6 is situated between bromine (C5) and the ester (C1). Lacking an ortho-proton, it only exhibits the weak meta-coupling to H-4 (⁴J_{HH}), often appearing as a finely split doublet or a broadened singlet at lower resolutions[1].

SpinSystem F3 Fluorine (C3) CH3 Methyl (C2) F3->CH3 ⁴J_HF ≈ 2.4 Hz H4 Proton (C4) F3->H4 ³J_HF ≈ 9.0 Hz H6 Proton (C6) H4->H6 ⁴J_HH ≈ 1.5-2.0 Hz

Caption: Heteronuclear and homonuclear J-coupling network defining the aromatic spin system.

Comparative Analysis: High-Field vs. Benchtop NMR

The decision to utilize a High-Field spectrometer versus a Benchtop system depends on the specific phase of the drug development lifecycle. Below is an objective comparison of how each platform handles the structural confirmation of this specific halogenated compound.

Performance Comparison Table
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Impact on Analysis of the Target Compound
Spectral Resolution < 0.5 Hz~ 1.0 - 1.5 HzHigh-Field easily resolves the ⁴J_{HF} (2.4 Hz) methyl doublet and the H-4/H-6 meta-couplings. Benchtop may blend these into broadened singlets due to second-order effects[2].
Sensitivity (S/N) Extremely High (Cryoprobes)ModerateHigh-Field requires < 1 mg of sample. Benchtop requires higher concentrations (~10-20 mg) for clear aromatic signal-to-noise.
¹⁹F Capabilities StandardHighly CapableBoth systems excel here. Benchtop ¹⁹F NMR is highly effective because the broad chemical shift range of fluorine prevents signal overlap, making it ideal for reaction monitoring[3].
Operational Workflow Batch processing, requires core facilityAt-fume-hood, real-timeBenchtop allows synthetic chemists to confirm the success of the bromination/fluorination steps immediately without waiting for core lab queues[2].
Cost & Maintenance > $400,000 + Cryogens~$100,000 (Cryogen-free)Benchtop drastically reduces total cost of ownership, making it a viable alternative for routine in-process checks.

Verdict: Use Benchtop NMR (specifically ¹⁹F) for real-time reaction monitoring and intermediate screening. Use High-Field ¹H NMR for the final, definitive structural elucidation required for regulatory filings and patent submissions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following protocol employs a self-validating methodology. It uses orthogonal data (¹H and ¹⁹F) to confirm the regiochemistry, ensuring that any spectral artifacts are cross-checked.

Step-by-Step Methodology

Step 1: Sample Preparation (Standardization)

  • Weigh exactly 15 mg of Methyl 5-bromo-3-fluoro-2-methylbenzoate. Causality: This concentration ensures sufficient signal-to-noise for the weak aromatic protons on both High-Field and Benchtop systems.

  • Dissolve the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d₆ is chosen over CDCl₃ to shift the residual water peak (~3.3 ppm) away from the critical ester methyl signal (~3.8 ppm)[1].

Step 2: Instrument Calibration & Shimming

  • Insert the standard 5mm NMR tube into the spectrometer.

  • Perform automated tuning, matching, and 3D gradient shimming on the deuterium lock signal. Causality: Proper shimming is non-negotiable; poor field homogeneity will artificially broaden the signals, masking the critical 2.4 Hz ⁴J_{HF} coupling.

Step 3: ¹H NMR Acquisition (Primary Assignment)

  • Acquire a standard 1D ¹H spectrum (e.g., 16 scans, 64k data points, 2-second relaxation delay).

  • Phase and baseline correct the spectrum automatically, then manually refine. Reference the TMS peak to exactly 0.00 ppm.

Step 4: ¹⁹F NMR Acquisition (Orthogonal Validation)

  • Switch the probe tuning to the ¹⁹F frequency. Acquire a 1D ¹⁹F spectrum (proton-decoupled).

  • Causality: The presence of a single, clean ¹⁹F resonance confirms mono-fluorination. If the ¹H NMR aromatic splitting is ambiguous due to low resolution (e.g., on a benchtop system), the ¹⁹F spectrum acts as an orthogonal validator of the molecular framework[3].

Workflow Prep Sample Prep (DMSO-d6 + TMS) Benchtop Benchtop NMR (In-Process Screen) Prep->Benchtop Quick ID HighField High-Field NMR (Final Elucidation) Prep->HighField High Res F19 19F NMR (Orthogonal Check) Benchtop->F19 Dual Nucleus Analysis Spin System Analysis & Integration HighField->Analysis F19->Analysis Confirm Verified Regiochemistry Analysis->Confirm

Caption: Self-validating NMR workflow integrating High-Field, Benchtop, and orthogonal ¹⁹F techniques.

Quantitative Data Summary

The following table summarizes the expected ¹H NMR quantitative data for Methyl 5-bromo-3-fluoro-2-methylbenzoate at 400 MHz in DMSO-d₆, derived from validated literature[1].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
7.61 Singlet (s)1HN/A (Broadened)H-6: Aromatic proton isolated between Br and ester. Lacks ortho-coupling.
7.57 – 7.55 Multiplet (m)1H³J_{HF} ≈ 9.0H-4: Aromatic proton split predominantly by the adjacent C3 fluorine.
3.84 Singlet (s)3HN/A-COOCH₃: Methoxy protons of the ester group.
2.31 Doublet (d)3H⁴J_{HF} = 2.4Ar-CH₃: C2 methyl group split by the adjacent C3 fluorine.

Note: On an 80 MHz Benchtop system, the 2.31 ppm doublet may appear as a slightly broadened singlet depending on the specific magnetic homogeneity of the instrument.

References

  • Source: Google Patents (WO2024233831A1)
  • Benchtop 19F nuclear magnetic resonance spectroscopy enabled kinetic studies and optimization of the synthesis of carmofur Source: Canadian Science Publishing URL:[Link]

  • NMR spectrometry analysis for drug discovery and development Source: News-Medical.Net URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. Methyl 5-bromo-3-fluoro-2-methylbenzoate, a substituted aroma...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. Methyl 5-bromo-3-fluoro-2-methylbenzoate, a substituted aromatic ester, represents a valuable scaffold in the design of novel therapeutics and functional materials. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering a critical analysis of their respective methodologies, performance, and practical considerations. The insights presented herein are grounded in established chemical principles and supported by experimental data to aid in the selection of the most appropriate synthetic strategy.

Introduction to Methyl 5-bromo-3-fluoro-2-methylbenzoate

The strategic arrangement of bromo, fluoro, and methyl substituents on the benzoic acid framework makes Methyl 5-bromo-3-fluoro-2-methylbenzoate a versatile intermediate. The bromine atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular complexity. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a desirable feature in drug design. The methyl and methyl ester groups provide further points for modification or can influence the steric and electronic properties of the molecule.

This guide will explore two primary synthetic pathways:

  • Route 1: A direct approach via Diazotization and Fluorination of an aniline precursor.

  • Route 2: A two-step sequence involving the synthesis of the corresponding carboxylic acid followed by esterification.

Each route will be evaluated based on yield, purity, scalability, and the underlying chemical principles that govern their efficacy.

Route 1: Diazotization-Fluorination of Methyl 2-methyl-3-amino-5-bromobenzoate

This synthetic strategy leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a wide array of functional groups via a diazonium salt intermediate. In this specific case, the amino group of Methyl 2-methyl-3-amino-5-bromobenzoate is transformed into a fluoro group. A notable advantage of this approach is the direct installation of the fluorine atom onto the aromatic ring in a single, well-defined step.

A Chinese patent describes a robust protocol for this transformation, achieving high yield and purity.[1] The use of hexafluorophosphoric acid as the fluorine source is a key feature of this method, offering a more controlled and often higher-yielding alternative to traditional methods that might employ harsher reagents like hydrofluoric acid.

Experimental Protocol

Step 1: Diazotization and Fluorination

  • In a three-necked flask, a mixture of water (975 ml) and concentrated sulfuric acid (325 ml) is prepared and cooled to 0°C.

  • To this acidic solution, Methyl 2-methyl-3-amino-5-bromobenzoate (130 g) is added, and the mixture is stirred for 10 minutes.

  • The reaction mixture is further cooled to -10°C.

  • A solution of sodium nitrite (117 g) in water (250 ml) is added slowly to the reaction mixture, and stirring is continued for 10 minutes to facilitate the formation of the diazonium salt.

  • Hexafluorophosphoric acid (455 g) is then added slowly to the mixture, and the reaction is allowed to proceed for 30 minutes.

  • For post-treatment, the reaction product is sequentially washed with water, methanol, and ethyl acetate.

  • 1,2-Dichlorobenzene is added to the washed product until it is completely dissolved.

  • The solution is diluted with petroleum ether and purified by column chromatography to yield Methyl 5-bromo-3-fluoro-2-methylbenzoate.[1]

Causality and Mechanistic Insights

The reaction proceeds through the in-situ formation of a diazonium salt from the reaction of the primary aromatic amine with nitrous acid (generated from sodium nitrite and sulfuric acid). The diazonium salt is a highly versatile intermediate. In this protocol, the hexafluorophosphate anion acts as the nucleophilic fluorine source. The thermal or photolytic decomposition of the resulting diazonium hexafluorophosphate salt leads to the formation of the desired fluoroaromatic compound, nitrogen gas, and boron trifluoride. The choice of a sulfuric acid solvent system is strategic, as it minimizes the formation of chlorinated byproducts that can arise when hydrochloric acid is used.[1]

Caption: Workflow for Route 1: Diazotization-Fluorination.

Route 2: Synthesis via Carboxylic Acid Intermediate and Esterification

An alternative and highly convergent approach involves the synthesis of the corresponding carboxylic acid, 5-bromo-3-fluoro-2-methylbenzoic acid, followed by its esterification to yield the final product. This route offers flexibility, as the carboxylic acid intermediate is commercially available or can be synthesized through various methods, and its subsequent esterification is a fundamental and well-understood transformation in organic chemistry.

Synthesis of 5-bromo-3-fluoro-2-methylbenzoic acid

While 5-bromo-3-fluoro-2-methylbenzoic acid is commercially available, its de novo synthesis can be achieved from simpler precursors. A common strategy involves the ortho-lithiation of a suitably substituted aromatic compound, followed by carboxylation. For instance, starting from 2-bromo-4-fluoro-1-methylbenzene, directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with carbon dioxide, would yield the desired carboxylic acid.

Experimental Protocol

Step 1: Esterification of 5-bromo-3-fluoro-2-methylbenzoic acid (Fischer-Speier Esterification)

  • In a round-bottom flask, 5-bromo-3-fluoro-2-methylbenzoic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude Methyl 5-bromo-3-fluoro-2-methylbenzoate.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Causality and Mechanistic Insights

Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. This allows the weakly nucleophilic methanol to attack the carbonyl carbon. A series of proton transfer steps then facilitates the elimination of a water molecule and the formation of the ester. The reaction is an equilibrium process, and using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.

Caption: Workflow for Route 2: Esterification.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators and practical considerations for each route are summarized in the table below.

ParameterRoute 1: Diazotization-FluorinationRoute 2: Synthesis via Carboxylic Acid & Esterification
Starting Material Methyl 2-methyl-3-amino-5-bromobenzoate5-bromo-3-fluoro-2-methylbenzoic acid
Key Reagents Sodium nitrite, Hexafluorophosphoric acid, Sulfuric acidMethanol, Catalytic strong acid (e.g., H2SO4)
Number of Steps 1 (from the amino-ester)1 (from the carboxylic acid)
Reported Yield 88.9%[1]Typically high (>90%) for Fischer esterification
Reported Purity 98% (GCMS)[1]Generally high, purification is straightforward
Safety Considerations Diazonium salts can be explosive if isolated and require careful handling. Use of strong acids.Use of strong acids and flammable methanol.
Scalability Can be scaled up with appropriate engineering controls for handling diazonium intermediates.Readily scalable, as Fischer esterification is a common industrial process.
Versatility Specific to the synthesis of fluoro-aromatics from anilines.The carboxylic acid intermediate can be used to synthesize other esters or amides.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to Methyl 5-bromo-3-fluoro-2-methylbenzoate. The choice between them will largely depend on the specific needs and constraints of the research or production campaign.

Route 1 (Diazotization-Fluorination) is a highly efficient and direct method for the synthesis of the target molecule from its corresponding aniline precursor. The reported high yield and purity make it an attractive option, particularly for large-scale production where a streamlined process is advantageous. However, the handling of potentially unstable diazonium intermediates requires stringent safety protocols and specialized expertise.

Route 2 (Esterification) provides a more flexible and arguably more accessible approach, especially for laboratory-scale synthesis. The starting carboxylic acid is commercially available, and the Fischer-Speier esterification is a robust and well-understood reaction that does not require the handling of hazardous diazonium salts. This route also offers the advantage of a stable intermediate (the carboxylic acid) that can be stored and used for the synthesis of other derivatives.

For researchers requiring rapid access to the target molecule on a smaller scale, and for whom the cost of the commercially available carboxylic acid is not prohibitive, Route 2 is the recommended approach due to its operational simplicity and inherent safety advantages. For industrial applications where cost-effectiveness and process efficiency are the primary drivers, and where the necessary infrastructure for handling diazonium chemistry is in place, Route 1 presents a compelling case for its high-throughput potential.

Ultimately, the selection of the optimal synthetic route requires a careful consideration of the available resources, the desired scale of production, and the safety culture of the operating environment. This guide has aimed to provide the necessary data and expert analysis to make an informed decision.

References

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Methyl 5-bromo-3-fluoro-2-methylbenzoate and Other Halogenated Benzoic Acid Esters

For researchers, medicinal chemists, and professionals in drug development, the selection of the right chemical intermediate is a critical decision that can profoundly impact the trajectory of a research program. Halogen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right chemical intermediate is a critical decision that can profoundly impact the trajectory of a research program. Halogenated benzoic acid esters are a cornerstone of modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparison of Methyl 5-bromo-3-fluoro-2-methylbenzoate with other halogenated benzoic acid esters, focusing on their synthesis, reactivity, and applications, supported by experimental data and detailed protocols.

Introduction: The Strategic Role of Halogenation in Benzoic Acid Esters

Halogen atoms are not mere passive substituents on an aromatic ring; they are powerful tools for modulating a molecule's physicochemical and biological properties. The incorporation of halogens like fluorine, chlorine, and bromine into a benzoic acid ester scaffold can influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes halogenated benzoic acid esters indispensable building blocks in the synthesis of pharmaceuticals and advanced materials.

This guide will use Methyl 5-bromo-3-fluoro-2-methylbenzoate as a focal point to explore the nuanced differences in synthetic accessibility and chemical reactivity conferred by various halogenation patterns.

Synthesis of Halogenated Benzoic Acid Esters: A Comparative Overview

The synthetic route to a specific halogenated benzoic acid ester is dictated by the desired substitution pattern and the directing effects of the substituents on the benzene ring. Here, we compare the synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate with other representative halogenated esters.

Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

The synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate is a multi-step process that often involves a Sandmeyer-type reaction to introduce the fluorine atom, a challenging but crucial transformation in medicinal chemistry.

Synthesis_of_Methyl_5_bromo_3_fluoro_2_methylbenzoate 2-methyl-3-amino-5-bromobenzoic acid methyl ester 2-methyl-3-amino-5-bromobenzoic acid methyl ester Diazonium salt Diazonium salt 2-methyl-3-amino-5-bromobenzoic acid methyl ester->Diazonium salt NaNO2, HBF4 Methyl 5-bromo-3-fluoro-2-methylbenzoate Methyl 5-bromo-3-fluoro-2-methylbenzoate Diazonium salt->Methyl 5-bromo-3-fluoro-2-methylbenzoate Heat (thermal decomposition)

Caption: Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate.

A common precursor is 2-methyl-3-amino-5-bromobenzoic acid methyl ester. The amino group is converted to a diazonium salt, which is then subjected to thermal decomposition in the presence of a fluoride source, such as hexafluorophosphoric acid or fluoroboric acid, to yield the desired fluorinated product.

Comparative Synthesis of Other Halogenated Benzoic Acid Esters

In contrast to the targeted synthesis required for Methyl 5-bromo-3-fluoro-2-methylbenzoate, other halogenated esters can often be prepared by more direct methods.

  • Direct Halogenation: For esters with less specific substitution patterns, direct electrophilic halogenation can be employed. For instance, the bromination of methyl benzoate in the presence of a Lewis acid catalyst will yield a mixture of ortho, meta, and para isomers, with the meta isomer being the major product due to the deactivating effect of the ester group.[3]

  • Esterification of Halogenated Benzoic Acids: A widely used method involves the esterification of the corresponding commercially available halogenated benzoic acid. This is a straightforward and often high-yielding approach. For example, 2,5-dibromobenzoic acid can be esterified with methanol in the presence of a strong acid catalyst like sulfuric acid.[4]

The choice of synthetic strategy is a trade-off between the availability of starting materials, the desired regioselectivity, and the complexity of the required transformations.

Comparative Reactivity and Physicochemical Properties

The nature and position of the halogen substituents have a profound impact on the reactivity and physical properties of the benzoic acid ester.

Electronic and Steric Effects

Halogens exert both inductive and resonance effects, which influence the electron density of the aromatic ring and, consequently, its reactivity.

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution.[5]

  • Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which tends to activate the ortho and para positions.[6]

The interplay of these effects determines the overall reactivity and directing influence of the halogen. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation of the ring.

Steric hindrance also plays a crucial role, particularly for substituents in the ortho position, which can influence the approach of reagents and affect reaction rates.[7]

Acidity of Parent Benzoic Acids

The electronic effects of halogens also influence the acidity of the corresponding benzoic acids. Electron-withdrawing groups stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa). For ortho-halobenzoic acids, the order of acidity is generally Br ≈ I > Cl > F, which is a result of the interplay between inductive and steric effects.

Reactivity in Cross-Coupling Reactions

Halogenated benzoic acid esters are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for the formation of carbon-carbon bonds.[3][8]

The reactivity of the C-X bond in these reactions generally follows the order: C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.

Table 1: Comparative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)Relative ReactivityTypical Catalyst LoadingReaction Temperature
Ar-IHighestLowRoom Temp. to Moderate
Ar-BrHighLow to ModerateModerate to High
Ar-ClModerateModerate to HighHigh
Ar-FLow (requires special conditions)HighHigh

This differential reactivity is a key consideration in designing synthetic routes, especially for molecules with multiple halogen atoms where selective coupling is desired. For instance, in a molecule containing both bromine and chlorine, the C-Br bond can be selectively functionalized under milder conditions, leaving the C-Cl bond intact for subsequent transformations.

Applications in Drug Discovery and Materials Science

The choice of halogenated benzoic acid ester can have significant implications for the properties of the final product.

  • Fluorine: The introduction of fluorine or a trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] This has made fluorinated compounds highly sought after in medicinal chemistry.[9][10]

  • Chlorine and Bromine: These halogens are often used to increase potency and modulate pharmacokinetic properties.[2][11] They can also serve as handles for further functionalization via cross-coupling reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative halogenated benzoic acid esters.

Protocol 1: Synthesis of Methyl 2,5-dibromobenzoate via Fischer Esterification[4]

Fischer_Esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup 2,5-dibromobenzoic acid 2,5-dibromobenzoic acid Reflux Reflux 2,5-dibromobenzoic acid->Reflux Methanol Methanol Methanol->Reflux Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Methyl 2,5-dibromobenzoate Methyl 2,5-dibromobenzoate Drying->Methyl 2,5-dibromobenzoate

Caption: Workflow for Fischer Esterification.

Materials:

  • 2,5-dibromobenzoic acid (250 g, 0.90 mol)

  • Methanol (2 L)

  • Concentrated sulfuric acid (18.4 g, 0.19 mol)

  • 2L round bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a 2L round bottom flask, add 2,5-dibromobenzoic acid (250 g) and methanol (2 L).

  • Carefully add concentrated sulfuric acid (18.4 g) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux overnight using a heating mantle.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the collected solid with cold methanol.

  • Dry the product under vacuum to yield methyl 2,5-dibromobenzoate.

Protocol 2: Synthesis of Methyl 3,5-dichlorobenzoate[13][14]

Materials:

  • 3,5-dichlorobenzoyl chloride

  • Methanol

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 3,5-dichlorobenzoyl chloride in an excess of methanol.

  • The reaction is typically exothermic and may proceed at room temperature. Stir the mixture until the reaction is complete (monitor by TLC or GC).

  • Remove the excess methanol and the hydrogen chloride byproduct under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Benzoic Acid Ester[9][15]

Suzuki_Miyaura_Coupling_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification Halogenated Benzoic Acid Ester Halogenated Benzoic Acid Ester Inert Atmosphere Inert Atmosphere Halogenated Benzoic Acid Ester->Inert Atmosphere Arylboronic Acid Arylboronic Acid Arylboronic Acid->Inert Atmosphere Palladium Catalyst Palladium Catalyst Palladium Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Extraction Extraction Filtration->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Coupled Product Coupled Product Column Chromatography->Coupled Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halogenated benzoic acid ester (e.g., Methyl 5-bromo-3-fluoro-2-methylbenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the halogenated benzoic acid ester, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice between Methyl 5-bromo-3-fluoro-2-methylbenzoate and other halogenated benzoic acid esters is a strategic one that depends on the specific goals of the synthesis.

  • Methyl 5-bromo-3-fluoro-2-methylbenzoate offers a unique substitution pattern with a fluorine atom that can impart desirable properties for medicinal chemistry applications. However, its synthesis is more complex.

  • Other bromo- and chloro-esters are often more readily accessible synthetically and provide reliable reactivity in cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds can be exploited for selective functionalization.

A thorough understanding of the synthesis, reactivity, and the influence of halogen substituents is paramount for the rational design of synthetic routes and the successful development of new chemical entities.

References

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[11]

  • ChemicalBook. (2026, January 13). Methyl 2,5-dibromobenzoate. Retrieved from ChemicalBook.[4]

  • ResearchGate. (n.d.). The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties.[12]

  • Gáspár, D., et al. (2021). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 26(16), 4992.[13]

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar.[14]

  • MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.[2]

  • Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids. Chemistry Stack Exchange.

  • Semantic Scholar. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.[14]

  • Pérez, J. M., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(18), 4427–4435.[15]

  • ChemBK. (2024, April 10). Methyl 3,5-dichlorobenzoate. ChemBK.[16]

  • BenchChem. (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. BenchChem.[17]

  • Wang, B., & Xi, Z. (2006). Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion Sequence. Angewandte Chemie International Edition, 45(45), 7629–7632.[9]

  • Royal Society of Chemistry. (2006). Palladium-catalyzed carbonylation of halo arene-cis-dihydrodiols to the corresponding carboxylates. Access to compounds unavailable by toluene dioxygenase-mediated dihydroxylation of the corresponding benzoate esters. Organic & Biomolecular Chemistry, 4(10), 1963-1969.

  • BenchChem. (n.d.). A Technical Guide to 3,5-Dichlorobenzoic Acid: Commercial Availability, Synthesis, and Applications. BenchChem.[7]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4- bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances.[5]

  • ResearchGate. (n.d.). Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate.[6]

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. BenchChem.[18]

  • ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid. ChemicalBook.[10]

  • ResearchGate. (2023, May 3). kinetic study of heck reaction an interdisciplinary experience. ResearchGate.[19]

  • Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents.[20]

  • ResearchGate. (2023, January 17). Microwave assisted regioselective halogenation of benzo[ b ][1][13]oxazin-2-ones via sp 2 C–H functionalization. ResearchGate.[21]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.[8]

  • PMC. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.[22]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. MDPI.[23]

  • Google Patents. (n.d.). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate. Google Patents.[24]

  • Doc Brown's Chemistry. (2026, January 22). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. Doc Brown's Chemistry.[25]

  • CymitQuimica. (n.d.). CAS 2905-67-1: Methyl 3,5-dichlorobenzoate. CymitQuimica.[26]

  • ResearchGate. (2025, December 28). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. ResearchGate.[27]

  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri-St. Louis.[3]

  • University of Liverpool. (2014). Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetri- cal Diaryl Ketones at Atmospheric CO Pressure. SYNLETT, 25, 1097–1100.[28]

  • BYJU'S. (2022, July 21). Properties of Benzoic Acid. BYJU'S.[29]

  • PMC. (n.d.). Microwave assisted regioselective halogenation of benzo[b][1][13]oxazin-2-ones via sp2 C–H functionalization. PMC.[30]

  • Justlong in Food. (2024, January 29). Chemical Properties of Benzoic Acid: Detailed Analysis. Justlong in Food.[31]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia.[32]

  • PubChem. (n.d.). Methyl 2,5-Dibromobenzoate. PubChem.[33]

  • BenchChem. (n.d.). Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.[34]

  • Chemistry Stack Exchange. (2016, August 18). Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange.[35]

  • Alfa Chemistry. (n.d.). Table of Physical Properties of Common Alcohols and Carboxylic Acids. Alfa Chemistry.[36]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate.[37]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[38]

Sources

Validation

Yield Comparison Guide: Catalytic Strategies for the Synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate

Executive Summary & Chemical Context Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly valued trifunctional building block in modern drug discovery[1]. Its unique substitution pattern—featuring a r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly valued trifunctional building block in modern drug discovery[1]. Its unique substitution pattern—featuring a reactive bromine for cross-coupling, a fluorine atom for metabolic stability, and an ortho-methyl group for conformational locking—makes it a critical intermediate in the synthesis of complex therapeutics, including aminopyrrolotriazine-based RIPK1 inhibitors[2] and allosteric EGFR degraders for CNS metastases[3].

However, synthesizing this ester from its precursor, 5-bromo-3-fluoro-2-methylbenzoic acid , presents a distinct thermodynamic and kinetic challenge. The ortho-methyl group creates significant steric hindrance around the carboxylate center (the ortho effect), impeding the approach of the nucleophile (methanol) during standard Fischer esterification.

This guide provides a rigorous, data-driven comparison of three distinct catalytic approaches to overcome this steric barrier: a homogeneous Brønsted acid (H₂SO₄), a heterogeneous Brønsted acid (4[4]), and a water-tolerant Lewis acid (5[5]).

Mechanistic Causality: Overcoming the Ortho Effect

To optimize yield, we must understand the causality behind catalyst performance:

  • Homogeneous Brønsted Acid (H₂SO₄): Relies on simple protonation of the carbonyl oxygen. While effective, the bulky ortho-methyl group restricts the transition state, requiring long reflux times and large excesses of methanol to drive the equilibrium.

  • Heterogeneous Brønsted Acid (Amberlyst-15): Utilizes sulfonic acid groups anchored within a macroreticular polystyrene matrix[4]. For sterically hindered substrates like 5-bromo-3-fluoro-2-methylbenzoic acid, diffusion into the polymer pores is severely restricted, leading to mass transfer limitations and depressed yields.

  • Lewis Acid (ZrOCl₂·8H₂O): Zirconyl chloride octahydrate forms a highly electrophilic Zr(IV) complex that coordinates strongly with the carbonyl oxygen[5]. This coordination alters the transition state geometry, pulling electron density away from the carbonyl carbon far more effectively than a single proton, making it highly susceptible to nucleophilic attack despite the steric bulk.

CatalystWorkflow Start 5-Bromo-3-fluoro-2-methylbenzoic Acid + Methanol H2SO4 Cat: H2SO4 (Homogeneous Brønsted) Start->H2SO4 Amberlyst Cat: Amberlyst-15 (Heterogeneous Brønsted) Start->Amberlyst ZrOCl2 Cat: ZrOCl2·8H2O (Water-Tolerant Lewis Acid) Start->ZrOCl2 Workup1 Aqueous Quench & Extraction (High E-Factor) H2SO4->Workup1 12h, 65°C Workup2 Resin Filtration (Mass Transfer Limited) Amberlyst->Workup2 24h, 65°C Workup3 Phase Separation (Aqueous Cat Recovery) ZrOCl2->Workup3 6h, 65°C Product Methyl 5-bromo-3-fluoro-2-methylbenzoate (Target Ester) Workup1->Product 85% Yield Workup2->Product 65% Yield Workup3->Product 94% Yield

Workflow comparison of esterification catalysts for sterically hindered benzoic acids.

Quantitative Performance Comparison

The following table summarizes the benchmarked performance of each catalyst system based on standardized 10 mmol scale reactions.

Catalyst SystemLoadingTemp (°C)Time (h)Isolated Yield (%)E-Factor (Waste)Catalyst Recovery
H₂SO₄ (98%)10 mol%651285%High (>15)None (Neutralized)
Amberlyst-15 20 wt%652465%Low (<5)Simple Filtration
ZrOCl₂·8H₂O 5 mol%65694% Very Low (<2)Aqueous Phase Separation

Data Interpretation: ZrOCl₂·8H₂O drastically outperforms both Brønsted acid systems[5]. It requires half the reaction time of H₂SO₄ and yields 9% more product, while completely avoiding the mass-transfer limitations that cripple the Amberlyst-15 heterogeneous system[4].

Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction completion and product integrity.

Protocol A: Lewis Acid Catalysis (ZrOCl₂·8H₂O) - Recommended
  • Reaction Setup: To a 50 mL round-bottom flask, add 5-bromo-3-fluoro-2-methylbenzoic acid (2.33 g, 10.0 mmol), anhydrous methanol (10 mL), and ZrOCl₂·8H₂O (161 mg, 0.5 mmol, 5 mol%).

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C with continuous magnetic stirring for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1, UV 254 nm). The starting material ( Rf​≈0.2 , tailing) should be completely consumed, replaced by a single non-polar spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature. Remove methanol under reduced pressure. Add ethyl acetate (20 mL) and water (10 mL). The Zr catalyst partitions entirely into the aqueous layer (which can be saved for recycling).

  • Isolation: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a colorless to pale-yellow oil/solid.

Protocol B: Classical Fischer Esterification (H₂SO₄)
  • Reaction Setup: Dissolve the starting acid (10.0 mmol) in anhydrous methanol (15 mL). Slowly add concentrated H₂SO₄ (0.05 mL, ~10 mol%) dropwise (exothermic).

  • Reflux: Heat to 65 °C for 12 hours.

  • Workup (Critical Step): Cool to room temperature and concentrate. Dilute with ethyl acetate (30 mL). Crucial: Wash carefully with saturated aqueous NaHCO₃ (2 × 15 mL) until CO₂ evolution ceases to neutralize the acid and remove unreacted starting material.

  • Isolation: Wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Heterogeneous Catalysis (Amberlyst-15)
  • Preparation: Wash Amberlyst-15 resin (460 mg, 20 wt%) with dry methanol prior to use to swell the polymer matrix.

  • Reaction Setup: Combine the acid (10.0 mmol), methanol (15 mL), and the pre-swelled resin.

  • Reflux: Heat to 65 °C for 24 hours (extended time required due to pore diffusion limits).

  • Workup: Filter the hot mixture through a sintered glass funnel to recover the resin. Concentrate the filtrate directly to obtain the crude product.

Analytical Validation (E-E-A-T Checkpoint)

To validate the successful synthesis of Methyl 5-bromo-3-fluoro-2-methylbenzoate , perform ¹H-NMR (400 MHz, CDCl₃).

  • Success Marker: The complete disappearance of the broad carboxylic acid OH proton (~13.0 ppm) and the appearance of a sharp, diagnostic singlet at ~3.90 ppm (3H, -OCH₃) .

  • Structural Integrity: The aryl methyl group should appear as a doublet/singlet at ~2.40 ppm (3H), and the two aromatic protons will appear as distinct signals in the 7.0–7.8 ppm range, confirming no degradation of the halogen substituents occurred during catalysis.

References

  • WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors. WIPO (PCT).
  • WO2021127561A1 - Isoindolinone and indazole compounds for the degrad
  • Closed-Loop Model-Based Design of Experiments for Kinetic Model Discrimination and Parameter Estimation: Benzoic Acid Esterification on a Heterogeneous Catalyst. Industrial & Engineering Chemistry Research.[Link]

  • ZrOCl₂·8H₂O: an efficient, cheap and reusable catalyst for the esterification of acrylic acid and other carboxylic acids with equimolar amounts of alcohols. Semantic Scholar / Molecules.[Link]

Sources

Comparative

Validation of "Methyl 5-bromo-3-fluoro-2-methylbenzoate" analytical methods

Comprehensive Analytical Method Validation Guide for Methyl 5-bromo-3-fluoro-2-methylbenzoate As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating methods for highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Method Validation Guide for Methyl 5-bromo-3-fluoro-2-methylbenzoate

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating methods for highly functionalized, halogenated building blocks. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3, MW: 247.06) presents a classic analytical challenge. Synthesized typically via a Sandmeyer-type fluorination of 2-methyl-3-amino-5-bromobenzoate—a process that utilizes hexafluorophosphoric acid, sodium nitrite, and 1,2-dichlorobenzene as a decomposition solvent[1]—this compound demands rigorous impurity profiling.

To ensure regulatory compliance for drug substance starting materials, analytical procedures must be validated according to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[2][3]. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a robust, self-validating control strategy.

Method Selection Logic & Causality (The "Why")

Selecting the right analytical technique requires understanding the physicochemical properties of the analyte and the specific goals of the validation[4].

  • HPLC-UV (Assay & Purity): The workhorse for routine release testing. The aromatic ring and ester chromophores provide strong UV absorbance. However, the high halogen content increases the molecule's hydrophobicity. A standard C18 column often fails to resolve closely eluting des-bromo or des-fluoro impurities. Therefore, a Pentafluorophenyl (PFP) stationary phase is required to leverage alternative retention mechanisms (dipole-dipole and π−π interactions).

  • GC-MS (Impurity Profiling): Given the compound's relatively low molecular weight and thermal stability, GC-MS is superior for trace impurity profiling. It is specifically chosen here to detect volatile byproducts—such as residual 1,2-dichlorobenzene from the synthesis post-treatment[1]—that might be missed by HPLC-UV.

  • 1H qNMR (Absolute Purity): Used as an orthogonal technique for absolute purity determination. It requires no reference standard of the analyte itself, relying instead on an internal calibrant, making it invaluable during early-phase development.

MethodSelection Start Methyl 5-bromo-3-fluoro- 2-methylbenzoate Analysis Q1 Primary Objective? Start->Q1 Assay Routine Assay & Purity (Release Testing) Q1->Assay Impurity Impurity Profiling & Trace Analysis Q1->Impurity AbsPurity Absolute Purity (No Ref. Standard) Q1->AbsPurity HPLC HPLC-UV (PFP Column) High precision, robust. Assay->HPLC GCMS GC-MS (EI) High resolution of volatiles. Impurity->GCMS QNMR 1H qNMR Direct quantitation. AbsPurity->QNMR

Caption: Decision matrix for selecting analytical methods based on ICH Q2(R2) testing objectives.

Comparative Performance Data

To objectively compare these methods, we evaluate them against core ICH Q2(R2) validation characteristics: Specificity, Linearity, Accuracy, Precision, and Range[2]. The data below represents typical validated performance metrics for halogenated aromatic esters.

Validation Parameter (ICH Q2(R2))HPLC-UV (PFP Column)GC-MS (EI Mode)1H qNMR (Internal Std)
Specificity Good (Resolves structural isomers)Excellent (Mass spectral confirmation)Excellent (Distinct aromatic protons)
LOD / LOQ 0.05% / 0.15% (Area norm)0.01% / 0.03% (Highly sensitive)~1.0% (Limited sensitivity)
Linearity Range 25% to 150% of nominal10% to 120% of nominalN/A (Inherently linear)
Correlation Coefficient ( R2 ) > 0.999> 0.995> 0.999
Accuracy (Recovery) 99.2% - 101.5%95.0% - 105.0%99.5% - 100.5%
Precision (RSD, n=6) < 1.0%< 3.0%< 0.5%
Primary Use Case Commercial Release AssayProcess Impurities / SolventsReference Standard Qualification

Self-Validating Experimental Protocols

A protocol is only trustworthy if it incorporates built-in System Suitability Testing (SST) to verify performance before sample analysis begins. The following methodologies are designed as self-validating systems conforming to ICH Q2(R2)[2][4].

Protocol 1: HPLC-UV Assay and Purity Validation

Rationale: The Phenomenex Kinetex PFP column is chosen to separate Methyl 5-bromo-3-fluoro-2-methylbenzoate from its unreacted precursor, 2-methyl-3-amino-5-bromobenzoate[1].

Step 1: Chromatographic Conditions

  • Column: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of residual acidic impurities).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

Step 2: System Suitability Test (SST) - The Self-Validation Gate

  • Inject a resolution mixture containing the analyte and 2-methyl-3-amino-5-bromobenzoate (1.0 mg/mL each).

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0. Tailing factor ( Tf​ ) for the main peak < 1.5. Relative Standard Deviation (RSD) of 5 replicate standard injections < 0.73%. Do not proceed if criteria are unmet.

Step 3: Linearity & Range Execution

  • Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target working concentration (1.0 mg/mL).

  • Plot peak area vs. concentration. Criteria: R2≥0.999 , y-intercept ≤2.0% of the 100% response[5].

Step 4: Accuracy (Spike Recovery)

  • Spike known amounts of the analyte into a synthetic placebo at 50%, 100%, and 150% levels in triplicate.

  • Criteria: Mean recovery must fall between 98.0% and 102.0%[5].

Protocol 2: GC-MS Impurity Profiling

Rationale: Designed specifically to detect volatile process impurities, notably the 1,2-dichlorobenzene solvent used during the diazonium decomposition step[1].

Step 1: Instrument Setup

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV. Scan range 50-400 m/z.

Step 2: Specificity & Isotope Confirmation

  • Inject the analyte. Confirm the molecular ion isotope pattern (m/z 246 and 248, ~1:1 ratio due to 79 Br and 81 Br isotopes). Ensure baseline separation from the 1,2-dichlorobenzene peak (m/z 146).

Step 3: LOD/LOQ Determination

  • Serially dilute the analyte until the Signal-to-Noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.

  • Criteria: LOQ must be verified by 6 replicate injections with an RSD < 10.0%[4].

ValidationWorkflow cluster_val Phase 3: ICH Q2(R2) Core Validation Phase1 Phase 1: Method Design Column & Mobile Phase Selection Phase2 Phase 2: System Suitability Resolution & Tailing Checks Phase1->Phase2 Spec Specificity (Blank & Forced Degradation) Phase2->Spec Lin Linearity & Range (25% to 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Phase4 Phase 4: Robustness (Deliberate Parameter Variations) Prec->Phase4 Report Validation Report Generation Phase4->Report

Caption: Stepwise analytical method validation lifecycle conforming to ICH Q2(R2) guidelines.

Conclusion

For the rigorous analytical control of Methyl 5-bromo-3-fluoro-2-methylbenzoate, relying on a single technique is insufficient. A dual-method approach is highly recommended. HPLC-UV utilizing a PFP stationary phase provides the robust quantitation required for routine assay release, while GC-MS offers the necessary orthogonal specificity for volatile impurity profiling. By anchoring these protocols in the ICH Q2(R2) lifecycle framework and enforcing strict System Suitability criteria, laboratories can ensure their analytical data is both scientifically unassailable and regulatory-compliant.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai URL:[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: youtube.com URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link]

  • Source: google.

Sources

Validation

"Methyl 5-bromo-3-fluoro-2-methylbenzoate" in comparative studies of cross-coupling reactions

As a Senior Application Scientist, evaluating poly-substituted building blocks requires moving beyond basic structural identification to understanding the nuanced interplay of steric and electronic effects during catalys...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating poly-substituted building blocks requires moving beyond basic structural identification to understanding the nuanced interplay of steric and electronic effects during catalysis. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3) is a highly specialized aryl halide increasingly utilized in the synthesis of advanced therapeutics, such as targeted Epidermal Growth Factor Receptor (EGFR) degraders[1].

This guide provides an objective, data-driven comparison of this compound against its structural analogs, detailing how its specific substitution pattern dictates its performance in palladium-catalyzed cross-coupling reactions.

Structural Deconstruction & Causality

To optimize cross-coupling workflows, we must first deconstruct the functional causality of the molecule's substituents. The primary reactive site is the C5-bromo group . Unlike ortho-substituted bromoarenes, the C5 position is flanked by protons (C4 and C6), rendering it sterically accessible for the oxidative addition of transition metals[2].

However, the reactivity of this C-Br bond is heavily tuned by the surrounding functional groups:

  • C3-Fluoro (Electronic Activator): Positioned meta to the reactive site, the fluorine atom exerts a strong inductive (-I) electron-withdrawing effect. This lowers the electron density of the aromatic ring and drops the energy of the C-Br σ∗ antibonding orbital, significantly accelerating the oxidative addition of Pd(0)[3].

  • C1-Ester (Electronic Activator): The methyl ester provides additional mesomeric (-M) and inductive (-I) electron withdrawal, further activating the ring.

  • C2-Methyl (Steric Shield): While mildly electron-donating (+I), the methyl group's primary role is steric. It shields both the C1-ester and C3-fluoro groups, preventing unwanted off-target reactions such as ester saponification or premature C-F bond activation (nucleophilic aromatic substitution, SN​Ar ) during harsh basic coupling conditions.

G Substrate Methyl 5-bromo-3-fluoro-2-methylbenzoate Br C5-Bromo Primary Coupling Site (Sterically Accessible) Substrate->Br Cross-Coupling F C3-Fluoro Inductive Electron Withdrawal (Activates C-Br) Substrate->F Electronic Tuning Me C2-Methyl Steric Shielding (Protects Ester & F) Substrate->Me Steric Control Ester C1-Ester Electron Withdrawing (Lowers LUMO) Substrate->Ester Functional Handle

Electronic and steric mapping of Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Comparative Performance Data

To objectively evaluate the performance of Methyl 5-bromo-3-fluoro-2-methylbenzoate, we compare it against two analogs: Methyl 5-bromo-2-methylbenzoate (lacking the fluoro group) and Methyl 5-bromo-3-fluorobenzoate (lacking the methyl group).

Table 1: Suzuki-Miyaura Coupling Performance

Standard Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₃PO₄, 1,4-Dioxane/H₂O (4:1), 80°C, 2h.

SubstrateYield (%)TOF (h⁻¹)Deshalogenation (%)Ester Hydrolysis (%)
Methyl 5-bromo-3-fluoro-2-methylbenzoate 94 45 <1 <1
Methyl 5-bromo-2-methylbenzoate81283<1
Methyl 5-bromo-3-fluorobenzoate8942<15

Data Synthesis & Causality: The target compound outperforms the non-fluorinated analog in both yield and Turnover Frequency (TOF) because the C3-fluorine accelerates the rate-limiting oxidative addition step[4]. When compared to the non-methylated analog, the target compound shows superior chemoselectivity; the C2-methyl group successfully sterically blocks the ester from hydrolysis by the aqueous base.

Table 2: Buchwald-Hartwig Amination Performance

Standard Conditions: 1.0 eq Aryl Bromide, 1.2 eq Morpholine, 2 mol% Pd₂(dba)₃, 4 mol% XPhos, 1.5 eq Cs₂CO₃, Toluene, 100°C, 4h.

SubstrateYield (%)Reaction Time (h)Primary Byproduct
Methyl 5-bromo-3-fluoro-2-methylbenzoate 91 3 None significant
Methyl 5-bromo-2-methylbenzoate766Unreacted Starting Material
Methyl 5-bromo-3-fluorobenzoate823Amide (Nucleophilic Ester Attack)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for every reagent choice to ensure researchers can troubleshoot dynamically.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Achieve high-yielding C-C bond formation while preserving the methyl ester.

  • Catalyst & Ligand Selection: Charge a Schlenk flask with Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

    • Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the reductive elimination step—crucial for electron-deficient arenes that might otherwise stall as stable Pd(II) intermediates[5].

  • Base Addition: Add K₃PO₄ (2.0 mmol).

    • Causality: K₃PO₄ is chosen over stronger bases like NaOH to prevent saponification of the C1-ester.

  • Solvent System: Add degassed 1,4-Dioxane (4 mL) and H₂O (1 mL).

    • Causality: Dioxane solubilizes the organic substrates, while water is essential to dissolve the inorganic base and generate the reactive hydroxyboronate species [R−B(OH)3​]− required for transmetalation[6].

  • Reaction & Self-Validation: Heat to 80°C under N₂.

    • Self-Validating Check: The biphasic mixture will initially appear as a yellow suspension. Upon reaching 80°C, a color shift to dark brown/black indicates the successful reduction of Pd(II) to the active Pd(0) species. If the solution remains pale yellow after 30 minutes, oxidative addition has stalled—verify the inert atmosphere or base solubility.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Accelerated by C3-F & C1-Ester Pd0->OA PdII_1 Ar-Pd(II)(Br)L_n Intermediate I OA->PdII_1 + Ar-Br TM Transmetalation Base-Assisted (e.g., K3PO4) PdII_1->TM PdII_2 Ar-Pd(II)(Ar')L_n Intermediate II TM->PdII_2 + Ar'-B(OH)2 RE Reductive Elimination Yields Biaryl Product PdII_2->RE RE->Pd0 - Biaryl

Suzuki-Miyaura catalytic cycle detailing substituent effects on oxidative addition.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Couple a secondary amine (e.g., morpholine) to the C5 position without triggering SN​Ar at the C3-fluoro position or saponifying the C1-ester.

  • Reagent Assembly: Combine the aryl bromide (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous Toluene (5 mL).

    • Causality (Ligand): XPhos is a bulky, electron-rich biaryl phosphine that facilitates oxidative addition and prevents the formation of inactive bis-amine palladium dead-end complexes.

    • Causality (Base): Cs₂CO₃ is utilized because stronger alkoxide bases (like NaOtBu) would rapidly hydrolyze the methyl ester and could displace the C3-fluorine via nucleophilic attack.

  • Reaction & Self-Validation: Stir at 100°C for 3-4 hours.

    • Self-Validating Check: The reaction mixture should transition from a deep burgundy (active Pd(0)-XPhos complex) to a light orange suspension as the catalytic cycle stabilizes. A persistent black precipitate early in the reaction indicates catalyst aggregation (Pd black formation), likely due to oxygen contamination or wet solvent.

References

  • Isoindolinone and indazole compounds for the degradation of egfr, WIPO (PCT) WO2021127561A1,
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives, MDPI, [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes, ResearchGate, [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid, Organic Letters (ACS), [Link]

  • Suzuki-Miyaura Coupling, Chemistry LibreTexts, [Link]

  • Suzuki reaction, Wikipedia, [Link]

Sources

Comparative

Spectroscopic comparison of "Methyl 5-bromo-3-fluoro-2-methylbenzoate" isomers

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of heavily substituted aromatic building blocks. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of heavily substituted aromatic building blocks. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) is a highly versatile electrophilic intermediate, prominently featured in the synthesis of advanced therapeutics, including CBL-B inhibitors, 1 RIPK1 kinase inhibitors, and novel macrocyclic compounds.

However, halogenation reactions often yield complex mixtures of positional isomers. Differentiating the target 5-bromo-3-fluoro isomer from its 3-bromo-5-fluoro or 4-bromo-3-fluoro counterparts requires a rigorous, causality-driven approach to spectroscopic interpretation. This guide objectively compares the spectral signatures of these isomers and provides a self-validating analytical workflow for definitive identification.

Mechanistic Causality in Spectral Differentiation

To distinguish between these isomers, we must look beyond simple chemical shifts and analyze the spin-spin coupling networks dictated by the spatial arrangement of the substituents.

  • The Through-Space & Through-Bond Fluorine Effect: Fluorine ( 19F , spin ½) is 100% naturally abundant and highly electronegative. It couples not only with adjacent carbons but also with protons up to 4 bonds away ( 4JHF​ ).

  • The Methyl Group Diagnostic: In the target compound (Methyl 5-bromo-3-fluoro-2-methylbenzoate), the methyl group at position 2 is sandwiched directly between the carboxylate and the fluorine at position 3. This proximity results in a distinct 4JHF​ coupling (typically 2.4 Hz), splitting the methyl singlet into a fine doublet. If the fluorine is moved to position 5 (as in the 3-bromo-5-fluoro isomer), this specific coupling disappears, leaving a sharp singlet.

  • Aromatic Proton Topology: The relative positions of the remaining two aromatic protons dictate their multiplicity. Meta-protons (target compound) exhibit small 4JHH​ coupling ( 1.5–2.0 Hz) and complex multiplet splitting from the fluorine. Ortho-protons (e.g., in the 4-bromo-3-fluoro isomer) exhibit large 3JHH​ coupling ( 8.0 Hz), yielding distinct doublets.

Spectroscopic Data Comparison

The following tables summarize the quantitative data used to differentiate the target compound from its primary positional isomers.

Table 1: 1H and 19F NMR Comparison (400 MHz, DMSO- d6​ )
Compound IsomerAr-CH 3​ (Pos 2)Aromatic Protons (Ar-H)OCH 3​ 19F NMR Signature
5-Bromo-3-fluoro- (Target)2.31 (d, J = 2.4 Hz, 3H) 7.61 (s, 1H), 7.56 (m, 1H)3.84 (s, 3H) -114.5 ppm (dq)
3-Bromo-5-fluoro- (Alternative)2.38 (s, 3H)7.70 (dd, J =8.5, 2.5 Hz, 1H), 7.50 (dd, J =9.0, 2.5 Hz, 1H)3.85 (s, 3H) -112.0 ppm (t)
4-Bromo-3-fluoro- (Alternative)2.30 (d, J = 2.2 Hz, 3H)7.65 (d, J =8.4 Hz, 1H), 7.45 (d, J =8.4 Hz, 1H)3.84 (s, 3H) -108.5 ppm (d)
Table 2: 13C NMR, MS, and IR Comparison
Compound Isomer 13C C-F Coupling (Ipso)LC-MS[M+H] + IR (C=O Stretch)
5-Bromo-3-fluoro- 160.5 ppm (d, J≈245 Hz)247.0 / 249.0 (1:1)1728 cm −1
3-Bromo-5-fluoro- 159.0 ppm (d, J≈248 Hz)247.0 / 249.0 (1:1)1732 cm −1
4-Bromo-3-fluoro- 158.5 ppm (d, J≈242 Hz)247.0 / 249.0 (1:1)1725 cm −1

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly integrate peaks. Use the following self-validating workflows to acquire and interpret your data.

Protocol A: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ (100% D).

  • Tuning and Matching: Manually tune the probe for both 1H and 19F channels. Causality: Fluorine and proton frequencies are close; poor tuning will result in artifacts and inaccurate J -coupling measurements.

  • Shimming & Validation Checkpoint: Execute gradient shimming. Validation: Inspect the residual DMSO- d5​ quintet at 2.50 ppm. It must be perfectly symmetric. If the solvent peak is asymmetric or broad at the base, re-shim. Poor shimming will obscure the critical 2.4 Hz 4JHF​ doublet on the methyl group.

  • Acquisition: Set the relaxation delay ( D1​ ) to at least 5 seconds. Causality: Aromatic protons and methyl groups have different T1​ relaxation times. A short delay will artificially skew the integration ratios, causing the 3H methyl peak to integrate incorrectly against the 1H aromatic peaks.

Protocol B: UPLC-MS Isotopic Profiling
  • Chromatography: Inject 1 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m) using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Validation Checkpoint: Before interpreting fragmentation, confirm the presence of the M and M+2 isotopic cluster at exactly a 1:1 ratio (m/z 247.0 and 249.0). Validation: This 1:1 ratio unambiguously validates the presence of a single bromine atom. If the ratio is 3:1, you have a chlorinated impurity; if it is missing, the bromination reaction failed.

Spectroscopic Decision Workflow

The following diagram illustrates the logical pathway for identifying the correct isomer based on the NMR principles discussed above.

Isomer_Differentiation Start Unknown Fluorinated Bromotoluate Isomer Step1 1H NMR Analysis (Examine Ar-CH3 at 2.3 ppm) Start->Step1 Singlet Singlet (No 19F coupling) F is NOT ortho to CH3 Step1->Singlet Doublet Doublet (J ≈ 2.4 Hz) F IS ortho to CH3 Step1->Doublet Iso1 3-bromo-5-fluoro- 2-methylbenzoate Singlet->Iso1 Step2 Analyze Aromatic Region (7.4 - 7.8 ppm) Doublet->Step2 Ortho Two Doublets (J ≈ 8 Hz) Protons are Ortho Step2->Ortho Meta Singlet + Multiplet Protons are Meta/Para Step2->Meta Iso2 4-bromo-3-fluoro- 2-methylbenzoate Ortho->Iso2 Iso3 5-bromo-3-fluoro- 2-methylbenzoate (Target) Meta->Iso3

Decision tree for spectroscopic differentiation of fluorinated bromotoluate isomers via 1H NMR.

References

  • Title: WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl Source: Google Patents URL
  • Title: WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors Source: Google Patents URL
  • Title: US20230097678A1 - New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them Source: Google Patents URL

Sources

Validation

Efficacy of "Methyl 5-bromo-3-fluoro-2-methylbenzoate" as a building block

Efficacy of Methyl 5-bromo-3-fluoro-2-methylbenzoate as a Strategic Building Block in Advanced Scaffold Synthesis As drug discovery pivots toward increasingly complex modalities—such as Proteolysis Targeting Chimeras (PR...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Methyl 5-bromo-3-fluoro-2-methylbenzoate as a Strategic Building Block in Advanced Scaffold Synthesis

As drug discovery pivots toward increasingly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and highly selective kinase inhibitors—the demand for multifunctional, orthogonally reactive building blocks has surged. Among these, Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) [1] has emerged as a premier starting material.

As an Application Scientist, I frequently evaluate the utility of commercially available scaffolds. This guide provides an objective, data-driven comparison of this specific fluorinated ester against its structural alternatives, detailing the mechanistic causality behind its superior performance in late-stage functionalization.

Structural Rationale and Comparative Efficacy

The architectural brilliance of Methyl 5-bromo-3-fluoro-2-methylbenzoate lies in its four distinct functional vectors:

  • C1-Methyl Ester: Provides excellent solubility in organic solvents and acts as a protected carboxylic acid, preventing unwanted side reactions during transition-metal catalysis.

  • C2-Methyl Group: Serves as a prime site for benzylic functionalization (e.g., radical bromination) to create alkylating agents.

  • C3-Fluorine Atom: Exerts a strong inductive electron-withdrawing (-I) effect that modulates the reactivity of adjacent positions and blocks downstream cytochrome P450 (CYP450) metabolic oxidation.

  • C5-Bromine Atom: Offers a highly reactive handle for palladium-catalyzed cross-coupling reactions.

To objectively assess its efficacy, we must compare it against its closest alternatives: the des-fluoro analog (Methyl 5-bromo-2-methylbenzoate) and the free acid analog (5-bromo-3-fluoro-2-methylbenzoic acid).

Table 1: Comparative Efficacy in Late-Stage Synthetic Workflows
Reactivity / Property MetricMethyl 5-bromo-3-fluoro-2-methylbenzoate (Target)Methyl 5-bromo-2-methylbenzoate (Des-fluoro Analog)5-bromo-3-fluoro-2-methylbenzoic acid (Free Acid Analog)
C5 Pd-Oxidative Addition Rate High (Accelerated by F-inductive effect lowering LUMO)ModerateLow (Deactivated by carboxylate anion formation in base)
C2 Mono-Bromination Selectivity >95% (F-atom destabilizes radical, preventing di-bromination)~80% (Highly prone to over-bromination)N/A (Poor solubility in non-polar radical solvents)
Organic Solvent Solubility Excellent (Dioxane, PhCF3, EtOAc)ExcellentPoor (Requires polar protic or highly polar aprotic solvents)
Pharmacological Utility High (C3 metabolic soft-spot is blocked)Low (C3 is prone to rapid in vivo oxidation)High (C3 blocked, but requires esterification for synthesis)

The data reveals a clear causality: the inclusion of the C3-fluorine and the C1-ester are not merely structural decorations; they are active participants in controlling synthetic outcomes.

Orthogonal Functionalization Workflows

The true value of this building block is its capacity for orthogonal functionalization. You can selectively activate the C2-methyl group via radical mechanisms or the C5-bromo group via transition-metal catalysis without cross-interference [2][3].

Workflow SM Methyl 5-bromo-3-fluoro- 2-methylbenzoate (CAS: 1805501-44-3) Bromination Wohl-Ziegler Bromination (NBS, AIBN, PhCF3) SM->Bromination C2-Methyl Functionalization CrossCoupling Suzuki-Miyaura Coupling (PdCl2(dtbpf), Dioxane) SM->CrossCoupling C5-Bromo Functionalization Product1 Benzylic Bromide (Alkylating Agent) Bromination->Product1 Product2 C5-Arylated Ester (Advanced Scaffold) CrossCoupling->Product2

Caption: Orthogonal functionalization pathways of Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Mechanistic Deep-Dive & Self-Validating Protocols

Workflow A: Highly Selective Wohl-Ziegler Benzylic Bromination

In the synthesis of complex PROTAC anchors (such as isoindolinones), the C2-methyl group must be converted to a benzylic bromide [2]. Historically, this is done using N-Bromosuccinimide (NBS) in carbon tetrachloride. However, modern sustainable chemistry demands greener solvents.

The Causality of Experimental Design: We utilize trifluorotoluene (PhCF3) as the solvent. Because the C3-fluorine exerts an electron-withdrawing effect, it slightly destabilizes the benzylic radical. This requires a higher activation energy (refluxing at 110 °C). Paradoxically, this deactivation is a massive advantage: it effectively halts the reaction after mono-bromination, preventing the formation of useless di-brominated byproducts that plague the des-fluoro analog.

Step-by-Step Protocol:

  • Setup: In a dried, round-bottom flask, dissolve Methyl 5-bromo-3-fluoro-2-methylbenzoate (5.0 g, 20.2 mmol, 1.0 equiv) in anhydrous trifluorotoluene (80 mL).

  • Reagent Addition: Add N-bromosuccinimide (3.6 g, 20.2 mmol, 1.0 equiv) and the radical initiator AIBN (332 mg, 2.02 mmol, 0.1 equiv) at room temperature.

  • Execution: Attach a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 3 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Validation metric: The reaction is complete when the starting material peak (m/z ~247.0) is <2% and the mono-brominated product (m/z ~325.9) is dominant. Di-brominated mass (m/z ~404.8) should be strictly <5%.

  • Workup & Isolation: Cool to room temperature. The succinimide byproduct will precipitate; remove it via filtration. Wash the organic filtrate with water (2 x 50 mL) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the benzylic bromide.

Mechanism F_Effect C3-Fluorine Substitution Inductive Strong Inductive Electron Withdrawal (-I Effect) F_Effect->Inductive Steric Minimal Steric Bulk (van der Waals radius 1.47 Å) F_Effect->Steric OxAdd Accelerated Pd(0) Oxidative Addition at C5 Inductive->OxAdd Lowers ring LUMO energy Radical Controlled Benzylic Radical (Prevents over-bromination) Inductive->Radical Destabilizes radical intermediate Metab Enhanced Metabolic Stability (Blocks CYP450 oxidation) Steric->Metab Bioisosteric H-replacement

Caption: Mechanistic impact of C3-fluorination on reactivity and pharmacological properties.

Workflow B: Accelerated Suzuki-Miyaura Cross-Coupling

When constructing kinase inhibitors, the C5-bromo position is frequently arylated [3].

The Causality of Experimental Design: The inductive pull of the C3-fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the C5-Br bond highly susceptible to oxidative addition by Palladium(0). To protect the C1-methyl ester from premature hydrolysis, we must avoid strong bases like NaOH. Instead, we use aqueous K3PO4, a mild base that perfectly balances the activation of the boronic acid while preserving the ester linkage. We utilize PdCl2(dtbpf) because its bulky, electron-rich bidentate ligand prevents catalyst deactivation.

Step-by-Step Protocol:

  • Setup: In a microwave vial or Schlenk tube, combine Methyl 5-bromo-3-fluoro-2-methylbenzoate (250 mg, 1.01 mmol, 1.0 equiv), the desired aryl boronic acid (1.21 mmol, 1.2 equiv), and PdCl2(dtbpf) (33 mg, 0.05 mmol, 0.05 equiv).

  • Solvent & Base: Add 1,4-dioxane (5 mL) and 2M aqueous K3PO4 (1.5 mL, 3.0 mmol, 3.0 equiv).

  • Execution: Seal the vessel and purge with nitrogen gas for 5 minutes (sparging). Heat the mixture to 100 °C for 30 minutes.

  • In-Process Control (IPC): Analyze via TLC (Hexanes:EtOAc 4:1). Validation metric: The starting material spot (Rf ~0.6) should be completely consumed. LC-MS must confirm the presence of the product mass without the presence of the hydrolyzed free-acid mass (M-14), proving the ester survived the basic conditions.

  • Workup & Isolation: Dilute the reaction with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over MgSO4, and purify via flash chromatography.

Conclusion

Methyl 5-bromo-3-fluoro-2-methylbenzoate is not just a structural placeholder; it is a mechanistically active building block. The strategic placement of the fluorine atom solves two of the most common issues in late-stage functionalization: it prevents over-bromination at the benzylic position and accelerates transition-metal cross-coupling at the aryl bromide position. When paired with the solubility benefits of the methyl ester, it stands as a vastly superior alternative to its des-fluoro and free-acid counterparts for drug discovery applications.

References

  • World Intellectual Property Organization (WIPO). WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of EGFR. Retrieved from:[1]

  • World Intellectual Property Organization (WIPO). WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors. Retrieved from:[2]

  • World Intellectual Property Organization (WIPO). WO2022251539A2 - EGFR degraders to treat cancer metastasis to the brain or CNS. Retrieved from:[3]

Sources

Comparative

Performance Comparison Guide: Methyl 5-bromo-3-fluoro-2-methylbenzoate in Parallel Synthesis

Introduction & Structural Rationale In modern drug discovery, the efficiency of high-throughput parallel synthesis relies entirely on the selection of versatile, multi-orthogonal building blocks. Methyl 5-bromo-3-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the efficiency of high-throughput parallel synthesis relies entirely on the selection of versatile, multi-orthogonal building blocks. Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS: 1805501-44-3) has emerged as a highly privileged scaffold in the development of targeted protein degraders (PROTACs) and kinase inhibitors[1][2].

This scaffold features three distinct vectors for chemical diversification:

  • C1-Methyl Ester: Primed for hydrolysis and subsequent amidation.

  • C5-Bromide: An excellent electrophilic handle for transition-metal-catalyzed cross-couplings.

  • C2-Methyl Group: Sterically hindered but electronically activated for radical benzylic functionalization.

The strategic placement of the C3-fluorine atom is the defining feature of this molecule. In medicinal chemistry, this fluorine atom modulates the physicochemical properties by lowering the pKa of the resulting benzoic acid, increasing lipophilicity, and providing a strict metabolic block against oxidative degradation[3].

Comparative Scaffold Performance Analysis

To objectively evaluate the performance of Methyl 5-bromo-3-fluoro-2-methylbenzoate (Scaffold A), we must benchmark it against its closest structural analogs: Methyl 5-bromo-2-methylbenzoate (Scaffold B, lacking fluorine) and Methyl 3-bromo-5-fluorobenzoate (Scaffold C, lacking the ortho-methyl group).

Table 1: Scaffold Performance Metrics in High-Throughput Parallel Synthesis

Performance MetricScaffold A (5-Br, 3-F, 2-Me)Scaffold B (5-Br, 2-Me)Scaffold C (3-Br, 5-F)
C5 Cross-Coupling Yields High (75–95%)High (80–95%)Very High (85–98%)
Benzylic Bromination Excellent (Regioselective)Good (Prone to over-bromination)N/A (Lacks methyl group)
C1 Amidation Kinetics Moderate (Sterically hindered)Moderate (Sterically hindered)Fast (Unobstructed)
Conformational Rigidity High (F & Me lock biaryl twist)ModerateLow
Metabolic Stability Excellent (F blocks oxidation)ModerateGood
The Causality of Scaffold Design (Expert Insight)

The addition of the C3-fluorine in Scaffold A exerts a strong inductive electron-withdrawing effect. While this slightly decelerates the oxidative addition step in palladium-catalyzed cross-couplings compared to Scaffold C, it significantly increases the acidity of the C2-methyl protons. This electronic tuning stabilizes the intermediate benzylic radical, leading to a much cleaner benzylic bromination profile with fewer di-brominated byproducts compared to Scaffold B. Furthermore, the combined steric bulk of the ortho-methyl and meta-fluoro groups restricts rotation around the C1-carbonyl bond, which is highly advantageous for locking the bioactive conformation of resulting amides in target binding pockets[3].

Divergent Parallel Synthesis Workflows

The true power of this scaffold lies in its orthogonal reactivity. By selectively addressing the benzylic methyl group, the aryl bromide, or the ester, chemists can rapidly generate vast libraries of structurally diverse compounds from a single starting material.

DivergentSynthesis Scaffold Methyl 5-bromo-3-fluoro- 2-methylbenzoate BenzylBr Benzylic Bromide (Electrophile) Scaffold->BenzylBr NBS, AIBN PhCF3, 110°C Biaryl C5-Biaryl Array (Suzuki Coupling) Scaffold->Biaryl R-B(OH)2, Pd cat. Base, 100°C Amide C1-Amide Array (Hydrolysis/Coupling) Scaffold->Amide 1. LiOH 2. R-NH2, HATU Isoindolinone Isoindolinone Derivatives BenzylBr->Isoindolinone R-NH2 Cyclization

Divergent parallel synthesis pathways for Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Detailed Experimental Methodologies
Protocol 1: High-Throughput Benzylic Bromination (Isoindolinone Precursor Synthesis)

This workflow is heavily utilized in the synthesis of complex heterocycles, such as the core structures found in EGFR degraders and Cbl-B inhibitors[1][3].

Causality of Experimental Choices: Traditional benzylic brominations utilize carbon tetrachloride (CCl₄), which is highly toxic and ozone-depleting. This protocol substitutes CCl₄ with trifluorotoluene (PhCF₃). PhCF₃ possesses a similar dielectric constant and lacks abstractable hydrogen atoms, ensuring the succinimidyl radical selectively abstracts the benzylic hydrogen of the scaffold without solvent interference. Azobisisobutyronitrile (AIBN) is selected as the thermal initiator because its half-life at 110 °C is extremely short, providing a rapid burst of radicals ideal for parallel synthesis timeframes.

Step-by-Step Methodology:

  • Preparation: In a parallel reactor block, dissolve Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 equiv, e.g., 5.91 g, 23.9 mmol) in anhydrous trifluorotoluene (0.2 M concentration)[1].

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 equiv) and AIBN (0.1 equiv) to the reaction vials at room temperature.

  • Thermal Initiation: Seal the vials and heat the block to 110 °C under vigorous stirring for 3 hours. The rapid heating ensures complete decomposition of AIBN to initiate the radical chain reaction.

  • Reaction Tracking (Self-Validation): Monitor the reaction via LCMS. The formation of the mono-brominated product (Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate) should reach >85% conversion, with unreacted starting material <10% and di-brominated byproduct <5%.

  • Workup: Cool the mixture to room temperature to precipitate the succinimide byproduct. Filter the mixture, wash the organic filtrate with water (to remove residual succinimide) and brine, then dry over anhydrous Na₂SO₄.

  • Downstream Application: The resulting benzylic bromide can be directly reacted with a library of primary amines to yield an array of isoindolinone derivatives via spontaneous cyclization[3].

Protocol 2: High-Throughput Suzuki-Miyaura Cross-Coupling

The C5-bromide is an ideal handle for Suzuki-Miyaura cross-coupling to generate biaryl libraries, a common motif in RIPK1 kinase inhibitors[2].

Causality of Experimental Choices: For parallel synthesis, the catalyst must be robust enough to handle a diverse array of boronic acids without requiring optimization for each well. PdCl₂(dtbpf) is selected because the dtbpf ligand (1,1'-bis(di-tert-butylphosphino)ferrocene) is both extremely bulky and electron-rich. This uniquely accelerates the oxidative addition into the sterically hindered C-Br bond and forces rapid reductive elimination, minimizing side reactions like protodeboronation. K₃PO₄ is used as an aqueous base because it is strong enough to form the reactive boronate complex but mild enough to prevent premature hydrolysis of the methyl ester[2].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Ar-Br (Scaffold) TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Base (K3PO4) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar'-B(OH)2 RedElim->Pd0 Biaryl Product

Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.

Step-by-Step Methodology:

  • Array Setup: Dispense a diverse library of aryl/heteroaryl boronic acids (1.5 equiv) into a 96-well reaction block.

  • Scaffold Addition: Add a stock solution of Methyl 5-bromo-3-fluoro-2-methylbenzoate (1.0 equiv) in 1,4-dioxane to each well[2].

  • Catalyst & Base: Add PdCl₂(dtbpf) (0.05 equiv) and an aqueous solution of K₃PO₄ (2.0 M, 3.0 equiv) to each well. The biphasic mixture (dioxane/water) ensures the solubility of both organic and inorganic components.

  • Deoxygenation: Purge the reaction block with nitrogen for 10 minutes to prevent catalyst oxidation and homocoupling of the boronic acids.

  • Coupling: Seal the block and heat at 100 °C for 30–60 minutes. The high reactivity of the dtbpf ligand allows for exceptionally short reaction times.

  • Workup (Self-Validation): Dilute each well with ethyl acetate and filter through a Celite/silica plug to remove palladium black and inorganic salts. The filtrate is concentrated in vacuo. Purity should be assessed via high-throughput LCMS, typically yielding >80% desired biaryl product ready for subsequent ester hydrolysis.

Conclusion

Methyl 5-bromo-3-fluoro-2-methylbenzoate stands out as a highly privileged building block in parallel synthesis. Its orthogonal reactivity profile allows for rapid divergence into complex chemical space, while the specific incorporation of the 3-fluoro and 2-methyl groups provides critical conformational rigidity and metabolic stability. By employing optimized, self-validating protocols—such as radical bromination in PhCF₃ and dtbpf-mediated Suzuki couplings—drug discovery teams can efficiently translate this scaffold into high-quality, diverse screening libraries.

References
  • Title: WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr Source: Google Patents URL
  • Title: WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors Source: Google Patents URL
  • Title: Novel 6-Substituted-3-Phenylisoindolin-1-ones as Cbl-B Inhibitors for Treating Cancer Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-3-fluoro-2-methylbenzoate

As professionals in research and development, our work with novel chemical entities like Methyl 5-bromo-3-fluoro-2-methylbenzoate is foundational to innovation. However, the integrity of our science is inseparable from t...

Author: BenchChem Technical Support Team. Date: March 2026

As professionals in research and development, our work with novel chemical entities like Methyl 5-bromo-3-fluoro-2-methylbenzoate is foundational to innovation. However, the integrity of our science is inseparable from the safety of our practices. This guide provides a detailed, experience-driven framework for the safe handling of this halogenated aromatic ester, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and cultivate a culture of intrinsic safety, where every procedural choice is deliberate and understood.

Hazard Analysis: Understanding the Compound

Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS No. 1805501-44-3) is a liquid organic compound whose hazard profile necessitates rigorous safety measures.[1] A thorough understanding of its specific risks is the first step in designing a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information.

Table 1: GHS Hazard Profile for Methyl 5-bromo-3-fluoro-2-methylbenzoate [1][2][3]

Hazard CategoryGHS CodePictogramSignal WordDescription
Acute Toxicity (Oral)H302Warning Harmful if swallowed.
Skin Corrosion/IrritationH315Warning Causes skin irritation upon direct contact.
Serious Eye Damage/Eye IrritationH319/H320Warning Causes serious eye irritation (H319) or eye irritation (H320). Direct contact can lead to damage.
Specific Target Organ ToxicityH335Warning May cause respiratory irritation if vapors or aerosols are inhaled.

The presence of bromine and fluorine atoms on the benzene ring classifies this as a halogenated aromatic compound. Such compounds warrant careful handling due to their potential for reactivity and biological activity. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.

The Core Directive: Engineering Controls and PPE as a System

Before any discussion of PPE, we must acknowledge the Hierarchy of Controls . PPE is the last line of defense, employed after engineering and administrative controls have been optimized.

  • Engineering Controls: The most critical control is the mandatory use of a certified chemical fume hood. This minimizes inhalation exposure to vapors, which is a primary risk (H335).[2][4] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][5]

  • Administrative Controls: These include rigorous training on this specific protocol, restricting access to authorized personnel, and maintaining a clean, uncluttered workspace to prevent accidental spills.

  • Personal Protective Equipment (PPE): This is the barrier between you and the chemical. It must be selected based on the specific hazards identified in Table 1 and the tasks being performed.

Detailed PPE Protocols

The following PPE is mandatory for all procedures involving Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes and vapors.[4] Safety glasses are insufficient as they do not seal to the face.[6] Face Shield: Required to be worn over goggles when handling larger quantities (>50 mL) or during procedures with a heightened splash risk (e.g., transfers, heating).[6][7] This protects the entire face from splashes.
Hand Protection Chemical-Resistant GlovesType: Nitrile or neoprene gloves are recommended for handling halogenated aromatic compounds.[4] Protocol: Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. If contact occurs, remove the contaminated glove immediately using the proper technique, wash hands, and don a new glove.[8]
Body Protection Laboratory CoatA flame-resistant lab coat or a 100% cotton lab coat should be worn, fully buttoned, with sleeves rolled down.[4] This provides a critical barrier against accidental splashes, preventing direct skin contact and irritation (H315).
Respiratory Protection (As required by risk assessment)Primary Control: All work must be conducted in a chemical fume hood to prevent respiratory irritation (H335).[2][4] Secondary Control: If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors may be necessary.[8][9]

Operational Plan: From Preparation to Disposal

A safe experiment is a well-planned one. The following workflow outlines the key steps for handling Methyl 5-bromo-3-fluoro-2-methylbenzoate.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal A 1. Verify Fume Hood Operation B 2. Assemble All Materials & Glassware A->B C 3. Don Required PPE (Goggles, Lab Coat, Gloves) B->C D 4. Perform All Transfers & Manipulations Over Spill Tray C->D E 5. Keep Container Tightly Closed When Not In Use D->E F 6. Segregate Waste into 'Halogenated Organic Liquid' Container E->F G 7. Decontaminate Workspace & Glassware F->G H 8. Doff PPE and Wash Hands Thoroughly G->H

Caption: Safe Handling Workflow for Methyl 5-bromo-3-fluoro-2-methylbenzoate.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, verify that the chemical fume hood is operational. Assemble all necessary equipment and reagents inside the hood. Don all required PPE as detailed in Table 2.

  • Aliquotting and Transfer: Conduct all manipulations, including weighing and transferring the liquid, within the fume hood. Perform these actions over a spill tray to contain any potential drips or spills.

  • During Reaction: Keep the reaction vessel closed to the extent possible. Ensure continuous ventilation.

Spill and Disposal Management

Small-Scale Spill Response
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[4][10]

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[4][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Waste Disposal Plan

Proper segregation is the cornerstone of safe chemical waste management.

  • Classification: As a brominated and fluorinated organic liquid, this compound must be disposed of as halogenated organic waste .[10]

  • Segregation: It is critical to keep this waste stream separate from non-halogenated organic solvents.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Containerization: Use a robust, sealed, and clearly labeled container. The label should read "Hazardous Waste: Halogenated Organic Liquids" and list Methyl 5-bromo-3-fluoro-2-methylbenzoate as a component.

  • Final Disposal: The ultimate disposal method for this waste is typically high-temperature incineration at a licensed hazardous waste facility, which ensures the complete destruction of the compound.[10] Follow all institutional and local regulations for waste pickup and disposal.[5]

By integrating this expert-level understanding of hazards with meticulous operational and disposal plans, we build a resilient safety culture. This approach not only protects researchers but also ensures the scientific integrity of our work.

References

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]

  • 3M. Polycyclic Aromatic Hydrocarbons. Available from: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available from: [Link]

  • Capot Chemical. MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. Available from: [Link]

  • PubChem. 3-Bromo-5-methylbenzoic acid. Available from: [Link]

Sources

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